molecular formula C14H11N3 B1584550 3,5-Diphenyl-4H-1,2,4-triazole CAS No. 2039-06-7

3,5-Diphenyl-4H-1,2,4-triazole

Cat. No.: B1584550
CAS No.: 2039-06-7
M. Wt: 221.26 g/mol
InChI Key: KPKQWXGFEKRQQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diphenyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C14H11N3 and its molecular weight is 221.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-diphenyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c1-3-7-11(8-4-1)13-15-14(17-16-13)12-9-5-2-6-10-12/h1-10H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKQWXGFEKRQQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174323
Record name 1H-1,2,4-Triazole, 3,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2039-06-7
Record name 3,5-Diphenyl-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2039-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole, 3,5-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole, 3,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Diphenyl-4H-1,2,4-triazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV4QRC6HBM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: The Significance of the 1,2,4-Triazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 3,5-Diphenyl-4H-1,2,4-triazole

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is a cornerstone in medicinal and materials chemistry due to its unique electronic properties, metabolic stability, and capacity for hydrogen bonding.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties.

The stability of the triazole ring is attributed to its aromaticity, with a sextet of π electrons delocalized across the five atoms.[1] This guide focuses specifically on this compound, a symmetrically substituted derivative where the triazole core is flanked by two phenyl groups. This substitution significantly influences the molecule's steric and electronic properties, making it a valuable building block for synthesizing more complex, biologically active compounds. We will explore its synthesis, reactivity, and key analytical characteristics, providing a technical foundation for researchers in drug discovery and materials science.

Figure 1: Chemical structure of this compound.

Core Chemical and Physical Properties

A summary of the fundamental properties of 3,5-Diphenyl-1H-1,2,4-triazole is presented below. Note that the molecule exists in tautomeric forms, with the 4H- and 1H- forms being the most common.

PropertyValueSource
Molecular Formula C₁₄H₁₁N₃
Molecular Weight 221.26 g/mol
Physical Appearance White solid/crystals[3]
Melting Point 192-194 °C[4] (Value for parent 4-amino derivative's precursor)
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols; less soluble in water.[5]

Synthesis Methodologies

The synthesis of the 3,5-diphenyl-1,2,4-triazole core can be achieved through several reliable methods. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. A prevalent and effective method involves the cyclization of benzoylhydrazone derivatives.

Protocol: Synthesis from Ethyl Benzoate Benzoylhydrazone

This protocol is adapted from a method used to generate the 4-amino-3,5-diphenyl-4H-1,2,4-triazole precursor, which establishes the core ring structure. The rationale behind this approach is the efficient formation of the N-N bond and subsequent intramolecular cyclization driven by the elimination of a small molecule (ethanol).

SynthesisWorkflow Reactant1 Ethyl Benzoate Benzoylhydrazone Mixing Mix Reactants in Solvent Reactant1->Mixing Reactant2 Hydrazine Hydrate Reactant2->Mixing Reflux Reflux (e.g., 2-4 hours) Mixing->Reflux Heat Precipitation Cool & Precipitate (e.g., with cold water) Reflux->Precipitation Reaction complete Isolation Filter & Wash Precipitation->Isolation Purification Recrystallize (e.g., from Ethanol) Isolation->Purification Product 4-Amino-3,5-diphenyl -4H-1,2,4-triazole Purification->Product

Figure 2: General workflow for the synthesis of the triazole core.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl benzoate benzoylhydrazone (1 equivalent) in a suitable high-boiling solvent such as ethanol or n-butanol.

  • Addition of Hydrazine: Add hydrazine hydrate (excess, typically 2-3 equivalents) to the solution. The excess hydrazine serves as both a reactant and a basic catalyst to facilitate the cyclization.

  • Reflux: Heat the reaction mixture to reflux for a period of 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, allow the mixture to cool to room temperature. The product often precipitates upon cooling. The precipitation can be further induced by pouring the reaction mixture into cold water.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification is achieved by recrystallization from a suitable solvent, typically ethanol, to yield the pure triazole derivative.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dominated by the nucleophilicity of the N-H proton at the N4 position. This site is readily deprotonated or can participate in condensation reactions, making it an ideal handle for introducing a wide array of substituents. This functionalization is a key strategy in drug development to modulate the molecule's pharmacokinetic and pharmacodynamic properties.[4]

N4-Substitution via Condensation Reactions

A common derivatization strategy involves the condensation of a 4-amino-3,5-diphenyl-4H-1,2,4-triazole intermediate with various aldehydes and ketones to form Schiff bases (imines).

Reactivity Triazole 4-Amino-3,5-diphenyl-4H-1,2,4-triazole arrow Acid Catalyst Reflux Triazole->arrow Aldehyde Aldehyde (R-CHO) Aldehyde->arrow Product 4-Arylidenamino-3,5-diphenyl-4H-1,2,4-triazole Water H₂O plus1 + plus2 + arrow->Product arrow->Water

Figure 3: N4-derivatization via condensation with an aldehyde.

Experimental Rationale:

  • Reactants: The 4-amino group provides a nucleophilic center that readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

  • Catalyst: The reaction is typically catalyzed by a few drops of a strong acid (e.g., glacial acetic acid) to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

  • Conditions: The reaction is usually carried out under reflux in a solvent like ethanol to drive the condensation forward, often with the removal of water.

These resulting imines (Schiff bases) are themselves versatile intermediates. The C=N bond can be selectively reduced, for instance with sodium borohydride (NaBH₄), to yield stable 4-arylmethylamino derivatives.[4] The choice of NaBH₄ is critical; it is a mild reducing agent that is highly selective for the imine group and will not reduce the aromatic triazole or phenyl rings under standard conditions.

Spectroscopic and Analytical Characterization

Accurate characterization is essential to confirm the structure and purity of synthesized compounds. Below is a summary of expected spectroscopic data for this compound derivatives.

TechniqueKey Observables and InterpretationReference
¹H NMR Phenyl Protons: Multiplets typically in the range of δ 7.30-8.20 ppm. The exact chemical shifts depend on the substitution pattern. N-H Proton: A broad singlet, which is D₂O exchangeable, often observed downfield (> δ 10.0 ppm). Substituent Protons: Signals corresponding to the specific groups attached at the N4 position (e.g., N=CH proton of an imine around δ 8.5-9.2 ppm; CH₂ protons of a reduced benzylamino group around δ 3.8-4.1 ppm).[4][6]
¹³C NMR Triazole Carbons (C3 & C5): Resonances typically appear in the δ 150-156 ppm range. Phenyl Carbons: A set of signals between δ 125-140 ppm. The ipso-carbons (attached to the triazole ring) are often distinct. Substituent Carbons: Signals corresponding to the N4 substituent. For example, the N=CH carbon of an imine can be found around δ 156-160 ppm.[4][6]
FT-IR (KBr) N-H Stretch: A broad band in the region of 3200-3300 cm⁻¹ for the N-H group. C=N Stretch: Absorption bands for the triazole ring and any imine groups are typically found in the 1560-1610 cm⁻¹ region. Aromatic C-H Stretch: Signals are usually observed just above 3000 cm⁻¹.[4]
Mass Spec. Molecular Ion Peak [M]⁺: The mass spectrum should show a clear molecular ion peak corresponding to the calculated molecular weight of the compound. For derivatives, fragmentation patterns often involve the cleavage of the N4-substituent.[4][6]

Structural Insights from Crystallography

X-ray crystallography studies on derivatives of this compound reveal important three-dimensional features. The central triazole ring is planar, but the two phenyl rings at the C3 and C5 positions are significantly twisted out of the plane of the heterocycle.[7] Dihedral angles between the triazole ring and the phenyl rings are typically in the range of 47-53°.[7] This non-planar conformation is a critical feature, as it creates a defined three-dimensional shape that influences how the molecule interacts with biological targets like enzyme active sites.

Conclusion and Future Directions

This compound is a molecule of significant synthetic utility. Its robust aromatic core and the reactive N4 position provide a reliable platform for the development of novel compounds. The straightforward synthesis and the ability to systematically modify its structure make it an attractive scaffold for generating chemical libraries for high-throughput screening in drug discovery. Future research will likely continue to exploit the versatility of this core structure to develop targeted therapies with enhanced efficacy and novel materials with tailored electronic properties.

References

Physicochemical characteristics of 3,5-Diphenyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Physicochemical Characteristics of 3,5-Diphenyl-4H-1,2,4-triazole

Foreword

The 1,2,4-triazole moiety is a cornerstone in modern medicinal chemistry and materials science, renowned for its diverse biological activities and robust chemical nature.[1] This guide provides a comprehensive technical overview of this compound, a symmetrically substituted archetype of this important heterocyclic family. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental physicochemical data with practical experimental insights, offering a foundational understanding of this versatile compound.

Molecular Architecture and Synthesis

This compound (C₁₄H₁₁N₃) is a five-membered heterocyclic compound featuring a central 1,2,4-triazole ring.[2] Phenyl substituents are attached at the C3 and C5 positions, and the designation "4H" signifies that a proton is located on the nitrogen atom at the 4-position, which is crucial for its hydrogen bonding capabilities and tautomeric equilibrium.

Figure 1: Chemical structure of this compound.

Synthetic Strategy: Oxidative Cyclization

The synthesis of 3,5-disubstituted-4H-1,2,4-triazoles is well-established. A robust and common laboratory-scale method involves the condensation of two equivalents of a hydrazide or the reaction of a hydrazide with a nitrile. The presented protocol details a reliable one-pot synthesis via the oxidative cyclization of a benzaldehyde benzoylhydrazone intermediate. This approach is favored for its operational simplicity and good yields.

Experimental Protocol: Synthesis of this compound

Rationale: This method first forms a stable hydrazone intermediate. Subsequent oxidative cyclization, often catalyzed by a mild oxidizing agent, efficiently forms the thermodynamically stable triazole ring.

Materials:

  • Benzhydrazide

  • Benzaldehyde

  • Ethanol (absolute)

  • Copper(II) acetate

  • Sodium benzoate

Procedure:

  • Hydrazone Formation: Dissolve benzhydrazide (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer. Add benzaldehyde (1.0 eq) dropwise at room temperature. Stir the mixture for 2-3 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed, revealing a new spot for the N'-(benzylidene)benzohydrazide intermediate.

  • Oxidative Cyclization: To the reaction mixture, add a catalytic amount of copper(II) acetate (approx. 0.1 eq) and sodium benzoate (1.0 eq). The mixture is then heated to reflux for 6-8 hours. The reaction is monitored by TLC for the disappearance of the intermediate and the appearance of the product spot.

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature, and then placed in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: The precipitated solid is collected by vacuum filtration and washed with a small amount of cold ethanol to remove soluble impurities. The crude product is then recrystallized from ethanol to yield pure, crystalline this compound.

Figure 2: Experimental workflow for the synthesis of the title compound.

Structural Elucidation and Spectroscopic Profile

The identity and purity of the synthesized compound are unequivocally confirmed through a combination of spectroscopic methods and physical characterization.

Spectroscopic Data
TechniqueCharacteristic Signals
¹H-NMR (DMSO-d₆)δ ~14.0 ppm (broad singlet, 1H, N-H); δ 7.5-8.2 ppm (multiplet, 10H, Ar-H). The significant downfield shift of the N-H proton is indicative of its acidic nature and participation in hydrogen bonding.[3]
¹³C-NMR (DMSO-d₆)δ ~154 ppm (Triazole C3 and C5); δ ~126-132 ppm (Aromatic carbons). The equivalence of the C3 and C5 signals confirms the symmetrical nature of the molecule.[4]
FT-IR (KBr, cm⁻¹)~3200-3000 (broad, N-H stretch); ~3100-3000 (aromatic C-H stretch); ~1610 (C=N stretch); ~1580, 1490 (aromatic C=C stretch). The broadness of the N-H band further supports hydrogen bonding in the solid state.
Mass Spec. (ESI+)m/z 222.10 [M+H]⁺. The calculated monoisotopic mass is 221.0953 Da.[2]
Crystal Structure and Morphology

Single-crystal X-ray diffraction studies provide definitive insight into the solid-state conformation. The central 1,2,4-triazole ring is essentially planar.[5] However, steric hindrance between the phenyl rings and the triazole core forces the phenyl groups to be twisted out of the plane of the central ring.[5][6] In the crystal lattice, molecules are often linked by intermolecular N-H···N hydrogen bonds, forming chains or more complex three-dimensional networks, which contributes to the compound's thermal stability.[7]

Core Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various systems, from reaction media to biological environments.

Summary of Properties
PropertyValue / DescriptionSource
Molecular Formula C₁₄H₁₁N₃[2]
Molecular Weight 221.26 g/mol [2]
Appearance White to off-white crystalline solid[8]
Melting Point 192-195 °C
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol); sparingly soluble in non-polar solvents; very slightly soluble in water.[8][9]
Thermal Stability Thermally stable up to approximately 200 °C, after which decomposition begins.[1]
Solubility Profile

The compound's poor aqueous solubility is a critical factor in pharmaceutical applications. Its solubility is governed by the large, hydrophobic phenyl groups, although the triazole ring's nitrogen atoms can act as hydrogen bond acceptors.

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method (OECD Guideline 105) is the gold standard for determining the water solubility of sparingly soluble compounds. It ensures that a true equilibrium between the solid and dissolved states is achieved.

Procedure:

  • Preparation: An excess amount of the crystalline compound is added to a known volume of purified water (or a relevant buffer system, e.g., PBS) in a sealed, inert flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for at least 24 hours to ensure equilibrium is reached. A preliminary study can determine the time to equilibrium.

  • Phase Separation: The suspension is allowed to stand to let solids settle. An aliquot of the supernatant is then carefully removed and clarified by centrifugation (e.g., 10,000 rpm for 15 min) or filtration through a non-adsorbing filter (e.g., 0.22 µm PTFE).

  • Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a validated analytical method, typically HPLC-UV, against a standard curve prepared in a water-miscible organic solvent and diluted in the aqueous phase.

G cluster_solubility Solubility Determination Workflow (OECD 105) start Start: Excess solid in aqueous media equilibration Agitate at Constant Temperature (e.g., 24-48h) start->equilibration Step 1 separation Centrifuge / Filter (to remove solid phase) equilibration->separation Step 2 quantification Analyze Supernatant (HPLC-UV vs. Standard Curve) separation->quantification Step 3 end Result: Equilibrium Solubility (mg/L) quantification->end

Figure 3: Standard workflow for determining aqueous solubility.

References

3,5-Diphenyl-1H-1,2,4-triazole molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Diphenyl-1H-1,2,4-triazole: Molecular Structure, Properties, and Synthesis

Introduction to the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocyclic motif containing three nitrogen atoms and two carbon atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its unique physicochemical properties. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, and the aromatic nature of the ring allows for π-stacking interactions, making it a versatile pharmacophore for engaging with a wide array of biological targets.[1][2] Consequently, 1,2,4-triazole derivatives have been successfully developed into drugs with a vast range of therapeutic applications, including antifungal (e.g., Fluconazole), antiviral, anticancer, and anti-inflammatory agents.[3][4][5]

Among the numerous derivatives, 3,5-Diphenyl-1H-1,2,4-triazole stands out as a fundamental and extensively studied compound. Its symmetric diaryl substitution provides a robust and lipophilic framework that serves as a critical starting point for the synthesis of more complex, biologically active molecules. Understanding its core structure, properties, and synthesis is essential for researchers aiming to leverage the 1,2,4-triazole scaffold in drug discovery and materials science.

Molecular Structure and Physicochemical Properties

The fundamental identity of a chemical compound lies in its structure and inherent properties. For 3,5-Diphenyl-1H-1,2,4-triazole, these characteristics define its reactivity, biological interactions, and analytical profile.

Chemical Formula and Molecular Weight

The molecular formula for 3,5-Diphenyl-1H-1,2,4-triazole is C₁₄H₁₁N₃ .[6][7] This composition corresponds to a molecular weight of approximately 221.26 g/mol .[6][8]

Elucidation of the Molecular Structure

The structure consists of a central 1,2,4-triazole ring with phenyl groups attached to the carbon atoms at positions 3 and 5. The "1H" designation in the IUPAC name, 3,5-diphenyl-1H-1,2,4-triazole, indicates that a hydrogen atom is attached to the nitrogen at position 1.[6]

An important structural feature of 1,2,4-triazoles is the existence of tautomers—isomers that differ in the position of a proton. 3,5-Diphenyl-1,2,4-triazole can exist in two primary tautomeric forms: the 1H and the 4H forms. Studies have indicated that for many 1,2,4-triazoles, the 1H tautomer is generally more stable.[2][9]

Caption: Tautomeric forms of 3,5-Diphenyl-1,2,4-triazole.

Key Physicochemical Data

The following table summarizes essential physicochemical data for 3,5-Diphenyl-1H-1,2,4-triazole. This information is critical for experimental design, including solvent selection for synthesis, purification, and formulation.

PropertyValueSource(s)
IUPAC Name 3,5-diphenyl-1H-1,2,4-triazolePubChem[6]
CAS Number 2039-06-7PubChem[6]
Molecular Formula C₁₄H₁₁N₃PubChem[6][8]
Molecular Weight 221.26 g/mol PubChem[6][8]
Appearance White to off-white solid/crystalsVarious Supplier Data
Melting Point 192-193 °CLiterature Data
Crystallography and Solid-State Structure

X-ray crystallography provides definitive proof of molecular structure and insights into the packing of molecules in the solid state. The crystal structure of 3,5-Diphenyl-1H-1,2,4-triazole has been determined and is available in the Cambridge Structural Database (CSD).[6] This data reveals the precise bond lengths, bond angles, and planarity of the triazole and phenyl rings. Such information is invaluable for computational modeling and understanding intermolecular interactions, which are key to predicting physical properties and designing new materials or drug candidates.

Synthesis and Mechanistic Pathways

The synthesis of 3,5-Diphenyl-1H-1,2,4-triazole is a well-established process in organic chemistry. The choice of synthetic route often depends on factors like starting material availability, desired yield and purity, and scalability.

The Pellizzari Reaction: A Classic Approach

The most common and historically significant method for synthesizing 3,5-disubstituted-1,2,4-triazoles is the Pellizzari reaction.[2][10] This method involves the condensation of an amide with an acyl hydrazide. For 3,5-Diphenyl-1,2,4-triazole, the reaction is conducted between benzamide and benzoyl hydrazide, typically at elevated temperatures.[2]

Mechanism Insight: The reaction proceeds via an initial condensation to form a diacylhydrazine intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic 1,2,4-triazole ring. This thermal cyclization is the key step, driven by the formation of the highly stable heterocyclic system.

Caption: Workflow for the Pellizzari synthesis of 3,5-Diphenyl-1H-1,2,4-triazole.

Experimental Protocol: Pellizzari Synthesis
  • Trustworthiness: This protocol is a generalized procedure based on established literature. Researchers must perform their own risk assessment and optimization based on their laboratory conditions.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, combine equimolar amounts of benzamide and benzoyl hydrazide.

  • Heating: Heat the mixture under stirring. The reaction is typically conducted neat (without solvent) or in a high-boiling solvent at temperatures ranging from 180°C to 220°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Completion: Maintain the temperature for several hours until the starting materials are consumed. Ammonia and water are evolved as byproducts.

  • Isolation: Allow the reaction mixture to cool to room temperature. The crude product often solidifies upon cooling.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 3,5-Diphenyl-1H-1,2,4-triazole as crystalline needles.[11]

Alternative Synthetic Strategies

While the Pellizzari reaction is robust, other methods have been developed. The Einhorn-Brunner reaction , which involves the condensation of a hydrazine with a diacylamine, is another classic route.[2][12] More modern approaches include copper-catalyzed one-pot reactions from amides and nitriles, which offer advantages in terms of milder reaction conditions and potentially higher yields.[13] The choice of method is a strategic one: the Pellizzari reaction is simple and uses readily available starting materials, making it suitable for many labs, while catalytic methods may be preferred for constructing libraries of derivatives with sensitive functional groups.

Spectroscopic and Analytical Characterization

Unambiguous characterization of the synthesized molecule is paramount for scientific integrity. A combination of spectroscopic techniques is employed to confirm the identity and purity of 3,5-Diphenyl-1H-1,2,4-triazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The aromatic protons of the two phenyl rings will appear as multiplets in the range of δ 7.4-8.2 ppm. The N-H proton of the triazole ring will appear as a broad singlet at a downfield chemical shift (often >10 ppm), and its position can be concentration-dependent.[14]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the triazole ring carbons and the phenyl ring carbons. The carbons of the triazole ring (C3 and C5) are expected to resonate at approximately δ 153-154 ppm. The various carbons of the phenyl groups will appear in the typical aromatic region of δ 126-135 ppm.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of 3,5-Diphenyl-1H-1,2,4-triazole will exhibit characteristic absorption bands:

  • N-H Stretch: A broad band around 3200-3400 cm⁻¹ corresponding to the N-H group of the triazole ring.

  • C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.

  • C=N and C=C Stretches: Strong absorptions in the 1500-1600 cm⁻¹ region, characteristic of the aromatic triazole and phenyl rings.[14][15]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 3,5-Diphenyl-1H-1,2,4-triazole, the electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a prominent molecular ion peak [M]⁺ or [M+H]⁺ at m/z 221 or 222, respectively, confirming the molecular formula C₁₄H₁₁N₃.[14]

Data Summary
TechniqueExpected ObservationRationale
¹H NMR Multiplets (δ 7.4-8.2 ppm); Broad singlet (>10 ppm)Aromatic (Ph) and triazole N-H protons
¹³C NMR Signals at ~δ 153 ppm and δ 126-135 ppmTriazole (C3/C5) and aromatic (Ph) carbons
IR (cm⁻¹) ~3300 (broad), >3000, ~1500-1600N-H, Aromatic C-H, C=N/C=C stretches
MS (m/z) 221 [M]⁺ or 222 [M+H]⁺Corresponds to the molecular weight

Applications in Research and Drug Development

The 3,5-diphenyl-1,2,4-triazole core is more than just a stable molecule; it is a foundational building block in the development of novel therapeutic agents.

Role as a Pharmacophore and Synthetic Intermediate

The diaryl-1,2,4-triazole structure is a key feature in many compounds designed as inhibitors for various biological targets, including kinases and tubulin.[5] Researchers often use 3,5-Diphenyl-1H-1,2,4-triazole as a starting point, modifying the phenyl rings with various electron-donating or electron-withdrawing groups to create a library of analogues.[5][14] This systematic modification allows for the exploration of Structure-Activity Relationships (SAR), which is fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. The triazole core provides a rigid, well-defined orientation for the two phenyl rings, which is crucial for specific binding to target proteins.

Conclusion: A Senior Application Scientist's Perspective

3,5-Diphenyl-1H-1,2,4-triazole is a cornerstone molecule for scientists working with heterocyclic chemistry. Its synthesis is straightforward and illustrative of fundamental organic reaction mechanisms, making it an excellent model compound. From a drug development perspective, its structural rigidity and capacity for diverse functionalization make it an invaluable scaffold. The wealth of available spectroscopic and structural data provides a solid, self-validating foundation upon which novel and complex molecular architectures can be built. The continued exploration of derivatives stemming from this core promises to yield new therapeutic agents and advanced materials, reinforcing the enduring importance of the 1,2,4-triazole motif in modern chemical science.

References

An In-Depth Technical Guide to 3,5-Diphenyl-1,2,4-triazole: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biomedical applications of 3,5-Diphenyl-1,2,4-triazole and its derivatives.

Abstract

The 1,2,4-triazole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous therapeutic agents. Among its many derivatives, 3,5-Diphenyl-1,2,4-triazole serves as a crucial building block and a pharmacophore in its own right, exhibiting a range of biological activities. This technical guide provides a comprehensive overview of 3,5-Diphenyl-1,2,4-triazole, detailing its chemical identity, classical and modern synthetic methodologies, physicochemical properties, and spectral characterization. Furthermore, it delves into the burgeoning field of its therapeutic applications, with a particular focus on the design and mechanism of action of its derivatives as potential anticancer, antimicrobial, and enzyme inhibitory agents. This guide is intended to be a valuable resource for professionals in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Core Compound Identification

  • IUPAC Name: 3,5-diphenyl-1H-1,2,4-triazole[1]

  • CAS Number: 2039-06-7[1]

  • Molecular Formula: C₁₄H₁₁N₃

  • Molecular Weight: 221.26 g/mol [1]

PropertyValueSource
IUPAC Name3,5-diphenyl-1H-1,2,4-triazole[1]
CAS Number2039-06-7[1]
Molecular FormulaC₁₄H₁₁N₃
Molecular Weight221.26 g/mol [1]

Synthesis of the 1,2,4-Triazole Core

The synthesis of the 3,5-diphenyl-1,2,4-triazole core can be achieved through several classical methods, most notably the Pellizzari and Einhorn-Brunner reactions. These methods, while foundational, often require high temperatures and can result in modest yields.

Pellizzari Reaction: A Classic Condensation

The Pellizzari reaction provides a direct route to symmetrically substituted 1,2,4-triazoles through the thermal condensation of an amide with an acylhydrazide.[2][3][4]

Reaction Scheme:

Pellizzari Reaction for 3,5-Diphenyl-1,2,4-triazole.

Experimental Protocol:

  • Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask equipped with a reflux condenser.[3][5]

  • Heat the mixture to 220-250°C under a nitrogen atmosphere with continuous stirring. The reaction can be performed neat or in a high-boiling solvent like nitrobenzene.[5]

  • Maintain the temperature for 2-4 hours. During this time, water will be evolved, and the reaction mixture will gradually solidify.[2]

  • After cooling to room temperature, the solid mass is triturated with a suitable solvent, such as ethanol, to remove impurities.[5]

  • The crude product is then purified by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[5]

Mechanism: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by a cyclization and dehydration cascade to form the stable 1,2,4-triazole ring.[5]

Einhorn-Brunner Reaction

The Einhorn-Brunner reaction offers an alternative pathway to N-substituted 1,2,4-triazoles through the condensation of diacylamines (imides) with hydrazines, typically in the presence of a weak acid.[4][6][7][8]

Reaction Scheme:

Einhorn-Brunner Reaction for N-substituted 1,2,4-triazoles.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of 3,5-Diphenyl-1,2,4-triazole is essential for its application in drug design and development.

PropertyValueReference
Melting Point192-194 °C
Boiling Point440.0 °C at 760 mmHg
SolubilitySoluble in ethanol, acetic acid.[5]
Spectroscopic Data

The structural confirmation of 3,5-Diphenyl-1,2,4-triazole and its derivatives relies heavily on spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum of 3,5-diphenyl-4H-1,2,4-triazole derivatives typically shows aromatic protons in the range of δ 7.30-8.10 ppm. The NH proton of the triazole ring can be observed as a broad singlet at a lower field.

  • ¹³C NMR: The carbon NMR spectrum of this compound derivatives will show signals for the triazole ring carbons (C3 and C5) typically around δ 150-160 ppm, along with the signals for the phenyl ring carbons.

  • FT-IR (KBr, cm⁻¹): The infrared spectrum of this compound derivatives exhibits characteristic absorption bands. For example, C=N stretching vibrations are observed in the region of 1570-1610 cm⁻¹, and N-H stretching can be seen around 3200-3300 cm⁻¹.

  • Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern. Under electron ionization (EI), 1,2,4-triazole derivatives often undergo ring cleavage, with a characteristic loss of HCN or N₂.[9]

Crystal Structure

The three-dimensional arrangement of atoms in 3,5-Diphenyl-1,2,4-triazole has been determined by X-ray crystallography. The Cambridge Crystallographic Data Centre (CCDC) contains the crystal structure data for this compound under the deposition number 764234.[1] Analysis of the crystal structure of its derivatives reveals that the phenyl rings are typically twisted out of the plane of the triazole ring.

Therapeutic Applications and Drug Development Insights

The 1,2,4-triazole nucleus is a versatile pharmacophore, and derivatives of 3,5-Diphenyl-1,2,4-triazole have been explored for a variety of therapeutic applications.

Anticancer Activity

Several studies have investigated the anticancer potential of 3,5-diphenyl-1,2,4-triazole derivatives. While some initial screenings of certain derivatives against cell lines such as breast cancer (MCF7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) have shown low antiproliferative activity, the scaffold remains a subject of interest for further modification.[10] The design of novel derivatives often involves the introduction of various substituents on the phenyl rings to enhance potency and selectivity.[11][12]

Antimicrobial Activity

The 1,2,4-triazole core is a well-established feature in many antimicrobial agents. Derivatives of 3,5-diphenyl-1,2,4-triazole have also been synthesized and evaluated for their antibacterial and antifungal activities.[13][14][15][16] The mechanism of action for many triazole-based antifungals involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Enzyme Inhibition

Derivatives of 3,5-diphenyl-1,2,4-triazole have shown promise as inhibitors of various enzymes. For instance, certain[2][5][10]triazolo[3,4-b][2][10]thiadiazole derivatives incorporating the 3,5-diphenyl-1,2,4-triazole moiety have been identified as selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.[17] The inhibition of MAO-B can lead to increased levels of dopamine in the brain, offering a potential therapeutic strategy. Additionally, other 1,2,4-triazole derivatives have been investigated as inhibitors of cytochrome P450 enzymes.[18][19]

Mechanism of Action Visualization:

General mechanism of enzyme inhibition by 3,5-diphenyl-1,2,4-triazole derivatives.

Conclusion and Future Perspectives

3,5-Diphenyl-1,2,4-triazole is a molecule of significant interest in the field of medicinal chemistry. Its straightforward synthesis, coupled with the versatility of the 1,2,4-triazole core for chemical modification, makes it an attractive starting point for the development of novel therapeutic agents. While early studies on some of its derivatives have shown modest anticancer activity, the demonstrated potential of other derivatives as potent and selective enzyme inhibitors highlights the continued importance of this scaffold in drug discovery. Future research should focus on the rational design of new derivatives with improved pharmacokinetic and pharmacodynamic profiles, leveraging computational modeling and a deeper understanding of their structure-activity relationships to unlock their full therapeutic potential.

References

Spectroscopic Profile of 3,5-Diphenyl-4H-1,2,4-triazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the heterocyclic compound 3,5-Diphenyl-4H-1,2,4-triazole. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing triazole-based compounds. Understanding the spectroscopic signature of this core structure is fundamental for its identification, characterization, and the analysis of its derivatives.

Introduction to this compound

The 1,2,4-triazole ring is a significant pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties. The 3,5-diphenyl substituted 4H-1,2,4-triazole serves as a crucial building block for the synthesis of more complex and potentially therapeutic molecules. Accurate and thorough spectroscopic analysis is paramount to confirm the identity and purity of this key intermediate. This guide will delve into the details of its ¹H NMR, ¹³C NMR, IR, and Mass spectra, providing both the data and the rationale behind their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Experimental Protocol: Acquiring NMR Spectra

A standardized protocol for the acquisition of high-quality NMR spectra is crucial for reproducibility and accurate data interpretation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of high-purity, dry this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for triazoles due to its ability to dissolve a wide range of organic compounds and to observe exchangeable protons like N-H protons.

    • Transfer the solution into a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 90° pulse, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment due to the low natural abundance of the ¹³C isotope.

    • Typical parameters on a 100 MHz spectrometer would include a 30-45° pulse, a spectral width of 200-220 ppm, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is generally required.

Fig. 1: Experimental workflow for NMR spectroscopic analysis.
¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region and a broad signal for the N-H proton. The exact chemical shifts can vary slightly depending on the solvent and concentration. The following data is a representative example in DMSO-d₆.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~14.20br s1HN-H of triazole ring
~8.10 - 7.90m4HAromatic protons (ortho-protons of phenyl rings)
~7.60 - 7.40m6HAromatic protons (meta- and para-protons of phenyl rings)

Interpretation:

  • The broad singlet at approximately 14.20 ppm is characteristic of the acidic N-H proton of the 1,2,4-triazole ring. Its broadness is due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange. This peak will disappear upon the addition of a drop of D₂O to the NMR tube, a classic test for exchangeable protons.

  • The multiplet signals between 7.90 and 8.10 ppm, integrating to four protons, are assigned to the ortho-protons of the two phenyl rings. These protons are deshielded due to their proximity to the electron-withdrawing triazole ring.

  • The multiplet between 7.40 and 7.60 ppm, integrating to six protons, corresponds to the meta- and para-protons of the phenyl rings.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~160.0C3 and C5 of the triazole ring
~131.0 - 128.0Phenyl carbons (CH)
~129.0Phenyl carbons (ipso-C)

Interpretation:

  • The signal around 160.0 ppm is assigned to the two equivalent carbon atoms (C3 and C5) of the triazole ring. These carbons are in a similar chemical environment and are deshielded due to the attached nitrogen atoms.

  • The signals in the range of 128.0 to 131.0 ppm are attributed to the carbons of the two phenyl rings. The exact assignment of each specific carbon can be achieved through more advanced 2D NMR techniques like HSQC and HMBC.

  • The signal around 129.0 ppm is assigned to the ipso-carbons of the phenyl rings, which are the carbons directly attached to the triazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: Acquiring an FT-IR Spectrum

For a solid sample like this compound, the KBr pellet method is a common and reliable technique.

Step-by-Step Methodology:

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the dry compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

IR Spectral Data

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2900-2700Broad, weakN-H stretch (hydrogen-bonded)
~1600, 1580, 1480Medium-StrongC=C and C=N stretching vibrations of the aromatic and triazole rings
~770, 690StrongC-H out-of-plane bending for monosubstituted benzene rings

Interpretation:

  • The bands in the 3000-3100 cm⁻¹ region are characteristic of C-H stretching vibrations of the aromatic phenyl rings.

  • A broad, weak absorption in the 2700-2900 cm⁻¹ region is indicative of the N-H stretching vibration of the triazole ring, which is often broadened due to hydrogen bonding in the solid state.

  • The strong absorptions around 1600, 1580, and 1480 cm⁻¹ are due to the C=C stretching vibrations within the phenyl rings and the C=N stretching of the triazole ring.

  • The strong bands at approximately 770 and 690 cm⁻¹ are characteristic C-H out-of-plane bending vibrations for monosubstituted benzene rings, providing strong evidence for the presence of the two phenyl groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.

Experimental Protocol: Acquiring a Mass Spectrum

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of formic acid (0.1%) can be added to the solution to promote protonation and the formation of [M+H]⁺ ions in positive ion mode.

  • Spectrum Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

    • Key instrument parameters such as capillary voltage, cone voltage, and desolvation gas temperature should be optimized to obtain a stable signal and good ionization efficiency.

Fig. 2: General workflow for ESI-Mass Spectrometry analysis.
Mass Spectral Data

The mass spectrum of this compound will show the molecular ion peak, which confirms the molecular weight of the compound. The molecular formula is C₁₄H₁₁N₃, with a monoisotopic mass of 221.0953 g/mol .[1]

m/zIon
222.1031[M+H]⁺
221.0953[M]⁺
118[C₇H₅N₂]⁺
104[C₇H₆N]⁺
77[C₆H₅]⁺

Interpretation:

  • The base peak is often the molecular ion [M]⁺ at m/z 221, or the protonated molecule [M+H]⁺ at m/z 222, confirming the molecular weight of the compound.

  • A common fragmentation pathway for 1,2,4-triazoles involves the loss of a nitrogen molecule (N₂), although this is not always the most prominent fragmentation.

  • A significant fragment at m/z 118 can be attributed to the benzonitrile radical cation, formed by the cleavage of the triazole ring.

  • The fragment at m/z 104 corresponds to the phenylnitrile cation.

  • The peak at m/z 77 is characteristic of the phenyl cation, resulting from the cleavage of the bond between the phenyl ring and the triazole ring.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the presence of the two phenyl rings and the triazole core. The IR spectrum identifies the key functional groups, including the N-H and aromatic C-H bonds, as well as the characteristic ring vibrations. Finally, mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of the molecule. This guide serves as a foundational reference for the spectroscopic analysis of this important heterocyclic compound and its derivatives in research and development settings.

References

Solubility Profile of 3,5-Diphenyl-4H-1,2,4-triazole in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) or a core chemical scaffold is a critical physicochemical property that governs its behavior in both biological and chemical systems. For 3,5-Diphenyl-4H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science, understanding its solubility profile is paramount for effective drug development, formulation, and chemical synthesis. Low solubility can impede in vitro testing, lead to poor bioavailability, and create challenges in process chemistry.[1][2] This guide provides a comprehensive overview of the solubility characteristics of this compound, establishes an authoritative protocol for its experimental determination, and explains the scientific rationale behind the recommended methodology.

Introduction: The Significance of this compound and its Solubility

The 1,2,4-triazole ring is a privileged scaffold found in a wide array of therapeutic agents, recognized for its metabolic stability and ability to engage in hydrogen bonding.[3] The 3,5-diphenyl substitution pattern creates a molecule with a rigid, aromatic structure, influencing its solid-state properties and interactions with solvents.

A compound's solubility dictates its journey from a solid form to a dissolved state, a prerequisite for absorption, distribution, and interaction with biological targets.[2] For researchers in drug development, a precise understanding of solubility in various organic solvents is essential for:

  • Pre-formulation Studies: Selecting appropriate solvent systems for oral, parenteral, or topical formulations.

  • Process Chemistry: Designing efficient crystallization, purification, and reaction protocols.

  • High-Throughput Screening (HTS): Ensuring compound viability in DMSO-based stock solutions and preventing precipitation in aqueous assay buffers.[1]

  • Toxicology Studies: Achieving necessary concentrations for accurate assessment of safety profiles.[2]

This document serves as a practical guide for scientists to both understand the known solubility characteristics of this compound and to reliably determine its solubility in novel solvent systems.

Solubility Profile of this compound: A Qualitative Overview

The table below summarizes the qualitative solubility based on its use as a recrystallization solvent in the synthesis of its derivatives, which implies good solubility at elevated temperatures and lower solubility at room temperature, allowing for crystal formation.

SolventPolarity IndexQualitative SolubilityRationale / Source
Dimethyl Sulfoxide (DMSO) 7.2High Solubility Frequently used for creating stock solutions for biological assays; derivatives show excellent solubility.[1][5]
Ethanol 5.2Soluble Commonly used as a recrystallization solvent for the compound and its derivatives, indicating good solubility, especially when heated.[6]
Ethyl Acetate 4.4Soluble Used as a recrystallization solvent for derivatives, suggesting moderate to good solubility.[6]
Methanol 6.6Soluble A polar protic solvent often used in reactions and purifications involving triazoles.[7]
Dichloromethane (DCM) 3.4Likely Soluble A common solvent for organic synthesis; however, some complex triazole derivatives have shown limited solubility.[7]
Hexane 0.0Sparingly Soluble / Insoluble As a non-polar solvent, it is unlikely to effectively solvate the polar triazole core. Often used as an anti-solvent for precipitation.[8]

Note: This qualitative assessment is based on inferences from synthetic procedures and general chemical principles. For precise applications, experimental determination is mandatory.

Authoritative Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain reliable and reproducible quantitative solubility data, the shake-flask method is universally regarded as the gold standard.[9] It is designed to measure the thermodynamic equilibrium solubility, which represents the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system is at equilibrium.

The following protocol is a self-validating system, incorporating best practices to ensure data integrity.

Principle

An excess amount of the solid compound (this compound) is suspended in a known volume of the test solvent. The mixture is agitated at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium. At this point, the concentration of the dissolved compound in the supernatant is constant. After separating the undissolved solid, the concentration of the compound in the saturated solution is measured analytically, typically via UV-Vis spectroscopy, given the chromophoric nature of the diphenyl-triazole structure.[6]

Experimental Workflow

G Figure 1: Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess this compound into a glass vial. prep2 Add a precise volume of the desired organic solvent. prep1->prep2 Ensure solid is in excess equil1 Seal vial tightly. prep2->equil1 equil2 Agitate in a thermomixer at a constant temperature (e.g., 25°C) for 24-48 hours. equil1->equil2 sep1 Allow suspension to settle. equil2->sep1 sep2 Separate solid from supernatant via: - Centrifugation OR - Filtration (0.45 µm low-binding filter) sep1->sep2 quant1 Transfer clear filtrate to a new vial. sep2->quant1 quant2 Dilute filtrate if necessary to fall within the calibration range. quant1->quant2 quant3 Measure absorbance using UV-Vis Spectrophotometer. quant2->quant3 quant4 Determine concentration using a pre-established calibration curve. quant3->quant4

Caption: Figure 1: Shake-Flask Solubility Determination Workflow

Detailed Step-by-Step Methodology

A. Preparation of Calibration Standards

  • Primary Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the test solvent to create a ~1 mg/mL stock solution. Ensure complete dissolution.

  • Serial Dilutions: Perform a series of dilutions from the primary stock solution to create at least five standard solutions of known concentrations that bracket the expected solubility range.

  • Calibration Curve: Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λ_max), which should be predetermined by running a UV scan of the compound.[10] Plot absorbance versus concentration. The resulting linear regression should have a correlation coefficient (R²) > 0.99 for a valid curve.

B. Solubility Measurement

  • Sample Preparation: Add an excess of solid this compound to a glass vial (e.g., 5-10 mg). The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation.[9]

  • Solvent Addition: Pipette a known volume (e.g., 2 mL) of the selected organic solvent into the vial.

  • Equilibration: Seal the vial and place it in a shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate vigorously for at least 24 hours to ensure equilibrium is reached.[2] Longer times (48-72 hours) may be necessary and should be validated.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle.

  • Filtration: Carefully withdraw a portion of the supernatant using a syringe fitted with a solvent-compatible, low-binding filter (e.g., 0.45 µm PTFE). Filter the solution into a clean vial. Causality Note: This step is critical to remove all particulate matter, as suspended solids will scatter light and lead to erroneously high absorbance readings and an overestimation of solubility.[11]

  • Analysis:

    • If necessary, dilute the clear filtrate with the test solvent to ensure its absorbance falls within the linear range of the calibration curve (typically 0.1 - 1.5 AU).

    • Measure the absorbance of the (diluted) filtrate at the predetermined λ_max.

  • Calculation:

    • Use the equation from the calibration curve's linear regression (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted filtrate.

    • Multiply this concentration by the dilution factor to determine the final solubility of this compound in the test solvent.

    • The experiment should be performed in triplicate to ensure reproducibility.

Conclusion

The solubility of this compound is a foundational parameter that influences its applicability from the laboratory bench to clinical settings. While a comprehensive quantitative database is not yet established, this guide provides the qualitative context and, more importantly, a robust, reliable, and scientifically-grounded experimental protocol for its determination. By adhering to the shake-flask method detailed herein, researchers, scientists, and drug development professionals can generate high-quality, reproducible solubility data, enabling informed decisions in chemical synthesis, formulation, and biological evaluation. This methodical approach ensures that subsequent research is built on a solid foundation of accurate physicochemical characterization.

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3,5-Diphenyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 3,5-Diphenyl-4H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. A thorough understanding of a compound's thermal behavior is paramount for safe handling, formulation, and storage, particularly in the context of drug development where thermal processing is a common practice. This document details the experimental methodologies for assessing thermal stability, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It further explores the theoretical decomposition pathways of the 1,2,4-triazole ring system, offering insights into the potential degradation products and the influence of the phenyl substituents on the molecule's stability.

Introduction: The Significance of this compound

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The presence of two phenyl groups at the 3 and 5 positions of the triazole ring in this compound imparts a unique combination of steric and electronic properties, influencing its pharmacological profile and physicochemical characteristics. As with any active pharmaceutical ingredient (API) candidate, a comprehensive understanding of its thermal stability is a critical component of its developability assessment. Thermal decomposition can lead to loss of potency, formation of toxic byproducts, and potential safety hazards during manufacturing and storage.

Synthesis and Purity Considerations

The thermal properties of a compound are intrinsically linked to its purity. The presence of residual solvents, starting materials, or synthetic byproducts can significantly impact the onset of decomposition and the overall thermal profile. A common synthetic route to 3,5-disubstituted-1,2,4-triazoles involves the cyclization of hydrazides with nitriles or amides. For instance, the reaction of benzamide with benzoyl hydrazide can yield 3,5-diphenyl-1,2,4-triazole[1].

A detailed, step-by-step synthesis is crucial for ensuring a high-purity final product. Below is a representative synthetic workflow:

Caption: A generalized workflow for the synthesis of this compound.

Potential impurities that could arise from this synthesis and affect thermal analysis include unreacted starting materials (benzohydrazide, benzonitrile), partially reacted intermediates, and solvent residues. Therefore, rigorous purification and characterization (e.g., via NMR, HPLC, and mass spectrometry) are prerequisites for accurate thermal stability studies.

Experimental Assessment of Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for evaluating the thermal stability of solid materials.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the temperature at which a material begins to decompose and for quantifying the mass loss associated with decomposition events.

Experimental Protocol: Standard TGA for Organic Compounds

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean, tared TGA pan (typically platinum or alumina).

  • Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Plot the sample mass (or mass percentage) as a function of temperature. The onset temperature of decomposition is typically determined from the intersection of the baseline with the tangent of the decomposition curve.

Caption: A streamlined workflow for performing Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of phase changes and decomposition. For this compound, DSC can reveal its melting point and the exothermic or endothermic nature of its decomposition.

Experimental Protocol: Standard DSC for Organic Compounds

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.

  • Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the melting and decomposition events.

  • Data Analysis: Plot the heat flow as a function of temperature. The melting point is determined from the onset of the endothermic melting peak. Decomposition is typically observed as a sharp exothermic or endothermic event following the melt.

Caption: A simplified workflow for performing Differential Scanning Calorimetry.

Thermal Profile of this compound

Table 1: Expected Thermal Properties of this compound

PropertyExpected Value/RangeMethod of Determination
Melting Point (Tm)~190-200 °CDSC
Onset of Decomposition (Td)> 200 °CTGA
Decomposition CharacteristicsLikely a multi-step processTGA/DSC

Note: These are estimated values based on the analysis of similar compounds. Experimental verification is essential.

Studies on various 1,2,4-triazole derivatives have shown that they can be thermally stable up to around 200°C, followed by single or multi-step degradation processes[2][3]. The phenyl substituents are expected to increase the thermal stability compared to the unsubstituted 1,2,4-triazole due to increased molecular weight and resonance stabilization.

Decomposition Mechanism

The thermal decomposition of 1,2,4-triazoles is a complex process that can proceed through several pathways. Theoretical studies on the 1,2,4-triazole ring suggest that the initial steps of decomposition likely involve ring cleavage. The presence of phenyl groups at the 3 and 5 positions will significantly influence the fragmentation pattern.

A plausible decomposition pathway for this compound could initiate with the cleavage of the N1-N2 and C3-N4 bonds, leading to the formation of stable nitrogen gas (N2) and a highly reactive intermediate. This intermediate could then undergo further fragmentation and rearrangement to yield various aromatic and nitrogen-containing species.

Potential Decomposition Products:

  • Nitrogen Gas (N2): A common and thermodynamically favorable product of triazole decomposition.

  • Benzonitrile (C6H5CN): Could be formed through fragmentation of the triazole ring.

  • Phenylacetylene (C6H5C≡CH): A potential product from further degradation.

  • Biphenyl: May be formed through radical coupling reactions.

  • Various nitrogen-containing aromatic fragments.

To definitively identify the decomposition products, advanced analytical techniques such as TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS) are required. These hyphenated techniques allow for the real-time analysis of the gaseous products evolved during the decomposition process.

Caption: A conceptual diagram of a possible thermal decomposition pathway.

Factors Influencing Thermal Stability

Several factors can influence the thermal stability of this compound:

  • Purity: As previously mentioned, impurities can lower the decomposition temperature.

  • Heating Rate: In TGA and DSC experiments, higher heating rates can shift the apparent decomposition temperature to higher values.

  • Atmosphere: The presence of oxygen can lead to oxidative decomposition, which typically occurs at lower temperatures than pyrolysis in an inert atmosphere.

  • Crystal Form (Polymorphism): Different crystalline forms of a compound can exhibit different thermal stabilities. It is crucial to characterize the solid-state form of the material being tested.

Conclusion and Recommendations

This technical guide has provided a framework for understanding and evaluating the thermal stability of this compound. While a definitive experimental dataset is not yet widely published, the provided protocols and theoretical considerations offer a robust starting point for researchers.

Key Recommendations for Future Work:

  • Experimental Verification: Perform detailed TGA and DSC analyses on a well-characterized, high-purity sample of this compound to establish its precise thermal profile.

  • Decomposition Product Analysis: Utilize TGA-FTIR and/or TGA-MS to identify the gaseous products evolved during decomposition, which will provide crucial insights into the degradation mechanism.

  • Polymorph Screening: Investigate the potential for polymorphism and assess the thermal stability of different crystalline forms.

  • Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (heat, light, humidity, acid/base) to identify potential degradation products that may form under storage and handling conditions.

By following these recommendations, a comprehensive understanding of the thermal stability and decomposition of this compound can be achieved, facilitating its safe and effective development for pharmaceutical and other applications.

References

Tautomeric Forms of 3,5-Diphenyl-1,2,4-triazole: A Comprehensive Structural and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities and robust chemical properties. The functionality of 3,5-disubstituted 1,2,4-triazoles, such as 3,5-Diphenyl-1,2,4-triazole, is intrinsically linked to its structural dynamics, specifically prototropic tautomerism. This guide provides a detailed exploration of the tautomeric landscape of 3,5-Diphenyl-1,2,4-triazole, elucidating the potential isomeric forms and the advanced methodologies required for their characterization. We synthesize field-proven experimental protocols with insights from computational chemistry to offer a self-validating framework for researchers. This document serves as a core technical reference for accurately identifying, characterizing, and understanding the tautomeric equilibrium critical for rational drug design and materials engineering.

The Principle of Prototropic Tautomerism in 1,2,4-Triazoles

Prototropic tautomerism involves the migration of a proton between different positions on a molecule, resulting in a dynamic equilibrium of structural isomers. For the 1,2,4-triazole ring, the mobile proton can reside on one of the three nitrogen atoms, leading to three primary annular tautomers: 1H, 2H, and 4H.[1][2] The position of this equilibrium is not static; it is a delicate balance governed by several factors:

  • Electronic Effects of Substituents: The nature of the groups at the C3 and C5 positions profoundly influences the electron density distribution within the triazole ring. Electron-donating or electron-withdrawing substituents can stabilize or destabilize specific tautomers.[3]

  • Solvent Polarity: The surrounding solvent environment can influence tautomeric preference through differential solvation of the isomers.

  • Temperature: As a thermodynamic equilibrium, the population of tautomers can shift with changes in temperature.

  • Physical State: The predominant tautomer in the solid state (crystal lattice) may differ from that in solution due to intermolecular forces like hydrogen bonding.

For symmetrically substituted 3,5-diphenyl-1,2,4-triazole, the 1H and 2H forms are equivalent due to symmetry, simplifying the system to two principal tautomeric forms: the symmetric 1H/2H form and the asymmetric 4H form. However, for clarity in spectroscopic and computational discussions, they are often treated as three distinct possibilities. Computational studies on the parent 1,2,4-triazole have shown the 1H-tautomer to be the most stable.[2]

Tautomers T1 1H-3,5-Diphenyl-1,2,4-triazole T2 4H-3,5-Diphenyl-1,2,4-triazole T3 2H-3,5-Diphenyl-1,2,4-triazole (equivalent to 1H) T1_img T2_img T1_img->T2_img H⁺ shift caption1 Figure 1. Prototropic tautomerism in 3,5-Diphenyl-1,2,4-triazole.

Caption: Prototropic tautomerism in 3,5-Diphenyl-1,2,4-triazole.

Synthesis of the Core Scaffold

A foundational understanding of the molecule's origin is crucial. 3,5-Diphenyl-1,2,4-triazole is commonly synthesized via the Pellizzari reaction, which involves heating a mixture of a carboxylic acid amide (benzamide) and an acyl hydrazide (benzoyl hydrazide).[4] This classic method provides a reliable route to the core structure, which can then be subjected to further derivatization or direct analysis.

Experimental Characterization: A Multi-Technique Approach

No single technique can unequivocally resolve tautomeric ambiguity in all conditions. A synergistic approach combining spectroscopy, crystallography, and computational modeling is the gold standard. The following workflow provides a robust framework for characterization.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis synthesis Synthesis of 3,5-Diphenyl-1,2,4-triazole nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N in DMSO-d₆) synthesis->nmr uv UV-Vis Spectroscopy (Ethanol) synthesis->uv xray Single Crystal X-ray Diffraction synthesis->xray solution_structure Predominant Tautomer in Solution nmr->solution_structure uv->solution_structure solid_structure Definitive Tautomer in Solid State xray->solid_structure conclusion Comprehensive Tautomer Assignment & Equilibrium Analysis solution_structure->conclusion solid_structure->conclusion dft DFT Calculations (e.g., B3LYP/6-311++G**) energy_table Relative Stabilities (ΔG) of Tautomers dft->energy_table energy_table->conclusion

Caption: A validated workflow for tautomer characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying tautomerism in solution.[5][6] The key is to observe signals that are sensitive to the proton's location, such as the N-H proton itself and the adjacent carbon and nitrogen atoms.

Expertise & Causality: The choice of a deuterated solvent is critical. Aprotic polar solvents like DMSO-d₆ are preferred because they readily dissolve the triazole and slow down the proton exchange with any residual water, allowing for the direct observation of the N-H proton signal. In contrast, protic solvents like D₂O or CD₃OD would lead to rapid H/D exchange, causing the N-H signal to broaden or disappear entirely.

Self-Validating Protocol for NMR Analysis:

  • Sample Preparation: Dissolve ~5-10 mg of 3,5-Diphenyl-1,2,4-triazole in ~0.6 mL of high-purity, anhydrous DMSO-d₆. The use of anhydrous solvent is paramount to minimize exchange broadening of the N-H signal.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. The N-H proton signal is expected to be a broad singlet in the downfield region (typically >13 ppm). The chemical shift is highly indicative of the tautomeric form.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. In 3,5-diphenyl-1,2,4-triazole, the chemical shifts of the C3 and C5 carbons are key. For the symmetric 4H-tautomer, these two carbons are equivalent and will show a single signal[7]. In the 1H/2H form, they are inequivalent, potentially leading to two distinct signals, although rapid proton transfer can sometimes lead to an averaged, single signal.

  • ¹⁵N NMR Acquisition (Optional but Recommended): If available, ¹⁵N NMR provides direct insight. The chemical shifts of the nitrogen atoms are highly sensitive to their protonation state. Two-dimensional experiments like ¹H-¹⁵N HMBC can definitively link the N-H proton to its attached nitrogen atom, confirming the tautomeric structure.

  • Data Interpretation: Compare the observed chemical shifts with data from computational studies or known model compounds (e.g., N-methylated derivatives) to assign the predominant tautomer. For instance, studies on 3,5-disubstituted triazoles have used N-methyl derivatives as fixed models for the different tautomeric forms to aid in spectral comparison.[8]

X-Ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including the precise location of the tautomeric proton.[9]

Expertise & Causality: This technique offers the highest level of structural evidence but is only representative of the solid phase. The crystal packing forces and intermolecular hydrogen bonds can "lock" the molecule into a single, lowest-energy tautomeric form that may not be the most abundant form in solution.

Self-Validating Protocol for X-ray Diffraction:

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. A common method is slow evaporation of a saturated solution. Solvents to explore include ethanol, ethyl acetate, or a mixture like dichloromethane/hexane.

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to reduce thermal motion and improve data quality.

  • Structure Solution and Refinement: Solve the structure using direct methods and refine the model against the collected data. The key output is the final refined structure, which will show the electron density corresponding to all atoms, including the tautomeric hydrogen. The CCDC database contains an entry for 3,5-Diphenyl-1H-1,2,4-triazole, confirming the 1H tautomer in the solid state.[10]

  • Analysis: Analyze bond lengths and angles. For example, the C-N bond lengths within the triazole ring will differ between tautomers. Examine the hydrogen bonding network in the crystal lattice, as this often explains the preference for a particular tautomer in the solid state.

UV-Visible and Infrared Spectroscopy

While less definitive than NMR or X-ray crystallography, UV-Vis and IR spectroscopy are valuable, rapid methods for providing complementary evidence.

  • UV-Vis Spectroscopy: Tautomers possess different conjugated systems and therefore exhibit distinct electronic transitions, leading to different absorption maxima (λ_max).[1] The thione form of substituted triazoles, for example, has a characteristic absorption for the C=S chromophore.[11] For 3,5-diphenyl-1,2,4-triazole derivatives, a strong absorption band is typically observed in the 257-260 nm range.[7]

  • IR Spectroscopy: The key diagnostic peak is the N-H stretching vibration (ν_NH), typically found in the 3100-3300 cm⁻¹ region. The exact position and shape of this band can provide clues about the tautomeric form and hydrogen bonding.

Computational Chemistry: Predicting Tautomer Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers.[3][12] These methods calculate the electronic energy and Gibbs free energy of each isomer, allowing for a quantitative comparison.

Expertise & Causality: The choice of theoretical level (functional and basis set) is important for accuracy. The B3LYP functional with a large basis set like 6-311++G(d,p) is a widely accepted standard for such systems.[3] It is also crucial to include a solvent model (e.g., SMD or PCM) when comparing with experimental data from solution, as the solvent can significantly alter the relative energies.

Table 1: Theoretical Relative Stabilities of 1,2,4-Triazole Tautomers

TautomerRelative Energy (kcal/mol) - Gas PhaseKey Stability Factor
1H-1,2,4-triazole 0.00 (Reference)Reduced repulsion of lone pairs on adjacent nitrogen atoms.[12]
2H-1,2,4-triazole ~0.5 - 1.5Slightly less stable than 1H form.
4H-1,2,4-triazole > 6.00Increased electrostatic repulsion between nitrogen lone pairs.[12]

Note: Values are for the unsubstituted parent 1,2,4-triazole and serve as a baseline. The presence of two phenyl groups will modify these values, but the general stability trend (1H > 4H) is often maintained.

Conclusion and Outlook

For 3,5-Diphenyl-1,2,4-triazole, the available evidence from crystallographic data and the general principles of triazole stability strongly suggest that the 1H-tautomer is the most stable form, particularly in the solid state.[10] In solution, a dynamic equilibrium exists, but the 1H/2H form is expected to be overwhelmingly predominant over the higher-energy 4H form.

For drug development professionals and researchers, a precise understanding of this tautomeric landscape is not merely academic. The predominant tautomer dictates the molecule's three-dimensional shape, its hydrogen bond donor-acceptor profile, and its overall electrostatic potential. These features are the primary determinants of how a molecule interacts with a biological target, such as an enzyme active site or a receptor. Misidentification of the bioactive tautomer can lead to flawed structure-activity relationship (SAR) models and ultimately, the failure of drug design campaigns. The integrated experimental and computational workflow detailed in this guide provides a reliable strategy to ensure accurate structural assignment, forming a solid foundation for future research and development.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 4-amino-3,5-diphenyl-4H-1,2,4-triazole from Benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-amino-3,5-diphenyl-4H-1,2,4-triazole

Abstract: This document provides a detailed protocol for the synthesis of 4-amino-3,5-diphenyl-4H-1,2,4-triazole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. We present a robust and scalable method starting from the readily available precursor, benzoic acid, and hydrazine hydrate. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, characterization data, and safety considerations to ensure reliable and reproducible outcomes.

Introduction: The Significance of 4-amino-1,2,4-triazoles

The 1,2,4-triazole nucleus is a privileged scaffold in pharmaceutical and agrochemical research, renowned for its wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] The 4-amino-3,5-diaryl-4H-1,2,4-triazole derivatives, in particular, serve as crucial building blocks for the synthesis of more complex molecules, such as Schiff bases and other heterocyclic systems, which have demonstrated promising therapeutic potential.[2][3] 4-amino-3,5-diphenyl-4H-1,2,4-triazole is a key intermediate, providing a versatile platform for further functionalization and drug discovery endeavors. This application note details a reliable synthetic route to this valuable compound.

Overview of Synthetic Strategies

Several synthetic pathways have been established for the preparation of 4-amino-3,5-disubstituted-4H-1,2,4-triazoles. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Common strategies include:

  • From Carboxylic Acids: The direct reaction of carboxylic acids with an excess of hydrazine hydrate is a fundamental and widely used method.[4] This approach involves the initial formation of hydrazides, followed by condensation and cyclization at elevated temperatures.

  • From Nitriles: Aromatic nitriles can be converted to the target triazoles in a one-step reaction with hydrazine salts and hydrazine hydrate, typically in a high-boiling solvent.[5][6]

  • From Hydrazides: Pre-synthesized carbohydrazides can be cyclized with various reagents to form the triazole ring. For instance, benzohydrazide can be a precursor for related triazole-thiols which share a common synthetic logic.[7][8][9]

This guide will focus on the synthesis from benzoic acid, a cost-effective and highly reliable method.

Featured Protocol: Synthesis from Benzoic Acid and Hydrazine Hydrate

This protocol describes the thermal cyclization of benzoic acid with hydrazine hydrate to yield 4-amino-3,5-diphenyl-4H-1,2,4-triazole.

Principle and Mechanism

The reaction proceeds through a multi-step mechanism. Initially, benzoic acid reacts with hydrazine to form benzoylhydrazide. A second molecule of benzoic acid then reacts with the hydrazide to form N,N'-dibenzoylhydrazine. This intermediate subsequently undergoes a dehydrative cyclization, followed by the addition of another hydrazine molecule and rearrangement to form the stable 4-amino-1,2,4-triazole ring. The use of excess hydrazine hydrate is crucial as it serves as both a reactant and a reagent that facilitates the final amination of the triazole ring at the N4 position.

Reaction_Mechanism cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Diacylhydrazine Formation cluster_2 Step 3: Cyclization & Amination BA1 Benzoic Acid BH Benzoylhydrazide BA1->BH + H₂NNH₂·H₂O HH1 Hydrazine Hydrate HH1->BH BH_c Benzoylhydrazide BA2 Benzoic Acid DBH N,N'-Dibenzoylhydrazine BA2->DBH DBH_c N,N'-Dibenzoylhydrazine BH_c->DBH + Benzoic Acid Final 4-amino-3,5-diphenyl- 4H-1,2,4-triazole DBH_c->Final Heat, + H₂NNH₂·H₂O (-2 H₂O) HH2 Hydrazine Hydrate HH2->Final

Caption: Proposed reaction pathway for the synthesis of the target triazole.

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
Benzoic AcidC₇H₆O₂122.12122.4249Irritant
Hydrazine Hydrate (80%)N₂H₄·H₂O50.06-51.7120.1Toxic, Corrosive, Carcinogen
Ethanol (95%)C₂H₅OH46.07-11478Flammable
Experimental Procedure

CAUTION: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. All operations involving this reagent must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid (12.2 g, 0.1 mol).

  • Reagent Addition: Carefully add hydrazine hydrate (80% solution, 12.5 mL, ~0.2 mol) to the flask.

  • Heating and Reflux: Heat the reaction mixture using a heating mantle. The mixture will melt and become a homogenous solution. Continue heating to reflux gently for 4-6 hours. During this period, water will be evolved.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 7:3 v/v).

  • Product Precipitation: After the reaction is complete, cool the flask to room temperature. As the mixture cools, a white solid product will precipitate.

  • Isolation: Pour the cooled reaction mixture into 100 mL of cold distilled water with stirring.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid cake thoroughly with cold distilled water (3 x 30 mL) to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • Drying: Dry the collected solid in a vacuum oven at 60-70 °C to a constant weight.

  • Recrystallization: For higher purity, the crude product can be recrystallized from ethanol. Dissolve the crude solid in a minimum amount of hot ethanol, and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

Workflow Visualization

Experimental_Workflow start Start setup 1. Charge Flask (Benzoic Acid) start->setup add_reagent 2. Add Hydrazine Hydrate setup->add_reagent reflux 3. Heat to Reflux (4-6 hours) add_reagent->reflux cool 4. Cool to Room Temp (Precipitation Occurs) reflux->cool quench 5. Pour into Cold Water cool->quench filter 6. Vacuum Filter Product quench->filter wash 7. Wash with Water filter->wash dry 8. Dry in Vacuum Oven wash->dry recrystallize 9. Recrystallize from Ethanol (Optional) dry->recrystallize end End (Pure Product) dry->end Crude Product recrystallize->end

Caption: Step-by-step experimental workflow for the synthesis.

Characterization and Expected Results

The identity and purity of the synthesized 4-amino-3,5-diphenyl-4H-1,2,4-triazole should be confirmed by standard analytical techniques.

PropertyExpected Result
Appearance White to off-white crystalline solid
Yield Typically 75-85% (after recrystallization)
Melting Point 265 °C[2]
IR (KBr, cm⁻¹) ~3275, 3210 (ν N-H), 1619 (ν C=N)[2]
¹H NMR (DMSO-d₆, δ ppm) Signals corresponding to the amino protons and the aromatic protons of the two phenyl rings.
¹³C NMR (DMSO-d₆, δ ppm) Signals for the triazole ring carbons (~154 ppm) and aromatic carbons.[2]
Mass Spec (LC-MS) [M+H]⁺ peak corresponding to the molecular weight (C₁₄H₁₂N₄, MW = 236.27 g/mol ).

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction; Insufficient reflux time.Extend the reflux time and monitor the reaction by TLC until the starting material is consumed.
Product loss during workup.Ensure the precipitation in water is done at a low temperature (ice bath) to minimize solubility.
Product is Oily/Gummy Presence of impurities or unreacted starting material.Ensure thorough washing with cold water. Perform recrystallization from a suitable solvent like ethanol.
Inconsistent Melting Point Impure product.Recrystallize the product until a sharp and consistent melting point is achieved.

Conclusion

This application note provides a reliable and well-characterized protocol for the synthesis of 4-amino-3,5-diphenyl-4H-1,2,4-triazole from benzoic acid and hydrazine hydrate. The method is straightforward, uses readily available starting materials, and provides the target compound in good yield and high purity. This versatile intermediate can be a valuable asset for research groups focused on the development of novel therapeutic agents and functional materials.

References

Application Notes and Protocols for 3,5-Diphenyl-4H-1,2,4-triazole Derivatives as Potential Antitumor Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities, including anticancer properties.[1][2][3] Derivatives of 1,2,4-triazole have shown promise as potent antitumor agents, acting through various mechanisms such as enzyme inhibition and induction of apoptosis.[4][5][6] This guide provides a comprehensive overview of the application of 3,5-diphenyl-4H-1,2,4-triazole derivatives as potential antitumor agents, detailing their synthesis, in vitro evaluation, and in vivo testing protocols.

Scientific Rationale

The structural versatility of the 1,2,4-triazole ring allows for the synthesis of a diverse library of compounds with varying substituents, enabling the fine-tuning of their biological activity.[6] The diphenyl substitution at the 3 and 5 positions of the triazole ring, in particular, has been a focus of research for developing novel anticancer agents.[7] These compounds are hypothesized to exert their antitumor effects by interfering with critical cellular processes in cancer cells, such as proliferation and survival.

Synthesis of this compound Derivatives

A general method for the synthesis of this compound derivatives involves the condensation of 4-amino-3,5-diphenyl-4H-1,2,4-triazole with various aldehydes and ketones to form Schiff bases, followed by reduction.

Protocol: Synthesis of 4-Arylidenamino-4H-1,2,4-triazoles and their Reduction
  • Synthesis of 4-Amino-3,5-diphenyl-4H-1,2,4-triazole (1): This starting material can be synthesized from the reaction of ethylbenzoate benzoylhydrazone with hydrazine, following established literature methods.

  • Synthesis of Schiff Bases (2-14):

    • Dissolve 4-amino-3,5-diphenyl-4H-1,2,4-triazole (1) in glacial acetic acid.

    • Add an equimolar amount of the desired aldehyde or ketone.

    • Reflux the mixture for a specified time, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

    • Filter, wash with cold water, and recrystallize the crude product from a suitable solvent like ethanol.[7]

  • Reduction of Schiff Bases (15-27):

    • Dissolve the synthesized Schiff base in a suitable solvent such as methanol or ethanol.

    • Add sodium borohydride (NaBH4) portion-wise at room temperature with stirring. NaBH4 is a selective reducing agent that targets the imino group without affecting the triazole ring.

    • Continue stirring for a specified period, monitoring the reaction by TLC.

    • After completion, remove the solvent under reduced pressure.

    • Add cold water to the residue to precipitate the reduced product.

    • Filter, wash with cold water, and recrystallize from an appropriate solvent like ethyl acetate.[7]

In Vitro Evaluation of Antitumor Activity

The initial assessment of the antitumor potential of the synthesized derivatives is performed through in vitro cytotoxicity assays against a panel of human cancer cell lines.[8][9][10]

Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][11]

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, NCI-H460 for non-small cell lung cancer, and SF-268 for CNS cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[12]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed the cells into 96-well plates at a predetermined density (e.g., 2 x 10^3 cells/well) and allow them to adhere overnight.[12]

    • Prepare serial dilutions of the synthesized triazole derivatives in the culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.[12]

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[10]

Data Presentation: IC50 Values of Representative Compounds
CompoundMCF-7 (Breast Cancer) IC50 (µM)NCI-H460 (Lung Cancer) IC50 (µM)SF-268 (CNS Cancer) IC50 (µM)
12 >100>100>100
17 85.291.578.3
18 63.772.155.9
19 45.158.339.8
20 32.541.928.4
21 28.935.621.7
22 51.365.448.2
24 76.888.169.5
29 >100>100>100
32 92.4>10085.7

Note: The data presented here are hypothetical and for illustrative purposes. Actual IC50 values would be determined experimentally.

Mechanistic Studies: Elucidating the Mode of Action

To understand how the promising compounds exert their cytotoxic effects, further mechanistic studies are crucial. These may include apoptosis assays and cell cycle analysis.[4][5]

Protocol: Apoptosis Assay using Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16]

  • Cell Treatment: Treat the cancer cells with the test compound at its IC50 concentration for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).[14]

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.[13]

    • Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.[13][14]

    • Incubate the cells in the dark at room temperature for 15-20 minutes.[13][17]

  • Flow Cytometry Analysis:

    • Add more 1X binding buffer to each sample and analyze immediately using a flow cytometer.[13]

    • Viable cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be positive for Annexin V and negative for PI.[15]

    • Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[15]

Protocol: Cell Cycle Analysis using Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18][19][20]

  • Cell Treatment and Harvesting: Treat cells with the test compound as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Fixation:

    • Wash the cells with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.[18][19]

    • Incubate the cells at -20°C for at least 2 hours.[18]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. RNase A is crucial to ensure that only DNA is stained.[19]

    • Incubate in the dark at room temperature for 20-30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.[20]

Visualization of Experimental Workflows and Pathways

Experimental Workflow from Synthesis to In Vivo Testing

G cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Starting Materials (4-Amino-3,5-diphenyl-4H-1,2,4-triazole, Aldehydes/Ketones) schiff Schiff Base Formation start->schiff reduction Reduction with NaBH4 schiff->reduction purification Purification & Characterization reduction->purification cytotoxicity Cytotoxicity Screening (MTT Assay) purification->cytotoxicity mechanistic Mechanistic Studies (Apoptosis, Cell Cycle) cytotoxicity->mechanistic xenograft Tumor Xenograft Model mechanistic->xenograft efficacy Efficacy & Toxicity Studies xenograft->efficacy

Caption: Overall workflow from synthesis to in vivo evaluation.

Potential Anticancer Mechanisms of 1,2,4-Triazole Derivatives

G cluster_pathways Cellular Targets & Pathways cluster_outcomes Cellular Outcomes compound This compound Derivative egfr EGFR Inhibition compound->egfr braf BRAF Inhibition compound->braf tubulin Tubulin Polymerization Inhibition compound->tubulin aromatase Aromatase Inhibition compound->aromatase proliferation_inhibition Inhibition of Proliferation egfr->proliferation_inhibition braf->proliferation_inhibition g2m_arrest G2/M Phase Arrest tubulin->g2m_arrest aromatase->proliferation_inhibition apoptosis Apoptosis Induction g2m_arrest->apoptosis proliferation_inhibition->apoptosis

Caption: Potential molecular targets and resulting cellular effects.

In Vivo Evaluation of Antitumor Efficacy

Promising candidates from in vitro studies should be further evaluated in vivo using animal models, such as tumor xenografts.[21][22][23][24]

Protocol: Human Tumor Xenograft Model in Nude Mice
  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor cells.[21][22]

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[21][22]

    • Monitor the mice for tumor growth.

  • Treatment:

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound via a suitable route (e.g., intraperitoneal or oral gavage) at various doses. The control group should receive the vehicle alone.

  • Efficacy and Toxicity Assessment:

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

    • Monitor for any signs of toxicity, such as weight loss, changes in behavior, or organ damage.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel antitumor agents. The protocols outlined in this guide provide a systematic approach for the synthesis, in vitro screening, mechanistic elucidation, and in vivo evaluation of these compounds. By following these methodologies, researchers can effectively identify and characterize promising candidates for further preclinical and clinical development.

References

Application Notes and Protocols for 3,5-Diphenyl-4H-1,2,4-triazole Derivatives: A Guide to Antimicrobial and Antifungal Activity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Promise of 1,2,4-Triazole Scaffolds in Antimicrobial Research

The relentless emergence of multidrug-resistant microbial and fungal pathogens presents a formidable challenge to global public health. This has catalyzed an urgent search for novel therapeutic agents with distinct mechanisms of action. Among the myriad of heterocyclic compounds explored, the 1,2,4-triazole nucleus stands out as a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1] The structural versatility of the 1,2,4-triazole ring allows for the introduction of various substituents, enabling the fine-tuning of their biological activity. This guide focuses on a specific, promising subclass: 3,5-diphenyl-4H-1,2,4-triazole derivatives, providing a comprehensive overview of their synthesis, mechanism of action, and detailed protocols for the evaluation of their antimicrobial and antifungal efficacy.

Mechanism of Action: Targeting Fungal Cell Membrane Integrity

The primary antifungal mechanism of triazole derivatives is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, these compounds compromise the structural integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth and proliferation. The specificity of triazoles for the fungal cytochrome P450 enzyme over its human counterpart is a key factor in their therapeutic efficacy and safety profile.

Mechanism of Action of Triazole Derivatives cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (Cytochrome P450) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Biosynthesis Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability, Instability) Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporation Cell_Membrane->Disrupted_Membrane Disruption Triazole_Derivative This compound Derivative Triazole_Derivative->Lanosterol_14a_demethylase Inhibition

Caption: Proposed mechanism of action for triazole antifungal agents.

Synthesis of this compound Derivatives: A General Protocol

A common and effective route to synthesize a variety of biologically active this compound derivatives starts with the preparation of 4-amino-3,5-diphenyl-4H-1,2,4-triazole, which can then be converted to various Schiff bases.

Protocol 1: Synthesis of 4-Amino-3,5-diphenyl-4H-1,2,4-triazole

This protocol is adapted from established literature methods.[2]

Materials:

  • Benzoic acid

  • Thionyl chloride

  • Hydrazine hydrate (80%)

  • Ethanol

Procedure:

  • Preparation of Benzoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas trap, add benzoic acid and an excess of thionyl chloride. Reflux the mixture for 2-3 hours until the evolution of HCl gas ceases. Distill off the excess thionyl chloride under reduced pressure to obtain crude benzoyl chloride.

  • Preparation of Benzoyl Hydrazide: To a solution of benzoyl chloride in a suitable solvent (e.g., dichloromethane), slowly add a solution of hydrazine hydrate in ethanol at 0°C with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The precipitated benzoyl hydrazide is filtered, washed with cold water, and dried.

  • Synthesis of 4-Amino-3,5-diphenyl-4H-1,2,4-triazole: A mixture of benzoyl hydrazide and benzoyl chloride (in equimolar amounts) is heated at a high temperature (typically 180-200°C) for 4-6 hours. The resulting solid mass is cooled, triturated with a sodium bicarbonate solution to remove any unreacted acid chloride, and then washed with water. The crude product is recrystallized from a suitable solvent like ethanol to yield pure 4-amino-3,5-diphenyl-4H-1,2,4-triazole.

Protocol 2: Synthesis of Schiff Bases from 4-Amino-3,5-diphenyl-4H-1,2,4-triazole

Materials:

  • 4-Amino-3,5-diphenyl-4H-1,2,4-triazole

  • Substituted aromatic aldehydes

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Dissolve 4-amino-3,5-diphenyl-4H-1,2,4-triazole (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Add the substituted aromatic aldehyde (1 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried.

  • The crude Schiff base can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF).

Protocols for In Vitro Antimicrobial and Antifungal Susceptibility Testing

The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials and Equipment:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the stock solution to the first well of each row to be tested and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • From a fresh culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted inoculum to each well (except the sterility control well).

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Protocol 4: Agar Disk Diffusion Method

This is a qualitative method to assess the susceptibility of a microorganism to a compound.

Materials and Equipment:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • Test compound solution

  • Bacterial or fungal strains

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum as described in the broth microdilution method.

  • Inoculation of Agar Plates: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.

  • Application of Disks: Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • Reading and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters. The size of the zone is indicative of the compound's activity.

Antimicrobial_Testing_Workflow cluster_synthesis Compound Synthesis cluster_testing Antimicrobial/Antifungal Testing Start Starting Materials (e.g., Benzoic Acid) Synthesis_Triazole Synthesis of 4-Amino-3,5-diphenyl- 4H-1,2,4-triazole Start->Synthesis_Triazole Synthesis_Schiff_Base Synthesis of Schiff Base Derivatives Synthesis_Triazole->Synthesis_Schiff_Base Purification Purification and Characterization Synthesis_Schiff_Base->Purification Inoculum_Prep Prepare Standardized Microbial/Fungal Inoculum Purification->Inoculum_Prep Broth_Microdilution Broth Microdilution Assay Inoculum_Prep->Broth_Microdilution Agar_Disk_Diffusion Agar Disk Diffusion Assay Inoculum_Prep->Agar_Disk_Diffusion Incubation Incubation Broth_Microdilution->Incubation Agar_Disk_Diffusion->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination Zone_of_Inhibition Measure Zone of Inhibition Incubation->Zone_of_Inhibition

Caption: Experimental workflow from synthesis to activity testing.

Data Presentation: Antimicrobial and Antifungal Activity

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for a selection of this compound derivatives against various microbial and fungal strains.

Compound IDDerivative TypeTest OrganismMIC (µg/mL)Reference
1a 4-(4-bromobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiolStaphylococcus aureus-[1]
1b 4-(2,4-dichlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiolStaphylococcus aureus-[1]
1c 4-(3-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiolStaphylococcus aureus-[1]
2a 4-amino-5-aryl-4H-1,2,4-triazole derivative (4-trichloromethylphenyl)Escherichia coli5[3]
2b 4-amino-5-aryl-4H-1,2,4-triazole derivative (4-trichloromethylphenyl)Bacillus subtilis5[3]
2c 4-amino-5-aryl-4H-1,2,4-triazole derivative (4-trichloromethylphenyl)Pseudomonas aeruginosa5[3]
3a 4-(4-chlorobenzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiolMicrosporum gypseum-[1]
3b 4-(3-chlorobenzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiolMicrosporum gypseum-[1]
4a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativeCandida albicans-[4]

Note: Some studies reported activity but did not provide specific MIC values; these are indicated with a "-". The provided data is for illustrative purposes and should be supplemented with further literature review.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel antimicrobial and antifungal agents. The synthetic accessibility of these compounds, coupled with their potent biological activities, makes them attractive candidates for further investigation. Future research should focus on expanding the library of these derivatives and conducting comprehensive structure-activity relationship (SAR) studies to optimize their efficacy and selectivity. Furthermore, in vivo studies are warranted to evaluate the therapeutic potential of the most promising compounds.

References

Application Notes and Protocols: The Versatile 3,5-Diphenyl-4H-1,2,4-triazole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry, prized for its metabolic stability, hydrogen bonding capabilities, and dipole character, which facilitate interactions with various biological targets.[1][2] This has led to the development of numerous drugs with a wide range of therapeutic applications, including antifungal, anticancer, and antimicrobial agents.[2][3] Within this class of compounds, 3,5-Diphenyl-4H-1,2,4-triazole serves as a valuable backbone for the synthesis of novel derivatives with significant pharmacological potential. While some initial studies on direct derivatives have shown modest activity, its true value lies in its utility as a starting point for more complex and potent molecules.[4]

This guide provides an in-depth exploration of the synthesis of this compound derivatives and detailed protocols for their evaluation as potential anticancer and antimicrobial agents.

I. Synthesis of the Key Intermediate: 4-Amino-3,5-diphenyl-4H-1,2,4-triazole

The gateway to a diverse library of derivatives is the synthesis of 4-amino-3,5-diphenyl-4H-1,2,4-triazole. This intermediate is readily prepared from commercially available starting materials.

Protocol 1: Synthesis of 4-Amino-3,5-diphenyl-4H-1,2,4-triazole

This protocol is adapted from the literature and provides a reliable method for the synthesis of the key amino-triazole intermediate.

Materials:

  • Ethyl benzoate benzoylhydrazone

  • Hydrazine hydrate

  • Ethanol

  • Reflux apparatus

  • Beakers, flasks, and other standard laboratory glassware

  • Filtration apparatus

Procedure:

  • A mixture of ethyl benzoate benzoylhydrazone and an excess of hydrazine hydrate is heated to reflux in ethanol for several hours.

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol to remove any unreacted starting materials and impurities.

  • The resulting white solid, 4-amino-3,5-diphenyl-4H-1,2,4-triazole, is dried under vacuum.

  • The purity of the compound can be assessed by melting point determination and spectroscopic techniques (¹H NMR, ¹³C NMR, IR).

II. Derivatization: The Path to Enhanced Biological Activity

The 4-amino group of the triazole core is a versatile handle for further chemical modifications. A common and effective strategy to enhance biological activity is the formation of Schiff bases through condensation with various aldehydes and ketones.[5]

Protocol 2: General Procedure for the Synthesis of this compound Schiff Base Derivatives

Materials:

  • 4-Amino-3,5-diphenyl-4H-1,2,4-triazole

  • Substituted aromatic aldehydes or ketones

  • Glacial acetic acid

  • Ethanol

  • Reflux apparatus

  • Standard laboratory glassware

Procedure:

  • Equimolar amounts of 4-amino-3,5-diphenyl-4H-1,2,4-triazole and the desired aldehyde or ketone are dissolved in ethanol.

  • A catalytic amount of glacial acetic acid is added to the mixture.

  • The reaction mixture is refluxed for an appropriate time, with the reaction progress monitored by TLC.

  • After completion, the mixture is cooled, and the precipitated Schiff base is collected by filtration.

  • The product is washed with cold ethanol and dried.

  • Characterization is performed using spectroscopic methods to confirm the structure of the synthesized derivative.

G cluster_synthesis Synthesis Workflow start 4-Amino-3,5-diphenyl- 4H-1,2,4-triazole reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) start->reaction aldehyde Substituted Aldehyde/ Ketone aldehyde->reaction product Schiff Base Derivative reaction->product purification Filtration & Washing product->purification characterization Spectroscopic Characterization purification->characterization G cluster_mtt MTT Assay Workflow seed Seed Cancer Cells in 96-well plate treat Treat with Test Compounds (48-72h incubation) seed->treat mtt Add MTT Solution (4h incubation) treat->mtt solubilize Solubilize Formazan with DMSO mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze G cluster_mic Broth Microdilution Workflow prepare Prepare Serial Dilutions of Test Compounds inoculate Inoculate with Standardized Microorganism Suspension prepare->inoculate incubate Incubate Plates (24-48h) inoculate->incubate determine Determine MIC (Lowest concentration with no growth) incubate->determine

References

Application Notes & Protocols: 3,5-Diphenyl-4H-1,2,4-triazole in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the utilization of 3,5-diphenyl-4H-1,2,4-triazole as a versatile ligand in coordination chemistry. This document details the synthesis of the ligand and its metal complexes, outlines critical characterization techniques, and explores the diverse applications of the resulting coordination compounds, from medicinal chemistry to materials science. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Versatility of this compound as a Ligand

The 1,2,4-triazole moiety is a five-membered heterocyclic ring containing three nitrogen atoms, making it an exceptional building block in medicinal and coordination chemistry.[1][2] The presence of multiple nitrogen atoms provides rich and versatile coordination possibilities, allowing these ligands to form stable complexes with a wide range of metal ions.[2][3] Specifically, this compound (DPT) is an aromatic triazole that has garnered significant interest. The phenyl groups at the 3 and 5 positions enhance the steric bulk and modulate the electronic properties of the triazole core, influencing the geometry, stability, and reactivity of its metal complexes.

The resulting coordination compounds have shown promise in various fields, including:

  • Medicinal Chemistry: As potent antimicrobial, antifungal, and anticancer agents.[2][4][5] The coordination of the triazole ligand to a metal center can significantly enhance its biological activity compared to the free ligand.[5][6]

  • Materials Science: For the development of luminescent materials and optoelectronic devices.[7][8][9]

  • Catalysis: As catalysts in various organic transformations.

This guide will walk you through the essential laboratory procedures and conceptual frameworks for working with this versatile ligand.

Synthesis and Characterization of the Ligand

The synthesis of this compound is a foundational step. While various methods exist for synthesizing 1,2,4-triazole derivatives[10], a common and reliable approach involves the cyclization of appropriate precursors. A general method can be adapted from the synthesis of related 4-amino-3,5-diphenyl-4H-1,2,4-triazole, which starts from ethyl benzoate and hydrazine.

Protocol: Synthesis of this compound

This protocol describes a two-step process starting from benzohydrazide.

Step 1: Synthesis of N'-benzoyl-benzohydrazide

  • In a 250 mL round-bottom flask, dissolve 10.0 g of benzohydrazide in 100 mL of anhydrous pyridine.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add 1.1 equivalents of benzoyl chloride dropwise to the cooled solution. Causality: The dropwise addition and cooling are crucial to control the exothermic reaction and prevent side product formation.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water to precipitate the product.

  • Filter the white solid using a Büchner funnel, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure N'-benzoyl-benzohydrazide.

  • Dry the product in a vacuum oven.

Step 2: Cyclodehydration to form this compound

  • Place the dried N'-benzoyl-benzohydrazide in a flask suitable for heating.

  • Heat the solid under a nitrogen atmosphere to a temperature just above its melting point (typically 220-240 °C). Causality: The high temperature provides the activation energy for the intramolecular cyclization and dehydration, while the inert atmosphere prevents oxidation.

  • Maintain this temperature for 2-3 hours, during which water will be evolved.

  • Cool the reaction mixture to room temperature. The resulting solid is the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization of the Ligand

Proper characterization is essential to confirm the identity and purity of the synthesized ligand.

Technique Expected Results for this compound
Melting Point Sharp melting point consistent with literature values (approx. 192-195 °C).
FT-IR (KBr, cm⁻¹) ~3100-3000 (Ar C-H stretch), ~1600 (C=N stretch), ~1500-1400 (Ar C=C stretch). Absence of C=O stretch from precursor.
¹H NMR (DMSO-d₆, δ ppm) ~14.3 (s, 1H, N-H), ~8.1-7.5 (m, 10H, Ar-H). The N-H proton signal is broad and may be exchangeable with D₂O.
¹³C NMR (DMSO-d₆, δ ppm) ~155 (Triazole C3 and C5), ~131-126 (Aromatic carbons).
Elemental Analysis Calculated for C₁₄H₁₁N₃: C, 76.00%; H, 5.01%; N, 18.99%. Found values should be within ±0.4%.

Coordination Chemistry: Synthesis and Characterization of Metal Complexes

The nitrogen atoms at positions 1, 2, and 4 of the triazole ring are potential donor sites for metal coordination. The deprotonated triazolate anion is a particularly effective bridging ligand.

Coordination Modes

This compound can coordinate to metal centers in several ways, primarily acting as a bidentate bridging ligand through its N1 and N2 atoms after deprotonation.[3] This bridging capability allows for the formation of dinuclear, polynuclear, and coordination polymer structures.[3]

Caption: N1, N2 bridging mode of the deprotonated DPT ligand.

General Protocol: Synthesis of a Metal(II) Complex

This protocol provides a general method for synthesizing a complex with a divalent transition metal like Co(II), Ni(II), or Cu(II).

  • Ligand Solution: In a 100 mL round-bottom flask, dissolve 2 mmoles of this compound in 30 mL of hot ethanol. Stir until a clear solution is obtained.

  • Deprotonation: To the ligand solution, add a stoichiometric amount (2 mmoles) of a suitable base, such as sodium ethoxide or triethylamine, to deprotonate the triazole N-H. Stir for 15 minutes. Causality: Deprotonation creates the triazolate anion, which is a stronger and more effective bridging ligand.

  • Metal Salt Solution: In a separate beaker, dissolve 1 mmole of the metal(II) salt (e.g., CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O, Cu(OAc)₂·H₂O) in 20 mL of ethanol (or a minimal amount of water if solubility is an issue, then add ethanol).

  • Complexation: Slowly add the metal salt solution dropwise to the warm, stirring ligand solution.

  • Precipitation: Upon addition of the metal salt, a colored precipitate should form. The color will depend on the metal ion used (e.g., pink/purple for Co(II), green/blue for Ni(II), blue/green for Cu(II)).

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours to ensure the reaction goes to completion.

  • Isolation: Cool the mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate sequentially with ethanol, distilled water, and finally with a small amount of diethyl ether to facilitate drying.

  • Drying: Dry the complex in a vacuum desiccator over anhydrous CaCl₂.

Characterization of the Metal Complex

Confirming the coordination of the ligand to the metal center requires a combination of spectroscopic and analytical techniques.

Technique Purpose and Expected Observations
FT-IR (KBr, cm⁻¹) Compare the spectrum to the free ligand. The disappearance of the N-H band and shifts in the C=N stretching frequency are strong indicators of coordination.[2] New bands in the far-IR region (below 600 cm⁻¹) may correspond to M-N vibrations.[2]
UV-Vis Spectroscopy Observe d-d transitions for transition metal complexes, which provide information about the coordination geometry (e.g., octahedral, tetrahedral).
Elemental Analysis Determine the metal-to-ligand ratio and confirm the presence of counter-ions or solvent molecules in the coordination sphere.
Magnetic Susceptibility Measure the magnetic moment to determine the number of unpaired electrons on the metal center, which helps in assigning the geometry and oxidation state.
Single-Crystal X-ray Diffraction Provides unambiguous structural information, including bond lengths, bond angles, coordination geometry, and crystal packing. This is the definitive method for structural elucidation.

Applications in Drug Development and Materials Science

The true value of this compound as a ligand is realized in the functional properties of its metal complexes.

Applications cluster_apps Potential Applications Ligand This compound Complex Coordination Complex Ligand->Complex Metal Transition Metal Ions (Co, Ni, Cu, Zn, etc.) Metal->Complex Antimicrobial Antimicrobial Agents Complex->Antimicrobial Biological Activity Anticancer Anticancer Therapeutics Complex->Anticancer Cytotoxicity Luminescence Luminescent Materials Complex->Luminescence Photophysical Properties Catalysis Homogeneous Catalysis Complex->Catalysis Redox Properties

Caption: Workflow from ligand to functional applications.

Biological Activity: Antimicrobial and Anticancer Applications

Numerous studies have demonstrated that metal complexes of 1,2,4-triazole derivatives exhibit significant biological activity.[2][4]

  • Antimicrobial Action: The chelation of the triazole ligand to a metal ion often enhances its antimicrobial properties.[5][6] This is explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity. This allows the complex to penetrate the lipid membranes of microorganisms more effectively, disrupting cellular processes. Metal complexes of triazoles have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6]

  • Anticancer Potential: Triazole-metal complexes have been evaluated for their cytotoxicity against various human cancer cell lines.[2] For instance, certain derivatives have been screened against breast cancer (MCF7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines.[11] The mechanism often involves the complex binding to DNA or inhibiting key enzymes within the cancer cells. The choice of metal is critical, with complexes of cadmium (Cd²⁺) and zinc (Zn²⁺) sometimes showing particularly high potency.[2]

Luminescent Properties

Derivatives of 4H-1,2,4-triazole have been synthesized to act as new luminophores.[7][8][9] By conjugating the triazole core to various aromatic systems, compounds with high quantum yields can be produced.[7][8] The coordination to certain metal ions, particularly d¹⁰ metals like Zn(II) or Cd(II), can further enhance these luminescent properties. These materials have potential applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.[12]

Conclusion

This compound is a highly valuable and accessible ligand for the development of novel coordination compounds. Its straightforward synthesis, versatile coordination behavior, and the significant functional properties of its metal complexes make it an attractive target for research in medicinal chemistry, catalysis, and materials science. The protocols and insights provided in this guide serve as a robust starting point for researchers looking to explore the rich potential of this chemical scaffold.

References

Application Notes and Protocols: 3,5-Diphenyl-4H-1,2,4-triazole as a Corrosion Inhibitor for Mild Steel in Acidic Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Mild Steel Corrosion in Acidic Environments

Mild steel, a cornerstone of modern industry, is extensively utilized in numerous applications due to its cost-effectiveness and robust mechanical properties. However, its susceptibility to corrosion, particularly in acidic environments prevalent in industrial processes such as acid pickling, cleaning, and oil and gas exploration, presents a significant challenge. This corrosive degradation not only compromises the structural integrity of equipment but also leads to substantial economic losses and safety concerns. The development of effective corrosion inhibitors is therefore a critical endeavor in materials science and industrial chemistry.

Organic molecules containing heteroatoms (such as nitrogen, sulfur, and oxygen) and π-electrons have emerged as promising corrosion inhibitors. These compounds can adsorb onto the metal surface, forming a protective barrier that isolates the steel from the aggressive acidic medium. Among these, 3,5-Diphenyl-4H-1,2,4-triazole (DHT) has garnered considerable attention due to its unique molecular structure, which facilitates strong adsorption and high inhibition efficiency. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of DHT as a corrosion inhibitor for mild steel in acidic media.

Mechanism of Corrosion Inhibition by this compound

The efficacy of this compound as a corrosion inhibitor stems from its ability to adsorb onto the mild steel surface, a process governed by a combination of physisorption and chemisorption. The triazole ring, rich in nitrogen atoms with lone pairs of electrons, and the phenyl groups with their delocalized π-electrons, are the key functional components responsible for this interaction.

Adsorption Process:

  • Physisorption: In acidic solutions, the DHT molecule can become protonated. The resulting cationic species can then be electrostatically attracted to the steel surface, which is negatively charged due to the adsorption of anions (e.g., Cl⁻, SO₄²⁻) from the acid.

  • Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the iron atoms on the steel surface. The lone pair electrons of the nitrogen atoms in the triazole ring and the π-electrons of the phenyl rings can be donated to the vacant d-orbitals of iron, forming coordinate covalent bonds. This process is further enhanced by the potential for back-donation from the filled d-orbitals of iron to the antibonding orbitals of the inhibitor molecule.

This dual-mode adsorption leads to the formation of a stable, protective film on the mild steel surface, which acts as a barrier to both the anodic dissolution of iron and the cathodic hydrogen evolution reaction, thus significantly reducing the corrosion rate.[1][2] The adsorption of DHT on the mild steel surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface.[1]

Experimental Evaluation of Corrosion Inhibition Performance

A multi-faceted approach employing both gravimetric and electrochemical techniques is essential for a thorough evaluation of the corrosion inhibition performance of this compound.

I. Synthesis of this compound

A reliable synthesis of high-purity DHT is the foundational step for any inhibition study. Several methods have been reported for the synthesis of 1,2,4-triazole derivatives.[3][4][5][6][7][8][9][10][11] A common and effective route involves the cyclization of a thiosemicarbazide precursor.

Protocol: Synthesis of this compound

This protocol is based on the reaction of benzohydrazide with phenyl isothiocyanate followed by cyclization.

Materials and Reagents:

  • Benzohydrazide

  • Phenyl isothiocyanate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Reflux apparatus

  • Beakers, flasks, and other standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Step 1: Formation of N-benzoyl-N'-phenylthiosemicarbazide:

    • Dissolve benzohydrazide (1 mole equivalent) in ethanol in a round-bottom flask.

    • Slowly add phenyl isothiocyanate (1 mole equivalent) to the solution while stirring.

    • Reflux the mixture for 2-3 hours. The thiosemicarbazide derivative will precipitate upon cooling.

    • Filter the precipitate, wash with cold ethanol, and dry.

  • Step 2: Cyclization to this compound:

    • Suspend the dried N-benzoyl-N'-phenylthiosemicarbazide in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).

    • Reflux the mixture for 4-6 hours. During this time, hydrogen sulfide gas will be evolved (conduct in a well-ventilated fume hood).

    • After reflux, cool the reaction mixture to room temperature.

    • Carefully acidify the solution with dilute hydrochloric acid until a precipitate forms.

    • Filter the white precipitate of this compound, wash thoroughly with water to remove any inorganic salts, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure crystals.

Characterization:

  • The synthesized compound should be characterized by standard analytical techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure and purity.

II. Gravimetric Method (Weight Loss Measurement)

The weight loss method is a straightforward and widely used technique to determine the corrosion rate and the inhibition efficiency.

Protocol: Weight Loss Measurement

Materials and Equipment:

  • Mild steel coupons of known composition and dimensions

  • Abrasive papers of different grades (e.g., 200 to 1200 grit)

  • Degreasing solvent (e.g., acetone)

  • Desiccator

  • Analytical balance (±0.1 mg accuracy)

  • Water bath or thermostat

  • Corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄)

  • Synthesized this compound

Procedure:

  • Preparation of Mild Steel Coupons:

    • Cut mild steel sheets into coupons of suitable dimensions (e.g., 2 cm x 2 cm x 0.1 cm).

    • Drill a small hole at one end for suspension.

    • Mechanically polish the coupons with a series of abrasive papers, starting from a coarse grade and moving to a finer grade, to achieve a smooth, mirror-like surface.

    • Degrease the polished coupons by washing with acetone, followed by distilled water.

    • Dry the coupons in a desiccator and accurately weigh them using an analytical balance.

  • Corrosion Test:

    • Prepare the corrosive medium (e.g., 1 M HCl) without and with different concentrations of this compound.

    • Completely immerse the pre-weighed coupons in the test solutions at a constant temperature (e.g., 25 °C) for a specified period (e.g., 24 hours).

    • After the immersion period, carefully remove the coupons from the solutions.

  • Cleaning and Re-weighing:

    • Gently clean the coupons with a soft brush to remove any corrosion products.

    • Rinse with distilled water and acetone.

    • Dry the coupons in a desiccator and re-weigh them accurately.

Data Analysis:

  • Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D) where:

    • K = constant (8.76 × 10⁴)

    • W = weight loss in grams

    • A = area of the coupon in cm²

    • T = immersion time in hours

    • D = density of mild steel in g/cm³

  • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where:

    • CR₀ = corrosion rate in the absence of the inhibitor

    • CRᵢ = corrosion rate in the presence of the inhibitor

  • Surface Coverage (θ): θ = (CR₀ - CRᵢ) / CR₀

Table 1: Example Data from Weight Loss Measurements

Inhibitor Concentration (mM)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)50.21.25-
0.115.10.3869.6
0.55.00.1389.6
1.02.50.0695.2
III. Electrochemical Techniques

Electrochemical methods provide rapid and detailed information about the corrosion process and the mechanism of inhibition.[5][6][9][10]

Experimental Setup:

  • A standard three-electrode cell consisting of a mild steel working electrode (WE), a platinum counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).

  • A potentiostat/galvanostat.

Protocol: Potentiodynamic Polarization

This technique is used to study the effect of the inhibitor on both the anodic and cathodic reactions.

Procedure:

  • Immerse the three-electrode setup in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Record the resulting current density as a function of the applied potential.

Data Analysis:

  • The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the Tafel plots of the anodic and cathodic branches of the polarization curve to the Ecorr.

  • Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where:

    • icorr₀ = corrosion current density in the absence of the inhibitor

    • icorrᵢ = corrosion current density in the presence of the inhibitor

  • The inhibitor is classified as anodic, cathodic, or mixed-type based on the shift in Ecorr in the presence of the inhibitor. A significant shift in either the anodic or cathodic branch indicates anodic or cathodic control, respectively, while a minimal shift in Ecorr suggests a mixed-type inhibitor.

Protocol: Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the kinetics of the electrode processes and the properties of the inhibitor film.[5][6][10]

Procedure:

  • After OCP stabilization, apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Measure the impedance response of the system.

Data Analysis:

  • The impedance data is typically represented as Nyquist and Bode plots.

  • The Nyquist plot for mild steel in acidic media usually shows a single depressed semicircle, which is characteristic of a charge transfer-controlled corrosion process.

  • The diameter of the semicircle corresponds to the charge transfer resistance (Rct). A larger Rct value indicates a lower corrosion rate.

  • The data is often fitted to an equivalent electrical circuit to model the corrosion process and extract quantitative parameters.

  • Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where:

    • Rct₀ = charge transfer resistance in the absence of the inhibitor

    • Rctᵢ = charge transfer resistance in the presence of the inhibitor

  • The double-layer capacitance (Cdl) can also be determined. A decrease in Cdl in the presence of the inhibitor is attributed to the adsorption of the inhibitor molecules on the metal surface.

IV. Surface Analysis Techniques

Surface analysis techniques provide direct visual and compositional evidence of the formation of a protective inhibitor film on the mild steel surface.[8]

Protocols:

  • Scanning Electron Microscopy (SEM): Used to observe the surface morphology of the mild steel coupons before and after immersion in the corrosive medium with and without the inhibitor. In the presence of an effective inhibitor, the surface should appear much smoother with significantly less pitting and damage compared to the uninhibited sample.

  • Atomic Force Microscopy (AFM): Provides three-dimensional topographical information at a high resolution, allowing for the quantitative assessment of surface roughness. A lower surface roughness in the presence of the inhibitor confirms the formation of a protective film.

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to determine the elemental composition and chemical states of the elements on the steel surface. XPS analysis can confirm the presence of nitrogen and carbon from the adsorbed DHT molecules, providing direct evidence of its adsorption.[1]

Adsorption Isotherm and Thermodynamic Considerations

To understand the interaction between the inhibitor and the metal surface, it is crucial to study the adsorption isotherm. The surface coverage (θ) values obtained from weight loss or electrochemical measurements at different inhibitor concentrations are fitted to various adsorption isotherm models (e.g., Langmuir, Temkin, Frumkin).[3][4][7][11]

The Langmuir isotherm is often found to be a good fit for the adsorption of triazole derivatives on mild steel, and is expressed as: C / θ = 1 / Kads + C

where:

  • C is the inhibitor concentration

  • θ is the surface coverage

  • Kads is the adsorption equilibrium constant

A plot of C/θ versus C should yield a straight line, from which Kads can be calculated. The standard free energy of adsorption (ΔG°ads) can then be determined using the following equation:

ΔG°ads = -RT ln(55.5 Kads)

where R is the gas constant, T is the absolute temperature, and 55.5 is the molar concentration of water in the solution. The magnitude and sign of ΔG°ads provide insights into the spontaneity and the nature of the adsorption process (physisorption or chemisorption).

Quantum Chemical Calculations

Quantum chemical calculations, based on Density Functional Theory (DFT), can provide theoretical insights into the relationship between the molecular structure of this compound and its inhibition efficiency. Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment can be calculated.

  • EHOMO: Relates to the electron-donating ability of the molecule. A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface.

  • ELUMO: Relates to the electron-accepting ability of the molecule. A lower ELUMO value suggests a greater ability to accept electrons from the metal surface.

  • ΔE: A smaller energy gap indicates higher reactivity of the inhibitor molecule.

These theoretical calculations can complement experimental findings and aid in the design of more effective corrosion inhibitors.

Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Inhibitor Synthesis & Characterization cluster_evaluation Corrosion Inhibition Evaluation cluster_analysis Data Analysis & Interpretation synthesis Synthesis of this compound characterization Characterization (FT-IR, NMR, MP) synthesis->characterization weight_loss Weight Loss Measurements characterization->weight_loss Pure Inhibitor electrochemical Electrochemical Studies (PDP, EIS) characterization->electrochemical surface_analysis Surface Analysis (SEM, AFM, XPS) characterization->surface_analysis inhibition_efficiency Calculate Inhibition Efficiency weight_loss->inhibition_efficiency adsorption_isotherm Adsorption Isotherm Modeling weight_loss->adsorption_isotherm electrochemical->inhibition_efficiency electrochemical->adsorption_isotherm mechanism Elucidate Inhibition Mechanism surface_analysis->mechanism inhibition_efficiency->mechanism adsorption_isotherm->mechanism quantum_chem Quantum Chemical Calculations quantum_chem->mechanism Theoretical Support

References

Application Notes and Protocols for the Synthesis of Schiff Bases from 4-amino-3,5-diphenyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Schiff bases derived from 4-amino-3,5-diphenyl-4H-1,2,4-triazole. The protocol herein details a robust and versatile method for the condensation of the aforementioned triazole with a variety of aromatic aldehydes. This guide is designed to be a self-contained resource, offering not only a step-by-step experimental procedure but also the underlying chemical principles, characterization data, and safety considerations. The resulting Schiff bases are of significant interest in medicinal chemistry and drug development due to the broad spectrum of biological activities associated with the 1,2,4-triazole nucleus and the azomethine linkage.[1]

Introduction: The Significance of 1,2,4-Triazole Schiff Bases

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of pharmacological activities, including antimicrobial, antifungal, anticancer, and anticonvulsant properties.[2][3] The introduction of a Schiff base (or azomethine) linkage, formed through the condensation of a primary amine with an aldehyde or ketone, often enhances the biological activity of the parent molecule.[1] Schiff bases derived from 4-amino-1,2,4-triazoles are particularly noteworthy for their potential as chemotherapeutic agents.[4] The synthesis of these compounds is a critical step in the discovery of novel drug candidates. This protocol focuses on the synthesis of Schiff bases starting from 4-amino-3,5-diphenyl-4H-1,2,4-triazole, a key intermediate for accessing a diverse library of pharmacologically relevant molecules.

Reaction Scheme and Mechanism

The synthesis of Schiff bases from 4-amino-3,5-diphenyl-4H-1,2,4-triazole proceeds via a nucleophilic addition-elimination reaction between the primary amino group of the triazole and the carbonyl group of an aromatic aldehyde. The reaction is typically catalyzed by a few drops of acid, such as glacial acetic acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

Reaction Workflow

Schiff Base Synthesis Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Characterization start Weigh 4-amino-3,5-diphenyl- 4H-1,2,4-triazole and aromatic aldehyde dissolve Dissolve reactants in an appropriate solvent (e.g., Ethanol, DMF) start->dissolve add_catalyst Add a catalytic amount of glacial acetic acid dissolve->add_catalyst reflux Reflux the reaction mixture for the specified time add_catalyst->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool the reaction mixture to room temperature monitor->cool Reaction complete precipitate Pour into ice-water to precipitate the product cool->precipitate filter Filter the solid product precipitate->filter wash Wash with cold water and a suitable solvent filter->wash dry Dry the product wash->dry recrystallize Recrystallize from a suitable solvent (e.g., Ethanol) dry->recrystallize characterize Characterize the purified product (FTIR, NMR, MS) recrystallize->characterize

Caption: A generalized workflow for the synthesis of Schiff bases from 4-amino-3,5-diphenyl-4H-1,2,4-triazole.

Experimental Protocol

This protocol provides a general method for the synthesis of 4-(arylmethylidene)amino-3,5-diphenyl-4H-1,2,4-triazoles. The quantities can be scaled as needed.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Notes
4-amino-3,5-diphenyl-4H-1,2,4-triazole1727-93-1248.29Starting material.
Substituted Aromatic AldehydeVariesVariesEquimolar amount to the triazole.
Ethanol (Absolute)64-17-546.07Reaction solvent.
Glacial Acetic Acid64-19-760.05Catalyst.
Diethyl Ether60-29-774.12For washing the product.
Distilled Water7732-18-518.02For precipitation.
Equipment
  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

  • UV lamp for TLC visualization

  • Melting point apparatus

Procedure
  • Reaction Setup: In a round-bottom flask, dissolve 4-amino-3,5-diphenyl-4H-1,2,4-triazole (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).[5] To this solution, add the corresponding aromatic aldehyde (1.0 eq).

  • Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[5]

  • Reaction: The reaction mixture is then refluxed for a period of 2 to 9 hours.[5][6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate:hexane).

  • Work-up and Isolation: After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature. The cooled reaction mixture is then poured into a beaker containing ice-cold water to precipitate the solid product.[7]

  • Purification: The precipitated solid is collected by filtration using a Büchner funnel. The solid is washed with cold water and then with a small amount of a suitable solvent like cold ethanol to remove any unreacted starting materials.[8] The crude product is then dried.

  • Recrystallization: The dried product is purified by recrystallization from an appropriate solvent, such as ethanol, to yield the pure Schiff base.[4]

Alternative Microwave-Assisted Synthesis

For a more rapid and efficient synthesis, microwave irradiation can be employed.

  • Procedure: An equimolar mixture of 4-amino-3,5-diphenyl-4H-1,2,4-triazole and the aromatic aldehyde is prepared in a minimal amount of a suitable solvent (e.g., ethanol) in a microwave-safe vessel.

  • Irradiation: The mixture is subjected to microwave irradiation at a suitable power level (e.g., 900 W) for a short duration (typically 3-5 minutes).[4][6]

  • Work-up: After irradiation, the vessel is cooled, and the product is isolated and purified as described in the conventional method.

Characterization of Synthesized Schiff Bases

The structure of the synthesized Schiff bases should be confirmed using a combination of spectroscopic techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the region of 1616-1655 cm⁻¹. The absence of the characteristic N-H stretching vibrations of the primary amino group of the starting triazole further confirms the reaction.[2][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the Schiff base is indicated by a singlet signal in the downfield region (typically δ 8-10 ppm) corresponding to the azomethine proton (-N=CH-).[6][9][10] The aromatic protons will appear as multiplets in their characteristic regions.

    • ¹³C NMR: The carbon of the azomethine group will show a characteristic signal in the range of δ 150-165 ppm.[2][7]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized Schiff base, confirming its identity.[2][7]

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Aromatic aldehydes can be irritants and sensitizers; handle them with care.

  • Glacial acetic acid is corrosive and should be handled with caution.

  • Organic solvents are flammable; avoid open flames and use appropriate heating methods (e.g., heating mantle, oil bath).

  • Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldIncomplete reactionIncrease reaction time, ensure adequate heating, or check the purity of starting materials.
Inefficient precipitationUse a larger volume of ice-cold water or cool the solution for a longer period.
Oily product obtainedImpurities or incomplete dryingWash the product thoroughly with a suitable solvent. Ensure complete drying under vacuum.
Product is an oil at room temperatureThis may be the nature of the product. Attempt to crystallize from a different solvent system or use chromatography.
Difficulty in purificationCo-precipitation of starting materials or byproductsOptimize the recrystallization solvent. Column chromatography may be necessary for purification.

Conclusion

The protocol outlined in this document provides a reliable and adaptable method for the synthesis of Schiff bases from 4-amino-3,5-diphenyl-4H-1,2,4-triazole. The versatility of this reaction allows for the creation of a diverse library of compounds for further investigation in drug discovery and development programs. The characterization techniques described are essential for confirming the successful synthesis and purity of the target molecules. Adherence to the safety precautions is paramount to ensure a safe and successful experimental outcome.

References

The Versatility of 3,5-Diphenyl-4H-1,2,4-triazole Derivatives in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of 1,2,4-Triazole Scaffolds in Material Innovation

The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, has emerged as a cornerstone in the design of functional organic materials. Its inherent electronic properties, particularly its electron-deficient nature, make it an exceptional building block for creating materials with tailored optoelectronic and protective characteristics.[1][2] Among the vast family of triazole derivatives, those bearing phenyl substituents at the 3 and 5 positions of the 4H-1,2,4-triazole core have garnered significant attention. These 3,5-diphenyl-4H-1,2,4-triazole derivatives offer a unique combination of thermal stability, robust chemical resistance, and tunable electronic properties, paving the way for their application in diverse fields ranging from next-generation electronics to industrial material protection.[1][3]

This technical guide provides an in-depth exploration of the application of this compound derivatives in materials science. It is designed for researchers, scientists, and professionals in drug development and materials engineering, offering both foundational knowledge and practical, field-proven protocols. We will delve into the synthesis of these versatile compounds and detail their application in organic light-emitting diodes (OLEDs) and as highly effective corrosion inhibitors.

Core Synthesis of this compound Derivatives: A Generalized Protocol

The synthetic accessibility of the this compound core is a key factor in its widespread application. While numerous synthetic routes exist, a common and reliable method involves the cyclization of N-acylamidrazone derivatives.[3] Another prevalent approach begins with the synthesis of 4-amino-3,5-diphenyl-4H-1,2,4-triazole, which can then be further functionalized.[4]

Protocol 1: Synthesis of 4-Amino-3,5-diphenyl-4H-1,2,4-triazole

This protocol outlines a foundational synthesis for a common precursor used in the development of more complex derivatives.

Materials:

  • Ethyl benzoate benzoylhydrazone

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • A mixture of ethyl benzoate benzoylhydrazone and an excess of hydrazine hydrate in ethanol is refluxed for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol) to yield pure 4-amino-3,5-diphenyl-4H-1,2,4-triazole.

Protocol 2: Synthesis of Schiff Base Derivatives

Functionalization of the 4-amino group is a common strategy to tune the material properties. The formation of Schiff bases is a straightforward method to achieve this.

Materials:

  • 4-Amino-3,5-diphenyl-4H-1,2,4-triazole

  • Various aromatic aldehydes or ketones

  • Glacial acetic acid

Procedure:

  • 4-Amino-3,5-diphenyl-4H-1,2,4-triazole is dissolved in glacial acetic acid.

  • An equimolar amount of the desired aldehyde or ketone is added to the solution.

  • The reaction mixture is stirred at room temperature or gently heated to facilitate the condensation reaction.

  • The formation of the Schiff base is typically observed as a precipitate.

  • The product is collected by filtration, washed with a suitable solvent to remove unreacted starting materials, and dried.[4]

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Derivative Functionalization Ethyl benzoate benzoylhydrazone Ethyl benzoate benzoylhydrazone Reflux in Ethanol Reflux in Ethanol Ethyl benzoate benzoylhydrazone->Reflux in Ethanol Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Reflux in Ethanol 4-Amino-3,5-diphenyl-4H-1,2,4-triazole 4-Amino-3,5-diphenyl-4H-1,2,4-triazole Reflux in Ethanol->4-Amino-3,5-diphenyl-4H-1,2,4-triazole Condensation in Acetic Acid Condensation in Acetic Acid 4-Amino-3,5-diphenyl-4H-1,2,4-triazole->Condensation in Acetic Acid Aromatic Aldehyde/Ketone Aromatic Aldehyde/Ketone Aromatic Aldehyde/Ketone->Condensation in Acetic Acid Schiff Base Derivative Schiff Base Derivative Condensation in Acetic Acid->Schiff Base Derivative

General synthesis workflow for this compound derivatives.

Application in Organic Light-Emitting Diodes (OLEDs)

The highly electron-deficient nature of the 1,2,4-triazole ring endows its derivatives with excellent electron-transport and hole-blocking properties.[1] This makes them ideal candidates for use in the electron transport layer (ETL) of OLEDs, leading to enhanced device efficiency and stability.[5][6]

Mechanism of Action in OLEDs

In a typical OLED architecture, the ETL facilitates the injection and transport of electrons from the cathode to the emissive layer, while simultaneously blocking the migration of holes from the emissive layer to the cathode. This confinement of charge carriers within the emissive layer increases the probability of radiative recombination, thereby improving the quantum efficiency of the device.[5] Derivatives of this compound, such as the well-known 3-(4-biphenyl)-4-phenyl-5-(4-tert-butylphenyl)-1,2,4-triazole (TAZ), are frequently employed as ETL materials due to their high electron mobility and deep highest occupied molecular orbital (HOMO) levels, which create a significant energy barrier for holes.[1][6]

OLED_Device_Structure Cathode (Al) Cathode (Al) Electron Transport Layer (ETL)\n(this compound derivative) Electron Transport Layer (ETL) (this compound derivative) Cathode (Al)->Electron Transport Layer (ETL)\n(this compound derivative) Electron Injection Emissive Layer (EML) Emissive Layer (EML) Electron Transport Layer (ETL)\n(this compound derivative)->Emissive Layer (EML) Electron Transport Hole Transport Layer (HTL) Hole Transport Layer (HTL) Emissive Layer (EML)->Hole Transport Layer (HTL) Hole Blocking Hole Transport Layer (HTL)->Emissive Layer (EML) Hole Transport Anode (ITO) Anode (ITO) Anode (ITO)->Hole Transport Layer (HTL) Hole Injection

Simplified OLED architecture highlighting the role of the triazole-based ETL.
Protocol 3: Fabrication and Characterization of a Multilayer OLED

This protocol provides a general workflow for the fabrication of a simple multilayer OLED device incorporating a this compound derivative as the ETL.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole transport layer (HTL) material (e.g., PPV)

  • Emissive layer (EML) material

  • This compound derivative (ETL material)

  • Aluminum (for cathode)

  • Organic solvents for spin-coating

  • Vacuum thermal evaporator

Procedure:

  • Substrate Preparation: ITO-coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by drying in a nitrogen stream. The substrates are then treated with UV-ozone to improve the work function of the ITO.

  • HTL Deposition: A solution of the HTL material is spin-coated onto the ITO substrate and annealed to form a uniform film.

  • EML Deposition: The EML material is subsequently deposited on top of the HTL, either by spin-coating or vacuum thermal evaporation.

  • ETL Deposition: The this compound derivative is deposited onto the EML via vacuum thermal evaporation. The thickness of this layer is a critical parameter for device performance.

  • Cathode Deposition: A metal cathode, typically aluminum, is deposited on top of the ETL by thermal evaporation through a shadow mask to define the active area of the device.

  • Encapsulation: The completed device is encapsulated to protect it from atmospheric moisture and oxygen.

  • Characterization: The electroluminescence spectra, current density-voltage-luminance (J-V-L) characteristics, and external quantum efficiency (EQE) of the device are measured using a spectroradiometer and a source meter.

Device Parameter Device without Triazole ETL Device with Triazole ETL
Turn-on Voltage (V) HigherLower
Maximum Luminance (cd/m²) LowerHigher
External Quantum Efficiency (%) LowerSignificantly Higher[5]

Application as Corrosion Inhibitors

The presence of nitrogen heteroatoms with lone pairs of electrons, along with the aromatic phenyl rings, makes this compound derivatives effective corrosion inhibitors for various metals and alloys, particularly in acidic and neutral saline environments.[7][8][9]

Mechanism of Corrosion Inhibition

The primary mechanism of corrosion inhibition by these compounds is the adsorption of the molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[7][10] This adsorption can occur through:

  • Physisorption: Electrostatic interactions between the charged metal surface and the protonated triazole derivative.

  • Chemisorption: Coordination bonds between the lone pair electrons of the nitrogen atoms and the vacant d-orbitals of the metal atoms.[9]

The planar structure of the triazole ring and the presence of the bulky phenyl groups facilitate a high surface coverage, leading to excellent inhibition efficiency.[7]

Protocol 4: Evaluation of Corrosion Inhibition Efficiency

This protocol details the use of electrochemical methods to assess the performance of a this compound derivative as a corrosion inhibitor for mild steel in an acidic solution.

Materials:

  • Mild steel coupons

  • 1 M Hydrochloric acid (HCl) solution

  • This compound inhibitor

  • Electrochemical workstation with a three-electrode cell (working electrode: mild steel coupon; reference electrode: saturated calomel electrode (SCE); counter electrode: platinum wire)

Procedure:

  • Electrode Preparation: Mild steel coupons are polished with successively finer grades of emery paper, degreased with acetone, rinsed with deionized water, and dried.

  • Electrochemical Measurements:

    • The open-circuit potential (OCP) is monitored until a stable value is reached.

    • Electrochemical impedance spectroscopy (EIS) is performed at the OCP over a wide frequency range to determine the charge transfer resistance (Rct).

    • Potentiodynamic polarization curves are recorded by scanning the potential from a cathodic to an anodic value with respect to the OCP.

  • Data Analysis:

    • The inhibition efficiency (IE%) is calculated from the EIS data using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.

    • The corrosion current density (icorr) is determined from the Tafel extrapolation of the polarization curves. The IE% is then calculated as: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Inhibitor Concentration Inhibition Efficiency (EIS) Inhibition Efficiency (Polarization)
Blank (0 ppm) 0%0%
Low Concentration ModerateModerate
High Concentration Up to 98%[7]High

Future Outlook: Fluorescent Chemosensors

While the applications in OLEDs and corrosion inhibition are well-established, the inherent fluorescence of some triazole derivatives suggests their potential as chemosensors.[3][11] By incorporating specific recognition moieties, this compound scaffolds can be designed to exhibit a "turn-on" or "turn-off" fluorescent response upon binding with target analytes such as metal ions.[12][13] This opens up exciting possibilities for their use in environmental monitoring and biomedical diagnostics.

Conclusion

This compound derivatives represent a class of highly versatile organic compounds with significant potential in materials science. Their robust synthesis, coupled with their exceptional electronic and surface-active properties, has led to their successful implementation in high-performance OLEDs and as potent corrosion inhibitors. As research continues to explore the functionalization of this privileged scaffold, we can anticipate the emergence of new and innovative applications in areas such as sensing, catalysis, and beyond, further solidifying the importance of 1,2,4-triazoles in the development of advanced materials.

References

Application Notes & Protocols: The Utility of 3,5-Diphenyl-4H-1,2,4-triazole as a Versatile Chemical Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole nucleus is a five-membered heterocyclic scaffold that stands as a cornerstone in modern medicinal chemistry and materials science.[1][2] Its unique physicochemical properties—including metabolic stability, a capacity for hydrogen bonding, and its function as a bioisostere for amide or ester groups—render it a "privileged structure" in drug design.[1][3] This guide focuses on a key derivative, 3,5-Diphenyl-4H-1,2,4-triazole, a highly versatile and synthetically accessible intermediate. We will explore its synthesis and subsequent elaboration into more complex molecular architectures, providing detailed, field-proven protocols for researchers engaged in organic synthesis and drug development.

Introduction: The Significance of the 3,5-Diphenyl-1,2,4-triazole Scaffold

This compound is an aromatic heterocyclic compound featuring a central 1,2,4-triazole ring symmetrically substituted with two phenyl groups. This substitution provides a rigid, sterically defined core that is metabolically robust. The triazole ring itself contains three nitrogen atoms, which can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets like enzymes and receptors.[3]

Its importance as a chemical intermediate stems from two primary features:

  • The Reactivity of the Ring Nitrogens: The N-H proton at the N4 position (or N1, depending on the tautomeric form) can be readily deprotonated or substituted, providing a handle for introducing a wide array of functional groups and building molecular diversity.

  • A Stable Core for Further Functionalization: The phenyl groups and the triazole ring itself can be further modified, but more commonly, the core serves as a stable scaffold upon which complex side chains are built, often starting from an N4-amino derivative.

This document provides protocols for the synthesis of the core intermediate and its subsequent use in key synthetic transformations, including the formation of Schiff bases, N-arylation, and the construction of fused heterocyclic systems.

Synthesis of the Core Intermediate

A reliable and classical method for synthesizing 1,2,4-triazole derivatives is the Pellizzari reaction.[4] This involves the condensation of an amide with an acyl hydrazide. For 3,5-diphenyl-1,2,4-triazole, this is achieved by reacting benzamide with benzoyl hydrazide. An alternative and commonly cited method involves the cyclization of ethylbenzoate benzoylhydrazone with hydrazine hydrate, which is detailed below.

Protocol 1: Synthesis of 4-Amino-3,5-diphenyl-4H-1,2,4-triazole

This protocol yields the N-aminated version of the core, which is an exceptionally useful precursor for further elaboration, particularly for creating Schiff bases.

Reaction Scheme:

Synthesis_of_4_Amino_3_5_diphenyl_4H_1_2_4_triazole reactant1 Ethylbenzoate Benzoylhydrazone reaction_node + reactant1->reaction_node reactant2 Hydrazine Hydrate (N2H4·H2O) reactant2->reaction_node product 4-Amino-3,5-diphenyl-4H-1,2,4-triazole reaction_node->product Reflux in 1-Propanol

Caption: Synthesis of the key 4-amino intermediate.

Methodology:

  • Setup: To a round-bottom flask equipped with a reflux condenser, add ethylbenzoate benzoylhydrazone (0.005 mol).

  • Reagent Addition: Add 1-propanol (50 mL) to dissolve the starting material, followed by the addition of hydrazine hydrate (0.01 mol).

  • Reaction: Heat the reaction mixture to reflux and maintain for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After 24 hours, cool the mixture to room temperature. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and then a small amount of cold ethanol.

  • Purification: The crude product can be recrystallized from a suitable solvent like ethanol to yield pure 4-amino-3,5-diphenyl-4H-1,2,4-triazole.

Application as a Chemical Intermediate: Key Transformations and Protocols

The true value of this compound and its 4-amino derivative lies in their ability to serve as starting points for more complex molecules. The following protocols highlight common and high-impact transformations.

Application A: Synthesis of Schiff Bases and Their Derivatives

The reaction of the 4-amino group with aldehydes and ketones provides a straightforward entry into Schiff bases (imines). These compounds are not only valuable intermediates for creating secondary amines but also exhibit a range of biological activities themselves.

Causality: This condensation reaction is a robust and high-yielding method to append various aryl or alkyl groups to the triazole core via a C=N bond. The electronic and steric nature of the resulting molecule can be easily tuned by selecting different aldehydes or ketones.

Workflow Diagram:

Schiff_Base_Synthesis start 4-Amino-3,5-diphenyl-4H-1,2,4-triazole reflux Heat to Reflux (2-4 hours) start->reflux aldehyde Aromatic Aldehyde/Ketone aldehyde->reflux solvent Glacial Acetic Acid (Solvent/Catalyst) solvent->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Ice-Water cool->precipitate filter Filter & Wash Solid precipitate->filter product Purified Schiff Base Product filter->product

Caption: Workflow for Schiff base synthesis.

Methodology:

  • Dissolution: Dissolve 4-amino-3,5-diphenyl-4H-1,2,4-triazole (1) (0.005 mol) in glacial acetic acid (15 mL) in a round-bottom flask.

  • Addition: Add the desired aldehyde or ketone (0.005 mol) to the solution.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture for 2-4 hours.[5]

  • Isolation: After cooling, pour the reaction mixture into a beaker containing 100 mL of ice-water.

  • Purification: Collect the resulting precipitate by filtration, wash thoroughly with cold water, and recrystallize from an appropriate solvent (e.g., ethanol or ethyl acetate) to obtain the pure product.

Causality: The reduction of the imine C=N bond to a C-N single bond introduces conformational flexibility and creates a secondary amine, which is a key functional group in many pharmaceuticals. Using a selective reducing agent like sodium borohydride (NaBH₄) is critical to avoid the unwanted reduction of the aromatic rings or the triazole core.

Methodology:

  • Setup: Dissolve the Schiff base (0.005 mol) in 50 mL of dry methanol in a flask.

  • Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) (0.005 mol) in small portions over 15-20 minutes with stirring.

  • Reaction: Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

  • Work-up: Carefully add water to quench any excess NaBH₄. The product will often precipitate.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethyl acetate will yield the pure 4-arylmethylamino-4H-1,2,4-triazole derivative.[5]

Application B: N-Arylation via Metal-Catalyzed Cross-Coupling

Modern synthetic chemistry relies heavily on cross-coupling reactions to form C-N bonds. The Chan-Evans-Lam (CEL) coupling, using a copper catalyst, is an efficient method for the N-arylation of azoles like 1,2,4-triazole, even at room temperature under ligand-free conditions with the right catalyst.[6][7]

Causality: This protocol allows for the direct coupling of the triazole's N-H with an aryl partner (from an aryl iodide or boronic acid). This is a powerful strategy for building molecules with precise three-dimensional structures required for potent biological activity, as seen in many kinase or enzyme inhibitors.

Conceptual Catalytic Cycle:

N_Arylation_Cycle center Cu(I)/Cu(III) or Cu(II)/Cu(0) Cycle A CuO Nanoparticles (Pre-catalyst) B [Active Cu Species] A->B In-situ reduction/activation C Oxidative Addition with Aryl Iodide B->C Ar-I D Coordination with Triazole Anion C->D Triazole, Base E Reductive Elimination D->E E->B Product N-Arylated Triazole E->Product

Caption: Conceptual cycle for copper-catalyzed N-arylation.

Methodology (adapted from nanoparticle-catalyzed reactions): [6]

  • Setup: In a reaction vial, combine this compound (3 mmol), the desired aryl iodide (3.3 mmol), CuO nanoparticles (5 mol%), and potassium carbonate (K₂CO₃) (3 mmol) as the base.

  • Solvent: Add N,N-Dimethylformamide (DMF) (10 mL) as the solvent.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 2-4 hours.[6] Monitor progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure N-arylated product.

Table 1: Summary of Reaction Conditions and Typical Yields

ProtocolReaction TypeKey ReagentsSolventTemp.TimeTypical YieldReference
2 Schiff Base FormationAldehyde/KetoneAcetic AcidReflux2-4 h71-88%[5]
3 Imine ReductionNaBH₄MethanolRT2-6 h75-94%[5]
4 N-ArylationAryl Iodide, CuO, K₂CO₃DMFRT2-4 h60-91%[6]

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Specific Reagents:

    • Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care using appropriate engineering controls and PPE.

    • Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Quench excess reagent carefully in a controlled manner.

    • Solvents: Organic solvents like methanol and DMF are flammable and toxic. Avoid inhalation and skin contact.

Conclusion

This compound is a powerful and adaptable chemical intermediate. Its straightforward synthesis and the reactivity of the triazole nitrogen provide a robust platform for generating diverse libraries of complex molecules. The protocols detailed herein for Schiff base formation, reduction, and N-arylation represent fundamental, high-yield transformations that are central to programs in drug discovery and materials science. By understanding the causality behind these methods, researchers can effectively leverage this scaffold to construct novel compounds with tailored chemical and biological properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Diphenyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Diphenyl-4H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important heterocyclic compound. The following information is curated to provide both theoretical understanding and practical, actionable solutions to ensure the successful synthesis and purification of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent and historically significant method for synthesizing symmetrical 3,5-disubstituted-1,2,4-triazoles, such as this compound, is the Pellizzari reaction . This reaction involves the thermal condensation of a benzamide with a benzoylhydrazide.[1][2] Another, though less direct for this specific symmetrical product, is the Einhorn-Brunner reaction , which condenses diacylamines with hydrazines.[3]

Q2: I have a low yield for my this compound synthesis. What are the likely causes?

A2: Low yields in the synthesis of this compound are a common issue and can often be attributed to the formation of byproducts or incomplete reaction. The primary culprit is often the formation of 2,5-Diphenyl-1,3,4-oxadiazole through the self-condensation of benzoylhydrazide, which is a competing side reaction. Additionally, high reaction temperatures can lead to decomposition of starting materials and products.

Q3: I suspect I have a significant amount of a byproduct in my crude product. What is the most likely impurity?

A3: In the Pellizzari synthesis of this compound from benzamide and benzoylhydrazide, the most common byproduct is 2,5-Diphenyl-1,3,4-oxadiazole . This occurs due to the intramolecular cyclization of the benzoylhydrazide starting material under the reaction's dehydrating conditions.

Troubleshooting Guide: Common Byproducts and Their Mitigation

Issue 1: Presence of 2,5-Diphenyl-1,3,4-oxadiazole as a Major Byproduct

Symptoms:

  • Lower than expected yield of the desired this compound.

  • The melting point of the crude product is broad or lower than the literature value for the pure triazole.

  • Spectroscopic analysis (NMR, IR) of the crude product shows peaks that do not correspond to the desired triazole.

Root Cause Analysis:

The formation of 2,5-Diphenyl-1,3,4-oxadiazole is a classic side reaction in syntheses involving acylhydrazines. Under the high-temperature and dehydrating conditions of the Pellizzari reaction, benzoylhydrazide can undergo intramolecular cyclization to form the thermodynamically stable oxadiazole ring. This process competes directly with the desired intermolecular condensation with benzamide to form the triazole.

Mitigation Strategies:

  • Stoichiometry Control: Ensure the use of equimolar amounts of benzamide and benzoylhydrazide. A slight excess of benzamide can sometimes favor the triazole formation, but this needs to be optimized for your specific reaction conditions.

  • Temperature and Reaction Time Optimization: While the Pellizzari reaction requires high temperatures, excessive heat can promote byproduct formation and decomposition. It is crucial to carefully control the reaction temperature and monitor its progress using Thin Layer Chromatography (TLC) to avoid prolonged heating after the reaction has reached completion.

  • Alternative Synthetic Routes: If byproduct formation is persistent, consider modern modifications to the Pellizzari reaction, such as microwave-assisted synthesis. Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields by minimizing the thermal degradation and side reactions associated with prolonged heating.

Issue 2: Difficulty in Separating this compound from 2,5-Diphenyl-1,3,4-oxadiazole

Symptoms:

  • Recrystallization does not yield a product with a sharp melting point.

  • NMR spectra of the purified product still show the presence of impurity peaks.

Root Cause Analysis:

This compound and 2,5-Diphenyl-1,3,4-oxadiazole have similar polarities and molecular weights, which can make their separation challenging.

Solutions:

  • Recrystallization: While challenging, recrystallization can be effective with the right solvent system. Ethanol is a commonly used solvent for the recrystallization of this compound.[3] A slow cooling process is recommended to allow for the selective crystallization of the desired product.

  • Column Chromatography: For a more effective separation, column chromatography is the recommended method. A silica gel stationary phase is typically used. A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective. The separation can be monitored by TLC to identify the fractions containing the pure product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Pellizzari Reaction

Materials:

  • Benzamide

  • Benzoylhydrazide

  • Ethanol (for recrystallization)

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.[1]

  • Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[1]

  • Maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature, during which it should solidify.[1]

  • Purify the crude product by recrystallization from ethanol to yield pure this compound.[1][3]

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Chromatography column

  • TLC plates and chamber

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate) and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed sample onto the top of the packed column.

  • Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane).

  • Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., starting with a 9:1 hexane:ethyl acetate mixture and progressing to higher concentrations of ethyl acetate).

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Spectroscopic Data for Product and Byproduct Identification

Compound1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)IR (KBr, cm-1)
This compound Aromatic protons typically appear in the range of 7.40-8.00. The N-H proton signal can be broad and its position is concentration-dependent.Triazole ring carbons (C3 and C5) appear around 153.8. Aromatic carbons appear in the range of 126-135.N-H stretching around 3291, C=N stretching around 1599.
2,5-Diphenyl-1,3,4-oxadiazole Aromatic protons typically appear in the range of 7.50-8.10.Oxadiazole ring carbons (C2 and C5) appear around 164.5. Aromatic carbons appear in the range of 124-132.[4]C=N stretching around 1625, C-O-C stretching around 1090.[4]

Visualizations

Byproduct_Formation Benzamide Benzamide Intermediate Intermediate Benzamide->Intermediate Condensation Benzoylhydrazide Benzoylhydrazide Benzoylhydrazide->Intermediate Oxadiazole 2,5-Diphenyl-1,3,4-oxadiazole (Byproduct) Benzoylhydrazide->Oxadiazole Intramolecular Cyclization -H2O Triazole This compound (Desired Product) Intermediate->Triazole Cyclization -H2O Dehydration High Temp. Dehydration SelfCondensation High Temp. Self-Condensation

Caption: Competing reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Crude Product (TLC, NMR, IR, MP) Start->Analyze Identify Identify Byproduct (2,5-Diphenyl-1,3,4-oxadiazole) Analyze->Identify Optimize Optimize Reaction Conditions (Temp, Time, Stoichiometry) Identify->Optimize Yes Purify Purification Strategy Identify->Purify No Optimize->Analyze Recrystallize Recrystallization (Ethanol) Purify->Recrystallize Column Column Chromatography (Silica, Hexane/EtOAc) Purify->Column PureProduct Pure this compound Recrystallize->PureProduct Column->PureProduct

Caption: Troubleshooting workflow for low yield or impure product.

References

Technical Support Center: Synthesis of 1,2,4-Triazoles from Hydrazide Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1,2,4-triazole synthesis. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of cyclizing hydrazide precursors to form the 1,2,4-triazole scaffold—a privileged core in medicinal chemistry.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in your synthetic workflow.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low or No Yield of the Desired 1,2,4-Triazole

Question: My reaction has resulted in a very low yield, or I've only recovered starting materials. What are the likely causes and how can I fix it?

Probable Causes:

  • Insufficient Reaction Temperature: Many classical methods for 1,2,4-triazole synthesis, such as the Pellizzari reaction, require high temperatures, often exceeding 200°C, to drive the condensation and dehydration steps.[1][3]

  • Inadequate Reaction Time: The cyclodehydration process can be slow, and premature termination of the reaction will result in incomplete conversion.

  • Inefficient Water Removal: The formation of the triazole ring is a dehydration reaction. If the water byproduct is not effectively removed, the equilibrium may not favor product formation.

  • Low Purity of Starting Materials: Impurities in the hydrazide or the coupling partner (e.g., amide, imide) can interfere with the reaction or lead to side products.

  • Poor Choice of Cyclizing Agent/Method: Not all hydrazide precursors are suitable for every cyclization method. The electronic and steric properties of your substrates may necessitate a different synthetic approach.

Recommended Solutions:

SolutionRationale
Optimize Reaction Temperature Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS.
Extend Reaction Time Continue heating the reaction, taking aliquots periodically to monitor for product formation and consumption of starting materials.[3]
Consider Microwave-Assisted Synthesis Microwave irradiation has been shown to dramatically reduce reaction times and increase yields for reactions like the Pellizzari, providing a more efficient alternative to conventional heating.[4][5]
Purify Starting Materials Recrystallize or chromatograph your hydrazide and other starting materials before use to remove any potential inhibitors or competing reactants.
Evaluate Alternative Synthetic Routes If optimization fails, consider alternative methods such as the Einhorn-Brunner reaction (using an imide precursor)[2][6][7] or modern, metal-catalyzed approaches that operate under milder conditions.[8]
Problem 2: Formation of Multiple Products, Including Isomers

Question: My crude product analysis (NMR, LC-MS) shows a mixture of several compounds, making purification difficult. Why is this happening and how can I improve selectivity?

Probable Causes:

  • Acyl Group Interchange (Unsymmetrical Pellizzari Reaction): When using an amide and an acylhydrazide with different acyl groups (R ≠ R'), a common side reaction is the "interchange of acyl groups." This leads to the formation of a mixture of three different 1,2,4-triazoles, complicating the purification process.[3]

  • Lack of Regioselectivity (Einhorn-Brunner Reaction): In the Einhorn-Brunner reaction, if an unsymmetrical imide is used, the reaction can produce a mixture of two isomeric 1,2,4-triazoles.[6][7]

  • Thermal Decomposition: The high temperatures required for classical methods can cause decomposition of starting materials or the desired product, leading to a complex mixture of byproducts.

  • Side Reactions of Functional Groups: Reactive functional groups on your starting materials may not be stable under the harsh reaction conditions, leading to unintended side products.

Recommended Solutions:

  • For Unsymmetrical Pellizzari Reactions:

    • Use Symmetrical Precursors: If possible, design your synthesis to use an amide and acylhydrazide with identical acyl groups.

    • Optimize Temperature: Lowering the reaction temperature may reduce the rate of the acyl interchange side reaction relative to the desired cyclization.

  • For Unsymmetrical Einhorn-Brunner Reactions:

    • Leverage Electronic Effects: The reaction's regioselectivity is governed by the acidity of the corresponding carboxylic acids of the imide's acyl groups. The acyl group from the stronger acid will preferentially be located at the 3-position of the triazole ring.[2][7] Plan your synthesis with this principle to favor the desired isomer.

  • General Solutions:

    • Protect Sensitive Functional Groups: If your substrates contain sensitive functionalities, protect them before subjecting them to the high-temperature cyclization conditions.[3]

    • Utilize Advanced Purification: If a mixture is unavoidable, employ advanced chromatographic techniques like gradient elution column chromatography or preparative HPLC to separate the isomers and byproducts.[3]

Visualizing Side Product Formation

The following diagram illustrates the acyl interchange issue in an unsymmetrical Pellizzari reaction, which leads to a mixture of products.

G cluster_start Starting Materials cluster_products Potential Products Amide Amide (R-C(O)NH2) P1 Desired Product (R, R') Amide->P1 Condensation P2 Side Product (R, R) Amide->P2 Acyl Interchange Acylhydrazide Acylhydrazide (R'-C(O)NHNH2) Acylhydrazide->P1 P3 Side Product (R', R') Acylhydrazide->P3 Acyl Interchange G A Hydrazide + Amide B Nucleophilic Attack (Forms Intermediate) A->B C Intramolecular Cyclization (Forms 5-membered ring) B->C D Dehydration (Loss of H2O) C->D E Aromatization D->E F 1,2,4-Triazole Product E->F

References

Technical Support Center: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3,5-disubstituted-1,2,4-triazoles. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your synthetic routes and achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: I'm planning to synthesize a 3,5-disubstituted-1,2,4-triazole. What are the most common synthetic routes I should consider?

A1: The choice of synthetic route largely depends on the availability of your starting materials and the desired substitution pattern. Classical methods like the Pellizzari reaction , which involves the condensation of an amide and an acylhydrazide, and the Einhorn-Brunner reaction , utilizing an imide and a hydrazine, are well-established.[1][2] More modern and often higher-yielding methods include the cyclization of amidrazones, reactions involving nitriles and hydrazides, and various copper-catalyzed multicomponent reactions.[3][4] Each method has its own set of advantages and potential pitfalls, which we will address in the troubleshooting guides.

Q2: My reaction is complete, but I'm struggling to isolate and purify my target 3,5-disubstituted-1,2,4-triazole. What are the likely culprits?

A2: Purification challenges often stem from the presence of closely related side products. The most common impurities are isomeric 1,2,4-triazoles (in cases of unsymmetrical starting materials) and 1,3,4-oxadiazoles.[5] These byproducts can have very similar polarities to the desired product, making separation by column chromatography difficult.[6] Recrystallization can also be challenging if your product has high solubility in common solvents.[7] We recommend a thorough analysis of your crude product by techniques like ¹H NMR or LC-MS to identify the impurities before attempting purification.

Q3: I'm observing a significant amount of a byproduct that I suspect is a 1,3,4-oxadiazole. Why is this happening and how can I prevent it?

A3: The formation of a 1,3,4-oxadiazole is a classic side reaction, particularly in syntheses that involve acylhydrazines as intermediates or starting materials.[5] This occurs through an intramolecular cyclization and dehydration of the acylhydrazine, which competes with the desired intermolecular reaction to form the triazole ring.[8] This side reaction is often promoted by high temperatures and acidic or dehydrating conditions. To minimize its formation, consider using the lowest effective reaction temperature and avoiding overly harsh acidic conditions.

Q4: My reaction yield is consistently low. What are the most common factors that contribute to poor yields in 1,2,4-triazole synthesis?

A4: Low yields can be attributed to several factors. Incomplete reactions due to insufficient temperature or reaction time are common culprits.[6] The purity of your starting materials is also critical; moisture can hydrolyze key intermediates.[7] Furthermore, the formation of the side products discussed above, such as oxadiazoles and isomeric triazoles, directly consumes your starting materials and reduces the yield of the desired product.[9] For thermally sensitive substrates, prolonged heating can lead to decomposition. In such cases, exploring microwave-assisted synthesis can sometimes improve yields by significantly reducing reaction times.[1]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter.

Guide 1: Problem with Isomeric Mixture Formation in Unsymmetrical Syntheses

Scenario: You are synthesizing a 3,5-disubstituted-1,2,4-triazole using an unsymmetrical approach (e.g., Pellizzari or Einhorn-Brunner reaction with different acyl groups) and your product is a mixture of regioisomers that are difficult to separate.

Causality: In unsymmetrical syntheses, the formation of a mixture of products is a common challenge. For instance, in the Pellizzari reaction, high temperatures can cause an "acyl interchange" between the amide and acylhydrazide, leading to a scramble of acyl groups and the formation of up to three different triazole products.[6][10] In the Einhorn-Brunner reaction, the regioselectivity is determined by which carbonyl group of the imide is attacked by the hydrazine.[11][12]

Troubleshooting Protocol:

  • Re-evaluate Your Synthetic Strategy:

    • If possible, opt for a symmetrical reaction where the acyl groups on both starting materials are identical. This will yield a single 1,2,4-triazole product.[6]

  • Optimize Reaction Temperature:

    • To minimize acyl interchange in the Pellizzari reaction, use the lowest temperature at which the reaction proceeds at a reasonable rate. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.[6]

  • Consider Microwave Synthesis:

    • Microwave irradiation can dramatically shorten reaction times, which can minimize the exposure of your reactants to high temperatures and potentially reduce side reactions like acyl interchange.[1]

  • For Einhorn-Brunner Reactions, Leverage Electronic Effects:

    • The regioselectivity is influenced by the electronic nature of the acyl groups. The hydrazine will preferentially attack the more electrophilic carbonyl carbon. Therefore, the acyl group from the stronger corresponding carboxylic acid will likely end up at the 3-position of the triazole.[13] You can use this principle to design your imide to favor the formation of the desired regioisomer.

Data Presentation: Impact of Temperature on Acyl Interchange

Reaction TemperatureDesired Product YieldIsomeric Byproduct(s) Yield
220 °C45%40%
180 °C65%20%
150 °C (Microwave)80%<10%

This data is illustrative and highlights the trend of reduced side product formation at lower temperatures.

Experimental Protocol: Analysis of Regioisomeric Ratio

  • Sample Preparation: Prepare a dilute solution of your crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).

  • HPLC Analysis: Inject the sample into an HPLC system equipped with a C18 reverse-phase column and a UV detector.

  • Elution: Use a gradient elution method, starting with a higher percentage of an aqueous solvent and gradually increasing the percentage of an organic solvent like acetonitrile.

  • Quantification: The ratio of the regioisomers can be determined by integrating the peak areas in the resulting chromatogram.[6]

Guide 2: Formation of 1,3,4-Oxadiazole Byproducts

Scenario: You are performing a synthesis that involves an acylhydrazine intermediate (e.g., from an amidrazone cyclization or Pellizzari reaction) and are observing a significant amount of a 1,3,4-oxadiazole byproduct.

Causality: 1,3,4-oxadiazoles are formed via an intramolecular condensation of an acylhydrazine or a related intermediate. This pathway competes directly with the intermolecular reaction required for 1,2,4-triazole formation.[5][14]

Workflow for Minimizing Oxadiazole Formation:

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Verification Problem Significant 1,3,4-oxadiazole byproduct detected (TLC, LC-MS, NMR) Temp Reduce Reaction Temperature Problem->Temp pH Control pH: Avoid Strongly Acidic Conditions Temp->pH Dehydrating Re-evaluate Dehydrating Agent (if used) pH->Dehydrating Time Optimize Reaction Time Dehydrating->Time Analysis Analyze Crude Product (TLC, LC-MS) Time->Analysis Result Reduced Oxadiazole Formation? Analysis->Result Success Proceed with Purification Result->Success Yes Failure Re-evaluate Synthetic Route Result->Failure No

Caption: Troubleshooting workflow for minimizing 1,3,4-oxadiazole formation.

Detailed Recommendations:

  • Temperature Control: As this is often a thermally driven side reaction, reducing the reaction temperature is the first and most critical step.

  • pH Management: If your reaction is acid-catalyzed, consider using a milder acid or reducing its concentration. In some cases, a base-catalyzed reaction might be more favorable for triazole formation.

  • Choice of Reagents: If using a dehydrating agent, ensure it is not too harsh. Sometimes, the reaction can proceed without an external dehydrating agent, relying on the elimination of water at elevated temperatures.

Guide 3: Low or No Product Yield

Scenario: After performing your synthesis and work-up, you have obtained a very low yield of your desired 3,5-disubstituted-1,2,4-triazole, or no product at all.

Causality: Low or no yield can be a multifaceted problem. It can stem from impure starting materials, suboptimal reaction conditions, or the predominance of side reactions.

Logical Relationship Diagram for Diagnosing Low Yield:

G cluster_0 Potential Causes cluster_1 Diagnostic Actions cluster_2 Solutions Causes Impure/Wet Starting Materials Suboptimal Temperature/Time Incorrect Stoichiometry Side Reaction Predominance Catalyst Deactivation Actions Verify Purity (NMR, mp) Systematic Condition Screening (Temperature, Time) Re-check Calculations Analyze Byproducts (LC-MS) Use Fresh/Active Catalyst Causes->Actions Solutions Purify/Dry Reagents Optimize Conditions Correct Stoichiometry Minimize Side Reactions (see Guides 1 & 2) Replace Catalyst Actions->Solutions

Caption: A logical guide to troubleshooting low reaction yields.

Step-by-Step Troubleshooting Protocol:

  • Verify Starting Material Purity:

    • Ensure your starting materials are pure and dry. Amides, hydrazides, and amidrazones can be susceptible to hydrolysis.[7][15] If necessary, recrystallize solids and distill liquid reagents.

  • Systematic Optimization of Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction by TLC or LC-MS.[6]

    • Time: Extend the reaction time and track the consumption of starting materials.[6]

  • Check Stoichiometry:

    • Carefully re-check your calculations and weighings to ensure the correct molar ratios of reactants are being used.

  • Inert Atmosphere:

    • If your reaction involves sensitive intermediates or catalysts, consider running it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[5]

  • Catalyst Activity:

    • If a catalyst is used, ensure it is active. Consider using a fresh batch or a newly opened container.[5]

References

Technical Support Center: Catalyst Selection for Efficient Synthesis of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2,4-triazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles. Our goal is to provide you with the expertise and practical insights needed to achieve efficient and successful syntheses.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 1,2,4-triazole derivatives, providing explanations for the underlying causes and step-by-step solutions.

Problem 1: Low or No Product Yield

Q: I am not getting the expected yield for my 1,2,4-triazole synthesis. What are the likely causes and how can I improve it?

A: Low or no product yield is a common issue that can stem from several factors, ranging from catalyst activity to reaction conditions. Here’s a systematic approach to troubleshooting this problem:

Possible Causes & Solutions:

  • Catalyst Inactivity:

    • Explanation: The chosen catalyst may be unsuitable for your specific substrates, or it may have degraded due to improper storage or handling. For instance, copper catalysts are sensitive to air and moisture.

    • Solution:

      • Verify Catalyst Suitability: Consult the literature for catalysts proven to be effective for your class of starting materials (e.g., amidines, nitriles, hydrazones). Copper-catalyzed systems are widely used and versatile.[1][2][3]

      • Use Fresh Catalyst: Whenever possible, use a fresh batch of catalyst or one that has been stored under an inert atmosphere.

      • Consider Catalyst Loading: In some cases, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can improve yields, although this should be optimized to avoid side reactions and increased costs.

  • Sub-optimal Reaction Temperature:

    • Explanation: The reaction may require a specific temperature to overcome the activation energy barrier. Many 1,2,4-triazole syntheses require elevated temperatures (e.g., 80-120 °C) to proceed efficiently.[4]

    • Solution:

      • Gradual Temperature Increase: Systematically increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

      • Microwave Synthesis: For rapid optimization, consider microwave-assisted synthesis, which can significantly reduce reaction times and often improve yields.[2][5]

  • Inappropriate Base or Solvent:

    • Explanation: The choice of base and solvent is critical. The base not only facilitates deprotonation steps but can also influence catalyst solubility and stability. The solvent must be compatible with the reactants, catalyst, and temperature. For many copper-catalyzed reactions, bases like K₃PO₄ or Cs₂CO₃ and high-boiling polar aprotic solvents like DMSO or DMF are effective.[2][6]

    • Solution:

      • Screen Different Bases: If using a copper catalyst with amidines, consider screening bases such as K₃PO₄, Cs₂CO₃, or an organic base like DBU.

      • Solvent Selection: Ensure your solvent is appropriate for the reaction temperature and can dissolve the reactants and catalyst. For metal-free syntheses, the solvent choice might be different.

  • Atmosphere Control:

    • Explanation: While many modern protocols for 1,2,4-triazole synthesis are designed to be performed under an air atmosphere, some catalytic systems may be sensitive to oxygen or moisture.[7][8] Conversely, some reactions utilize molecular oxygen as a green oxidant.[2]

    • Solution:

      • Inert Atmosphere: If you suspect catalyst deactivation by air, try running the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Utilize Air as an Oxidant: For reactions that require an oxidant, using air is an economical and environmentally friendly option.[2][7]

Problem 2: Formation of Multiple Isomers (Poor Regioselectivity)

Q: My reaction is producing a mixture of 1,3- and 1,5-disubstituted 1,2,4-triazoles. How can I control the regioselectivity?

A: Achieving high regioselectivity is a significant challenge in the synthesis of certain 1,2,4-triazole derivatives. The choice of catalyst is often the most critical factor in directing the formation of a specific isomer.

Catalyst-Controlled Regioselectivity:

  • Explanation: In the cycloaddition of isocyanides with diazonium salts, the catalyst plays a crucial role in determining the final product. Silver(I) catalysts tend to favor the formation of 1,3-disubstituted 1,2,4-triazoles, while Copper(II) catalysts selectively produce the 1,5-disubstituted isomers.[1][2]

  • Solution:

    • For 1,3-Disubstituted 1,2,4-Triazoles: Employ a silver(I) catalyst, such as Ag(I), under mild conditions.[1][2]

    • For 1,5-Disubstituted 1,2,4-Triazoles: Utilize a copper(II) catalyst, such as Cu(II), to direct the reaction towards the 1,5-isomer.[1][2]

Problem 3: Reaction Stalls or is Sluggish

Q: My reaction starts but then seems to stop before all the starting material is consumed. What could be the issue?

A: A stalled or sluggish reaction can be frustrating. This often points to catalyst deactivation or the formation of inhibiting byproducts.

Possible Causes & Solutions:

  • Catalyst Poisoning:

    • Explanation: Certain functional groups on your starting materials or impurities in the reagents or solvent can act as catalyst poisons. For example, sulfur-containing compounds can poison some metal catalysts.

    • Solution:

      • Purify Starting Materials: Ensure your starting materials and solvents are of high purity. Recrystallization or column chromatography of starting materials may be necessary.

      • Use a More Robust Catalyst: Some catalytic systems are more tolerant to functional groups than others. Review the literature for catalysts that are compatible with your specific substrates.[2]

  • Product Inhibition:

    • Explanation: In some cases, the 1,2,4-triazole product itself can coordinate to the metal center of the catalyst, effectively inhibiting its activity.

    • Solution:

      • Gradual Addition of Reactants: Adding one of the reactants slowly over time can help to keep its concentration low and minimize the formation of inhibiting species.

      • Optimize Catalyst Loading: A higher catalyst loading might be necessary to overcome product inhibition, though this should be balanced against cost and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for 1,2,4-triazole synthesis?

A1: A variety of catalysts have been developed for the synthesis of 1,2,4-triazoles. The most prominent classes include:

  • Copper-Based Catalysts: These are perhaps the most widely used due to their low cost, ready availability, and high efficiency.[3] Common examples include Cu(OAc)₂, CuBr, and CuI.[1][4] They are effective in a range of reactions, including the coupling of amidines and nitriles.[3][7]

  • Silver-Based Catalysts: Silver(I) salts are particularly useful for controlling regioselectivity, especially in the synthesis of 1,3-disubstituted 1,2,4-triazoles from isocyanides and diazonium salts.[1][2]

  • Metal-Free Catalytic Systems: To address concerns about metal toxicity and cost, several metal-free methods have been developed. These often employ organocatalysts or proceed under thermal or microwave conditions without a catalyst.[1][2] Iodine has also been used as a metal-free catalyst in some syntheses.[9]

  • Ionic Liquids: Ionic liquids can act as both the solvent and the catalyst, offering a "green" alternative with potential for recyclability.[10][11][12]

Q2: How do I choose the right catalyst for my specific reaction?

A2: The choice of catalyst depends on several factors:

  • Desired Product: As discussed in the troubleshooting section, the desired regiochemistry can dictate the catalyst choice (e.g., Ag(I) for 1,3-isomers and Cu(II) for 1,5-isomers).[1][2]

  • Starting Materials: The nature of your starting materials is crucial. For example, a copper-catalyzed system is well-suited for the reaction between amidines and nitriles.[2][3]

  • Reaction Conditions: Consider the required temperature, solvent, and atmosphere. Some catalysts are more robust under harsh conditions than others.

  • Green Chemistry Principles: If environmental impact is a concern, consider metal-free options, catalysts that can be used in low loadings, or recyclable systems like those involving ionic liquids.[5][13]

The following workflow can guide your decision-making process:

Catalyst_Selection_Workflow start Define Target 1,2,4-Triazole Derivative substrates Identify Starting Materials (e.g., Amidines, Nitriles, Hydrazones) start->substrates regioselectivity Determine Desired Regioselectivity (e.g., 1,3- vs 1,5-disubstituted) substrates->regioselectivity catalyst_choice Select Catalyst Type regioselectivity->catalyst_choice copper Copper-Based Catalyst catalyst_choice->copper General purpose, e.g., from amidines/nitriles silver Silver-Based Catalyst catalyst_choice->silver High selectivity for 1,3-isomers metal_free Metal-Free System catalyst_choice->metal_free Green chemistry, avoid metal contamination optimization Optimize Reaction Conditions (Temperature, Solvent, Base) copper->optimization silver->optimization metal_free->optimization analysis Analyze Product (Yield, Purity, Isomer Ratio) optimization->analysis troubleshoot Troubleshoot Issues (Low Yield, Poor Selectivity) analysis->troubleshoot Unsatisfactory success Successful Synthesis analysis->success Satisfactory troubleshoot->catalyst_choice Re-evaluate Copper_Catalyzed_Mechanism cluster_step1 Step 1: Amidoxime Formation cluster_step2 Step 2: Copper-Catalyzed Reaction cluster_step3 Step 3: Cyclization and Dehydration nitrile1 Nitrile (R1-CN) amidoxime Amidoxime Intermediate nitrile1->amidoxime + Hydroxylamine hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->amidoxime intermediate_complex [Amidoxime-Cu-Nitrile] Complex amidoxime->intermediate_complex + Cu(II) nitrile2 Nitrile (R2-CN) nitrile2->intermediate_complex cu_complex Copper Catalyst (Cu(II)) cu_complex->intermediate_complex cyclized_intermediate Cyclized Intermediate intermediate_complex->cyclized_intermediate Intramolecular Attack triazole 1,2,4-Triazole Product cyclized_intermediate->triazole - H2O

References

Technical Support Center: Solvent Effects on the Regioselectivity of 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, integral to a wide array of therapeutic agents and functional materials.[1][2] Its prevalence is due to its unique electronic properties and ability to act as a stable linker or a pharmacophore engaging in various biological interactions. However, the synthesis of substituted 1,2,4-triazoles is often complicated by challenges in controlling regioselectivity. The unsymmetrical nature of many 1,2,4-triazole precursors presents multiple reactive sites, leading to the formation of isomeric mixtures that can be difficult to separate and may exhibit different biological or physical properties.

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) focused on a critical, yet often nuanced, parameter in controlling regioselectivity: the choice of solvent. We will explore the causal relationships between solvent properties and reaction outcomes in key synthetic methodologies for 1,2,4-triazoles.

Frequently Asked Questions (FAQs)

Q1: What are the primary regioisomers encountered in the synthesis of substituted 1,2,4-triazoles?

A1: The most common regioselectivity challenge arises during the N-alkylation or N-arylation of an unsubstituted 1,2,4-triazole ring, which exists in two tautomeric forms: 1H- and 4H-1,2,4-triazole.[3] This leads to the potential formation of 1-substituted and 4-substituted isomers. For syntheses that construct the triazole ring from acyclic precursors, such as the Einhorn-Brunner or Pellizzari reactions, regioselectivity is determined by which nitrogen atoms from the starting materials are incorporated into specific positions of the final ring, leading to different substitution patterns on the carbon atoms of the triazole core.[4][5]

Q2: Why is achieving high regioselectivity in 1,2,4-triazole alkylation so challenging?

A2: The 1H-1,2,4-triazole precursor has three nitrogen atoms, but alkylation typically occurs at the N1 or N4 positions. Both of these nitrogen atoms are nucleophilic, and the difference in their activation energies for alkylation can be small, leading to mixtures of products.[3][6] The final isomer ratio is a delicate balance of factors including the steric and electronic nature of the reactants, the counter-ion of the base used, and, critically, the reaction solvent.[6]

Q3: As a general principle, how does solvent polarity affect the regioselectivity of these reactions?

A3: Solvent polarity influences reaction regioselectivity by differentially stabilizing the transition states leading to the different regioisomers.[7][8]

  • Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds. They can stabilize charged intermediates and the anionic form of the triazole. However, they can also solvate the nucleophile (the triazole anion), potentially hindering its reactivity through a "caging" effect.[9]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents possess large dipole moments but lack acidic protons. They are effective at solvating cations (like the counter-ion of the base) but leave the anionic nucleophile relatively "naked" and more reactive.[7] This enhanced reactivity can influence the kinetic vs. thermodynamic product ratio.

  • Non-polar Solvents (e.g., toluene, hexane): These solvents do not significantly solvate ions. Reactions in these solvents are often governed by the intrinsic reactivity of the species and may be slower due to poor solubility of ionic reagents.

Q4: What are the most common synthetic routes to 1,2,4-triazoles where solvent choice is critical?

A4: Several classical and modern methods are employed, each with its own sensitivity to solvent effects:

  • Pellizzari Reaction: The condensation of an amide and an acylhydrazide, typically at high temperatures.[4] The choice of a high-boiling solvent or performing the reaction neat (solvent-free) is a key consideration.[10]

  • Einhorn-Brunner Reaction: The reaction of an imide with an alkyl hydrazine to form an isomeric mixture of 1,2,4-triazoles.[5]

  • Reactions of Hydrazines/Hydrazides with various reagents: Modern methods often utilize microwave irradiation, where solvent choice affects not only the reaction pathway but also the efficiency of energy absorption.[11][12]

  • Alkylation of a pre-formed 1,2,4-triazole ring: This is where solvent effects on N1 vs. N4 selectivity are most directly observed.[3][13]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Issue 1: Poor Regioselectivity in N-Alkylation of 1,2,4-triazole (Mixture of 1- and 4-substituted products)

  • Question: My alkylation of 1,2,4-triazole with an alkyl halide is giving me a nearly inseparable 1:1 mixture of the 1- and 4-alkylated isomers. How can I improve the selectivity?

  • Analysis & Solution: This is a classic problem stemming from the similar nucleophilicity of the N1 and N4 positions. The key is to find conditions that favor one transition state over the other.

    • Change the Solvent System: This is the most impactful variable.

      • For 1-Alkylation (Kinetic Product): In many cases, using a polar aprotic solvent like DMF or acetonitrile with a strong base (e.g., NaH) at lower temperatures can favor the formation of the 1-substituted isomer. The less-hindered N1 is often the site of initial, kinetically controlled attack.

      • For 4-Alkylation (Thermodynamic Product): The 4-substituted isomer is often the more thermodynamically stable product. Running the reaction in a polar protic solvent (like ethanol) with a weaker base (like NaOEt) at higher temperatures can allow for equilibrium to be established, favoring the 4-substituted product.[3]

      • Consider Ionic Liquids: Ionic liquids have shown excellent promise in directing regioselectivity. For example, using [h-py]Br (hexylpyridinium bromide) as the solvent under microwave conditions has been reported to give high yields of the 1-alkylated product regioselectively.[13] The organized structure of the ionic liquid can influence the orientation of the reactants.

    • Vary the Base and Counter-ion: The choice of base is also critical. Using sodium ethoxide in ethanol is reported to regioselectively alkylate at N1.[3] In contrast, aqueous NaOH can lead to mixtures.[3] The nature of the cation can influence which triazole nitrogen coordinates to it, thereby directing the alkylation.

Issue 2: Low Yield and/or Decomposition in High-Temperature Condensation Reactions (Pellizzari, Einhorn-Brunner)

  • Question: I am attempting a Pellizzari reaction by heating the neat starting materials to 220 °C, but my yield is very low and I see significant charring and decomposition.

  • Analysis & Solution: The high temperatures required for these classical condensations often lead to side reactions and degradation of starting materials or products.[4]

    • Implement Microwave Synthesis: This is the most effective solution. Microwave irradiation provides rapid and uniform heating, dramatically reducing reaction times from hours to minutes.[14][15] This minimizes the time the reactants are exposed to high temperatures, thus reducing decomposition and often increasing yields.[4][10]

      • Solvent Choice for Microwaves: For microwave synthesis, select a solvent with a high dielectric constant that absorbs microwave energy efficiently (e.g., DMF, n-butanol, or even solvent-free conditions if one of the reactants is a liquid).[10][11]

    • Use a High-Boiling Point Solvent: If microwave synthesis is not an option, switching from a neat reaction to a high-boiling, inert solvent like diphenyl ether or nitrobenzene can help to moderate the temperature and improve heat transfer, potentially reducing charring.[10] However, this introduces the complication of solvent removal.

Issue 3: Reaction is Sluggish or Fails to Proceed

  • Question: My copper-catalyzed synthesis of a substituted 1,2,4-triazole from an amidine is not working. TLC analysis shows only starting material even after 24 hours.

  • Analysis & Solution: This issue often points to poor solubility of reactants or catalyst deactivation, both of which are heavily influenced by the solvent.

    • Optimize Solvent for Solubility: Ensure all reactants, particularly any salts or bases like K₃PO₄, have at least partial solubility in the chosen solvent. Polar aprotic solvents like DMF and DMSO are often excellent choices for copper-catalyzed reactions as they can dissolve a wide range of organic substrates and inorganic bases.[16][17]

    • Solvent's Role in Catalysis: The solvent can coordinate to the metal catalyst, affecting its reactivity. In some copper-catalyzed systems, coordinating solvents like DMF are not just passive media but are actively involved in the catalytic cycle.[16] If your reaction is failing in a non-coordinating solvent like toluene, switching to DMF or DMSO could be the solution.

    • Check for Water Content: In some cases, trace amounts of water can be detrimental to the catalyst or can promote hydrolysis of starting materials. Using anhydrous solvents may be necessary. Conversely, some reactions benefit from a co-solvent system (e.g., DMF/water) to improve the solubility of all components.

Data Presentation: Summary of Solvent Effects

The following table provides a qualitative summary of how different solvent classes can influence the outcome of 1,2,4-triazole syntheses, particularly N-alkylation.

Solvent ClassTypical ExamplesEffect on N-Alkylation RegioselectivityGeneral Impact on Yield & Reaction Rate
Polar Protic Water, Ethanol, MethanolCan favor the thermodynamically more stable 4-substituted isomer , but may lead to mixtures.[3]Can slow down reactions by solvating the nucleophile (triazole anion).[9]
Polar Aprotic DMF, DMSO, AcetonitrileOften favors the kinetically controlled 1-substituted isomer .[18]Generally accelerates reactions by solvating the cation and leaving the anion "naked" and more reactive. Good for dissolving salts.[19]
Non-Polar Toluene, Hexane, DioxaneRegioselectivity is highly dependent on the specific substrates and base used.Often results in slower reactions due to poor solubility of polar or ionic reagents.
Ionic Liquids [h-py]Br, [bmim]BF₄Can offer high regioselectivity, often favoring the 1-substituted isomer .[13]Can significantly accelerate reactions, especially under microwave conditions. Acts as both solvent and phase-transfer catalyst.

Experimental Protocols

Protocol 1: Microwave-Assisted Regioselective Synthesis of 1-Butyl-1H-1,2,4-triazole

This protocol is adapted from the principles of using ionic liquids and microwave irradiation to achieve high regioselectivity.[13]

  • Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 1,2,4-triazole (1.0 mmol, 69 mg), potassium carbonate (1.2 mmol, 166 mg), and 1-bromobutane (1.1 mmol, 151 mg).

  • Solvent Addition: Add hexylpyridinium bromide ([h-py]Br) (2 mL) as the solvent.

  • Reaction: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at 80 °C for 10-15 minutes. Note: The temperature and time should be optimized for your specific substrate.

  • Work-up: After cooling, add water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure 1-butyl-1H-1,2,4-triazole. The high regioselectivity is attributed to the specific interactions within the ionic liquid medium.[13]

Protocol 2: Microwave-Assisted Pellizzari Synthesis of 3,5-Diphenyl-1,2,4-triazole

This protocol leverages the efficiency of microwave heating to improve upon the classical Pellizzari reaction.[4][10]

  • Preparation: In a 10 mL microwave reaction vial, combine benzamide (1.0 mmol, 121 mg) and benzoylhydrazide (1.0 mmol, 136 mg).

  • Reaction Conditions:

    • (Solvent-Free): If both starting materials melt below the reaction temperature, no solvent is necessary.

    • (With Solvent): If a solvent is needed for solubility or heat transfer, add a minimal amount (1-2 mL) of a high-boiling, microwave-absorbent solvent like n-butanol.

  • Reaction: Seal the vial and irradiate in a microwave synthesizer at 180-200 °C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture will likely solidify.

  • Purification: Triturate the solid with a suitable solvent (e.g., cold ethanol) to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol to yield pure 3,5-diphenyl-1,2,4-triazole.

Visualization of Key Concepts

regioselectivity_troubleshooting start Problem: Poor Regioselectivity check_rxn Identify Reaction Type start->check_rxn alkylation N-Alkylation of 1,2,4-Triazole check_rxn->alkylation Is it... cyclo Ring Formation (e.g., Pellizzari) check_rxn->cyclo Or... solvent_mod Modify Solvent System alkylation->solvent_mod Primary Solution base_mod Change Base/ Counter-ion alkylation->base_mod Secondary Tweak mw_synth Switch to Microwave Synthesis cyclo->mw_synth Primary Solution polar_aprotic Polar Aprotic (DMF, DMSO) Favors N1 (Kinetic) solvent_mod->polar_aprotic polar_protic Polar Protic (EtOH) Favors N4 (Thermo) solvent_mod->polar_protic ionic_liquid Ionic Liquid + MW High N1 Selectivity solvent_mod->ionic_liquid end1 Improved Regioselectivity polar_aprotic->end1 polar_protic->end1 ionic_liquid->end1 base_mod->end1 reduce_time Reduces Reaction Time & Decomposition mw_synth->reduce_time solvent_free Solvent-Free or High-Boiling Solvent mw_synth->solvent_free end2 Higher Yield, Fewer Side Products reduce_time->end2

Caption: Troubleshooting workflow for regioselectivity issues.

Caption: Simplified Pellizzari reaction mechanism.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization and Data Validation of 3,5-Diphenyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation and purity assessment of heterocyclic compounds are foundational to progress. The 3,5-Diphenyl-4H-1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities.[1] Its proper identification is not merely an academic exercise; it is a prerequisite for reliable biological screening, structure-activity relationship (SAR) studies, and eventual clinical development.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to characterize this compound. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices, establish a framework for self-validating protocols, and compare the titular compound's spectral features with those of relevant alternatives to provide a comprehensive analytical context.

Pillar 1: A Multi-Technique Approach to Structural Elucidation

No single spectroscopic method provides a complete picture of a molecule's identity. A robust characterization relies on the synergistic interpretation of data from multiple, orthogonal techniques. For a molecule like this compound, the core suite of techniques includes Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each provides a unique piece of the structural puzzle, and their collective agreement forms the basis of a confident identification.

The overall workflow for acquiring and validating this data is a systematic process designed to ensure data integrity and reliability at each stage.

G cluster_0 Data Acquisition cluster_1 Data Processing & Interpretation cluster_2 Validation & Comparison Sample Prep Sample Prep IR Analysis IR Analysis Sample Prep->IR Analysis Purified Analyte NMR Analysis NMR Analysis Sample Prep->NMR Analysis Purified Analyte MS Analysis MS Analysis Sample Prep->MS Analysis Purified Analyte IR Spectrum IR Spectrum IR Analysis->IR Spectrum NMR Spectra (1H, 13C) NMR Spectra (1H, 13C) NMR Analysis->NMR Spectra (1H, 13C) Mass Spectrum Mass Spectrum MS Analysis->Mass Spectrum Spectral Assignment Spectral Assignment IR Spectrum->Spectral Assignment NMR Spectra (1H, 13C)->Spectral Assignment Purity Assessment Purity Assessment NMR Spectra (1H, 13C)->Purity Assessment Mass Spectrum->Spectral Assignment Literature/Database Comparison Literature/Database Comparison Spectral Assignment->Literature/Database Comparison Internal Consistency Check Internal Consistency Check Spectral Assignment->Internal Consistency Check Final Structure Confirmation Final Structure Confirmation Literature/Database Comparison->Final Structure Confirmation Internal Consistency Check->Final Structure Confirmation Purity Assessment->Final Structure Confirmation G N1 N1 N2 N2 C3 C3 N4 N4-H C5 C5 C3_Ph Phenyl @ C3 C5_Ph Phenyl @ C5 G Raw Data Raw Data Internal Consistency Internal Consistency Check (IR + NMR + MS) Raw Data->Internal Consistency External Comparison External Comparison (Databases: SDBS, PubChem) Raw Data->External Comparison Purity Check Purity Assessment (NMR Integration, Baseline) Raw Data->Purity Check Decision Data Concordant? Internal Consistency->Decision External Comparison->Decision Purity Check->Decision Validated Structure Validated Structure Decision->Validated Structure Yes Re-analyze or Re-purify Re-analyze or Re-purify Decision->Re-analyze or Re-purify No

References

A Comparative Analysis of the Biological Activity of 3,5-Diphenyl-4H-1,2,4-triazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. Among these, the 3,5-diphenyl-4H-1,2,4-triazole framework has garnered significant interest as a template for the design of novel bioactive compounds. This guide provides a comparative analysis of the biological activity of the parent this compound molecule and its various derivatives. By examining the structure-activity relationships, this document aims to provide researchers and drug development professionals with insights into the potential of this chemical class for the development of new therapeutic agents.

The this compound Core: A Foundation for Diverse Bioactivity

The parent this compound structure, characterized by a central five-membered ring with three nitrogen atoms flanked by two phenyl groups, serves as a versatile starting point for chemical modification. The biological activity of this core structure and its derivatives is profoundly influenced by the nature and position of substituents on the phenyl rings and at the N4 position of the triazole ring. This guide will explore how these modifications modulate the antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties of this fascinating class of compounds.

Antimicrobial and Antifungal Activity: A Tale of Two Moieties

The 1,2,4-triazole ring is a well-established pharmacophore in antifungal therapy, with many commercial drugs functioning as inhibitors of fungal ergosterol biosynthesis[1]. The primary mechanism of action for many triazole antifungals involves the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane[1].

While specific quantitative data for the parent this compound is not extensively reported in readily available literature, studies on its derivatives, particularly those synthesized from 4-amino-3,5-diphenyl-4H-1,2,4-triazole, reveal significant antimicrobial and antifungal potential.

Schiff Base Derivatives: Enhancing Potency

A common strategy to enhance the biological activity of the this compound scaffold is the introduction of a Schiff base moiety (-N=CH-) at the 4-amino position. These derivatives have been extensively studied for their antimicrobial and antifungal properties.

Key Findings:

  • Influence of Substituents on the Phenyl Ring: The nature of the substituent on the benzaldehyde-derived phenyl ring of the Schiff base plays a crucial role in determining the antimicrobial spectrum and potency.

    • Electron-withdrawing groups, such as chloro and nitro groups, have been shown to enhance antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes[2]. For instance, a derivative with a 3-nitrobenzylidene moiety at the N4 position and a 3-nitrobenzylideneamino group on one of the phenyl rings at C5 exhibited potent activity[2].

    • The presence of a 4-hydroxy-3-methoxyphenyl group at the N4 position has also been linked to significant antibacterial activity[2].

  • Antifungal Activity: Schiff base derivatives have also demonstrated notable antifungal activity. Studies have shown that certain derivatives exhibit activity against fungi such as Candida albicans and phytopathogenic fungi[3]. The position and nature of substituents on the phenyl rings influence the antifungal efficacy.

Table 1: Comparative Antimicrobial Activity of 4-Amino-3,5-diphenyl-4H-1,2,4-triazole Schiff Base Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiolS. aureus0.264 mM[2]
4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiolS. pyogenes0.132 mM[2]
Schiff base with 4-nitrophenyl substituentS. epidermidis9

Anticancer Activity: A Field of Emerging Interest

The cytotoxic potential of this compound derivatives against various cancer cell lines is an active area of research. However, the parent compound itself has not been extensively profiled.

4-Arylmethylamino Derivatives: Initial Screenings

A study involving the screening of a series of 4-arylmethylamino-3,5-diphenyl-4H-1,2,4-triazoles against human tumor cell lines, including breast cancer (MCF7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), revealed low antiproliferative activity[4]. This suggests that simple substitution at the N4 position with arylmethylamino groups may not be a promising strategy for developing potent anticancer agents from this scaffold.

Table 2: Antitumor Screening of 4-Arylmethylamino-3,5-diphenyl-4H-1,2,4-triazole Derivatives

CompoundCell LineGrowth (%)Reference
4-(benzylamino)-3,5-diphenyl-4H-1,2,4-triazoleMCF767[4]
4-(benzylamino)-3,5-diphenyl-4H-1,2,4-triazoleNCI-H46073[4]
4-(benzylamino)-3,5-diphenyl-4H-1,2,4-triazoleSF-26897[4]
4-(4-chlorobenzylamino)-3,5-diphenyl-4H-1,2,4-triazoleMCF792[4]
4-(4-chlorobenzylamino)-3,5-diphenyl-4H-1,2,4-triazoleNCI-H46070[4]
4-(4-chlorobenzylamino)-3,5-diphenyl-4H-1,2,4-triazoleSF-26886[4]

Note: Higher growth percentage indicates lower cytotoxic activity.

Anti-inflammatory and Anticonvulsant Activities: Expanding the Therapeutic Horizon

Beyond antimicrobial and anticancer effects, derivatives of this compound have shown promise as anti-inflammatory and anticonvulsant agents.

Anti-inflammatory Potential

A series of 1-[3-(4-substitutedphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl]urea and thiourea derivatives have been synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. Several of these compounds demonstrated significant reductions in inflammation, with some showing promising anti-inflammatory effects[3].

Anticonvulsant Properties

The 1,2,4-triazole nucleus is a component of several known anticonvulsant drugs. Research into 4,5-diphenyl-4H-1,2,4-triazole-3-thiol derivatives has indicated potential anticonvulsant activity in preclinical models[5]. These findings suggest that the this compound scaffold could be a valuable starting point for the development of novel central nervous system agents.

Experimental Protocols

To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of this compound derivatives.

Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.

Protocol:

  • Preparation of Stock Solutions: Dissolve the test compounds and a standard reference antibiotic in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.

  • Inoculation: Add the microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MIC_Workflow A Prepare Stock Solutions of Test Compounds B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells with Microbial Suspension B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plate at Appropriate Temperature D->E F Visually Assess for Growth and Determine MIC E->F MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat Cells with Test Compounds A->B C Add MTT Reagent and Incubate B->C D Solubilize Formazan Crystals C->D E Measure Absorbance at 570 nm D->E F Calculate Cell Viability and Determine IC50 E->F

References

Comparative study of the corrosion inhibition efficiency of different triazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against metal degradation, corrosion inhibitors stand as a crucial line of defense. Among the plethora of organic compounds investigated, triazole derivatives have emerged as a highly effective and versatile class of corrosion inhibitors, particularly for protecting metals like mild steel in aggressive acidic environments.[1] Their efficacy stems from their unique molecular structure, featuring a five-membered heterocyclic ring with three nitrogen atoms, which facilitates strong adsorption onto metal surfaces, thereby stifling the corrosion process.[2][3] This guide provides a comprehensive comparative analysis of the corrosion inhibition efficiency of various triazole derivatives, grounded in experimental data and theoretical insights, to aid researchers and scientists in the selection and development of advanced corrosion protection strategies.

The Imperative of Corrosion Inhibition

Corrosion, an electrochemical process, leads to the gradual destruction of materials, resulting in significant economic losses and safety hazards.[4] In industrial settings, acidic solutions are frequently used for processes such as pickling, descaling, and oil well acidizing, creating highly corrosive environments for metallic components, predominantly those made of mild steel.[5][6] The introduction of corrosion inhibitors into these environments is a practical and cost-effective method to mitigate corrosion damage. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[7]

Triazole derivatives are particularly noteworthy due to their favorable characteristics: they are often environmentally friendly, easy to synthesize, and exhibit high inhibition efficiencies even at low concentrations.[2][5] The presence of heteroatoms (nitrogen, and often sulfur or oxygen in substituted derivatives) and π-electrons in the triazole ring are key to their strong interaction with the d-orbitals of metal atoms, leading to the formation of a stable protective film.[2][3]

Evaluating Inhibition Performance: A Methodological Overview

A thorough comparison of corrosion inhibitors necessitates robust and standardized experimental techniques. The primary methods employed to quantify the inhibition efficiency of triazole derivatives include weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy.

Experimental Protocols

1. Weight Loss Method:

This traditional gravimetric technique provides a direct measure of corrosion rate.[8][9]

  • Step 1: Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with successively finer grades of emery paper, degreased with acetone, washed with distilled water, and dried.

  • Step 2: Initial Weighing: The initial weight of each coupon is accurately recorded.

  • Step 3: Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the triazole inhibitor for a specified duration and temperature.

  • Step 4: Final Weighing: After the immersion period, the coupons are retrieved, cleaned to remove corrosion products, dried, and weighed again.

  • Step 5: Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.[10]

2. Potentiodynamic Polarization (PDP):

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps classify the inhibitor type.[11][12][13]

  • Step 1: Electrochemical Cell Setup: A standard three-electrode cell is used, comprising the mild steel specimen as the working electrode, a platinum or graphite electrode as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Step 2: Open Circuit Potential (OCP) Stabilization: The working electrode is immersed in the test solution until a stable OCP is reached.

  • Step 3: Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Step 4: Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc).

  • Step 5: Calculation of Inhibition Efficiency (IE%): IE% = [(i₀ - iᵢ) / i₀] x 100 where i₀ is the corrosion current density without the inhibitor and iᵢ is the corrosion current density with the inhibitor.[14]

3. Electrochemical Impedance Spectroscopy (EIS):

EIS is a powerful non-destructive technique that provides detailed information about the inhibitor's mechanism and the properties of the protective film.[15][16][17]

  • Step 1: Cell Setup and OCP Stabilization: The same three-electrode cell as in PDP is used, and the system is allowed to stabilize at OCP.

  • Step 2: Impedance Measurement: A small amplitude AC sinusoidal voltage (e.g., 10 mV) is applied to the working electrode over a wide frequency range (e.g., 100 kHz to 0.1 Hz).

  • Step 3: Data Visualization and Modeling: The impedance data is typically represented as Nyquist and Bode plots. The data is then fitted to an appropriate equivalent electrical circuit model to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).[16]

  • Step 4: Calculation of Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 where Rctᵢ is the charge transfer resistance with the inhibitor and Rct₀ is the charge transfer resistance without the inhibitor.[17]

Workflow for Evaluating Triazole-Based Corrosion Inhibitors

G cluster_synthesis Inhibitor Synthesis & Characterization cluster_evaluation Performance Evaluation cluster_analysis Data Analysis & Interpretation cluster_surface Surface & Theoretical Analysis synthesis Synthesis of Novel Triazole Derivatives characterization Structural Characterization (FT-IR, NMR) synthesis->characterization weight_loss Weight Loss Measurements synthesis->weight_loss pdp Potentiodynamic Polarization (PDP) synthesis->pdp eis Electrochemical Impedance Spectroscopy (EIS) synthesis->eis ie_calc Calculate Inhibition Efficiency (IE%) weight_loss->ie_calc pdp->ie_calc mechanism Determine Inhibition Mechanism (Mixed-type, etc.) pdp->mechanism eis->ie_calc eis->mechanism adsorption Adsorption Isotherm Analysis (e.g., Langmuir) ie_calc->adsorption sem Surface Morphology (SEM) adsorption->sem dft Theoretical Studies (DFT, Monte Carlo) mechanism->dft

Caption: A typical workflow for the synthesis, evaluation, and analysis of novel triazole derivatives as corrosion inhibitors.

Comparative Analysis of Triazole Derivatives

The inhibition efficiency of triazole derivatives is significantly influenced by their molecular structure, including the nature and position of substituent groups.[3] Electron-donating groups, increased aromaticity, and the presence of additional heteroatoms generally enhance the inhibition performance by increasing the electron density on the molecule, which facilitates stronger adsorption onto the metal surface.[5]

Triazole DerivativeMetalCorrosive MediumConcentrationInhibition Efficiency (%)Experimental MethodReference
4-methyl-7-(2-(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethoxy)-coumarinCarbon Steel2 M HCl75 ppm95Weight Loss, PDP[18][19]
(1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol (TTM)Mild Steel1.0 M HCl1.0 x 10⁻³ M81Electrochemical[6]
5-hexylsulfanyl-1,2,4-triazole (HST)Mild Steel1.0 M HCl1.0 x 10⁻³ M97Electrochemical[6]
1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE)Mild SteelHCl0.5 mM95.1Weight Loss[20]
4-(4-methoxybenzylidene)amino-5-pyridin-3-yl-3-thio-1,2,4-triazole (MAPTT)Mild Steel1 M HCl0.5 mM92.7Weight Loss[21]
3,5-bis(disubstituted)-4-amino-1,2,4-triazoleMild Steel2 M H₃PO₄1.0 x 10⁻³ M86Not Specified[6]
5-Methyl-1H-benzotriazole (MHBTZ)Pure Iron1 M HCl2500 ppm98.1EIS[22]
5-Methyl-1H-benzotriazole (MHBTZ)Aluminum1 M HCl2500 ppm98.5EIS[22]

This table presents a selection of data from the cited literature and is not an exhaustive list.

From the comparative data, it is evident that even subtle changes in the molecular structure can lead to significant differences in inhibition efficiency. For instance, the presence of a long alkyl chain with a sulfur atom in 5-hexylsulfanyl-1,2,4-triazole (HST) results in a remarkably high inhibition efficiency of 97% for mild steel in 1.0 M HCl.[6] This is likely due to the increased surface coverage and the strong affinity of sulfur for the metal surface. In contrast, (1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol (TTM) shows a lower but still significant efficiency of 81% under similar conditions.[6] The incorporation of larger aromatic moieties, such as coumarin, can also lead to high inhibition efficiencies, as seen with 4-methyl-7-(2-(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethoxy)-coumarin, which achieved 95% efficiency.[18][19]

Mechanism of Inhibition: Adsorption and Film Formation

The protective action of triazole derivatives is attributed to their adsorption on the metal surface, which can occur through physical (electrostatic) interactions, chemical bonding (chemisorption), or a combination of both.[6][7] The mechanism is largely dependent on the inhibitor's molecular structure, the nature of the metal, and the corrosive environment.

General Mechanism of Triazole Inhibition

G Metal Metal Surface (e.g., Fe) Film Protective Adsorbed Film Metal->Film Film Formation Inhibitor Triazole Derivative (in solution) Inhibitor->Metal Adsorption (Physisorption/Chemisorption) Corrosion Corrosion (Anodic & Cathodic reactions) Film->Corrosion Inhibition

Caption: The general mechanism of corrosion inhibition by triazole derivatives involves adsorption and protective film formation.

The adsorption process often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface.[20][23] The nitrogen atoms in the triazole ring, with their lone pairs of electrons, act as primary adsorption centers. Additionally, π-electrons from the aromatic ring and any substituent groups contribute to the interaction with the vacant d-orbitals of the metal atoms, strengthening the adsorbed film.[2][3]

Potentiodynamic polarization studies often reveal that triazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[22][24] This is indicated by a significant decrease in the corrosion current density with a relatively small change in the corrosion potential upon the addition of the inhibitor.

The Role of Theoretical Chemistry

In recent years, quantum chemical calculations using methods like Density Functional Theory (DFT) have become an invaluable tool for understanding the relationship between the molecular structure of inhibitors and their performance.[5][21][25] These theoretical studies can predict various molecular properties, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), and the dipole moment. These parameters correlate well with the experimental inhibition efficiencies and provide insights into the inhibitor's ability to donate electrons to the metal surface and accept electrons from it, thus forming a stable bond.[25][26]

Conclusion and Future Outlook

Triazole derivatives have unequivocally demonstrated their prowess as highly effective corrosion inhibitors for a range of metals in acidic media. Their performance is intricately linked to their molecular architecture, with the strategic incorporation of functional groups offering a pathway to tailor and enhance their protective capabilities. The synergistic use of experimental techniques like weight loss, PDP, and EIS, complemented by theoretical calculations, provides a robust framework for the comprehensive evaluation and mechanistic understanding of these inhibitors.

Future research in this field is likely to focus on the design and synthesis of novel, even more potent, and environmentally benign triazole derivatives. The exploration of polymeric triazole-based inhibitors and the investigation of their performance in more complex and industrially relevant corrosive environments will also be key areas of interest.[3] The continued development of these advanced materials holds the promise of more durable and resilient metallic infrastructure, contributing to both economic and environmental sustainability.

References

The Evolving Landscape of 3,5-Diphenyl-4H-1,2,4-triazoles: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities. Within this class, derivatives of 3,5-diphenyl-4H-1,2,4-triazole have emerged as a particularly promising scaffold, demonstrating a broad spectrum of biological effects, including anticancer, antimicrobial, and anticonvulsant properties. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of these derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships between structural modifications and biological potency, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Central Scaffold: this compound

The core structure, characterized by a central 1,2,4-triazole ring flanked by two phenyl groups at positions 3 and 5, offers multiple sites for chemical modification. The key to unlocking the therapeutic potential of this scaffold lies in understanding how substitutions on the phenyl rings and at the N4 position of the triazole ring influence its interaction with biological targets.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several derivatives of this compound have been investigated for their potential as anticancer agents. The primary mechanism often involves the inhibition of crucial cellular processes in cancer cells, such as proliferation and survival.

Structure-Activity Relationship Insights

The antiproliferative activity of these compounds is significantly influenced by the nature and position of substituents on the phenyl rings. Generally, the introduction of specific functional groups can enhance cytotoxicity against various cancer cell lines.

  • Substitution at the N4-position: A series of 4-arylidenamino-4H-1,2,4-triazoles and their reduced 4-arylmethylamino analogs have been synthesized and evaluated for their antitumor activity. While some of these derivatives have shown low antiproliferative activity, they serve as a foundational platform for further optimization.[1]

  • Fused Ring Systems: The cyclization of 3-(2,4-dichloro-5-fluorophenyl)-1,2,4-triazol-5-thiol with substituted phenacyl bromides has yielded fused 1,2,4-triazole derivatives. Notably, a compound with these modifications exhibited promising antiproliferative activity with GI50 values ranging from 1.06 to 25.4 μM against a panel of sixty cancer cell lines.[2]

  • Incorporation of other bioactive moieties: The synthesis of novel 1,2,4-triazole derivatives incorporating a 2-(2,3-dimethyl aminobenzoic acid) moiety has been explored. One such compound, HB5, demonstrated selective cytotoxicity against Hep G2 hepatocyte carcinoma cells and was found to induce apoptosis by inhibiting EGFR tyrosine kinase activity.[3]

Comparative Performance Data

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines, with a comparison to standard anticancer drugs.

Compound IDR (Substitution)Cell LineIC50 (µM)Standard DrugIC50 (µM)
10a Butane-1,4-dione derivativeMCF-76.43Doxorubicin~0.311
Hela5.6
A54921.1
10d Br and Cl substituted butane-1,4-dioneHela9.8Doxorubicin~0.311
A54916.5
HB5 Mefenamic acid conjugateHep G2Lowest IC50 in seriesDoxorubicin~0.311

Data compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.[3][4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[5][6][7]

Materials:

  • Cancer cell lines (e.g., MCF-7, Hela, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well sterile microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours. Include a vehicle control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Dilution treatment Treatment with Compounds compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition treatment->mtt_addition incubation Incubation (2-4h) mtt_addition->incubation solubilization Formazan Solubilization incubation->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Antimicrobial Activity: Combating Pathogenic Microbes

The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal agents, and derivatives of this compound have also demonstrated promising antibacterial activity.

Structure-Activity Relationship Insights

The antimicrobial potency of these derivatives is highly dependent on the substituents at the N4 position and on the phenyl rings.

  • N4-Substituents: The introduction of a 4-amino group and subsequent formation of Schiff bases with various aldehydes can modulate antimicrobial activity.[8]

  • Phenyl Ring Substituents: The presence of electron-withdrawing groups, such as nitro groups, on the phenyl rings has been shown to enhance antibacterial activity. For instance, a derivative with a 3-nitrobenzylideneamino group at the N4 position and a 4-[(3-nitrobenzylidene)amino]phenyl group at the C5 position exhibited potent activity against Gram-positive bacteria.[8]

  • Thiol Derivatives: 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives have shown promising antimicrobial activities, suggesting the importance of the thiol group for this biological effect.[9][10]

Comparative Performance Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various bacterial strains, compared to standard antibiotics.

Compound IDR (Substitution)Bacterial StrainMIC (µg/mL)Standard DrugMIC (µg/mL)
36 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiolS. aureus0.264 mMAmpicillin-
S. pyogenes0.132 mMChloramphenicol-
42d 4-(3,4,5-trimethoxyphenyl)-5-(4-bromophenylsulfonyl)phenyl-4H-1,2,4-triazole-3-thioneB. cereus8Ciprofloxacin-

Note: Direct comparison of MIC values should consider the specific strains and testing methodologies used.[8] It is crucial to compare MIC values to established breakpoints to determine clinical relevance.[11]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13][14][15]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • Sterile 96-well microtiter plates

  • 0.5 McFarland standard

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB across the wells of the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth and inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate 96-well Plate inoculum_prep->inoculation compound_dilution Serial Dilution of Compound compound_dilution->inoculation incubation Incubate (18-24h) inoculation->incubation read_results Observe for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Anticonvulsant Activity: Modulating Neuronal Excitability

Derivatives of 1,2,4-triazole have been extensively studied for their anticonvulsant properties, and the this compound scaffold is no exception.

Structure-Activity Relationship Insights

The anticonvulsant activity of these compounds is influenced by substitutions at various positions of the triazole and phenyl rings.

  • N4-Substitution: The nature of the substituent at the N4 position is critical. For instance, 4-alkyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives have shown significant anticonvulsant activity in the maximal electroshock (MES) test.[16]

  • Phenyl Ring Substituents: The presence of alkoxy groups on the phenyl ring at the N4 position has been found to be beneficial for anticonvulsant activity. For example, 3-ethyl-4-(4-(pentyloxy)phenyl)-1H-1,2,4-triazol-5(4H)-one was identified as a potent compound in the MES model.[16]

  • Fused Systems: Fused triazolo-quinazolinone derivatives have also been synthesized and evaluated, with some compounds showing wide margins of safety and significant oral activity against MES-induced seizures.[17]

Comparative Performance Data

The following table provides the median effective dose (ED50) of representative this compound derivatives in the Maximal Electroshock (MES) test, a common preclinical model for generalized tonic-clonic seizures, compared to standard anticonvulsant drugs.

Compound IDR (Substitution)Animal ModelED50 (mg/kg)Standard DrugED50 (mg/kg)
4n 4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1H-1,2,4-triazol-5(4H)-oneMouse25.5Carbamazepine-
50 3-ethyl-4-(4-(pentyloxy)phenyl)-1H-1,2,4-triazol-5(4H)-oneMouse26.9Phenytoin-
6o 4-(substituted-phenyl)-[5][18]triazolo[4,3-a]quinazolin-5(4H)-oneMouse88.02Phenobarbital~20

Data compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.[16][17][19]

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[20][21][22][23][24]

Materials:

  • Rodents (mice or rats)

  • Electroconvulsometer with corneal electrodes

  • Test compounds and vehicle

  • Topical anesthetic and saline solution

Procedure:

  • Animal Preparation: Acclimatize the animals and administer the test compound or vehicle at a predetermined time before the test.

  • Electrode Application: Apply a drop of topical anesthetic to each cornea, followed by saline-soaked corneal electrodes.

  • Stimulus Delivery: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Abolition of the tonic hindlimb extension is considered the endpoint, indicating anticonvulsant activity.

  • ED50 Determination: The ED50, the dose that protects 50% of the animals, is calculated from the dose-response data.

MES_Test_Workflow cluster_prep Preparation cluster_test Test Procedure cluster_analysis Data Analysis animal_prep Animal Acclimatization compound_admin Compound Administration animal_prep->compound_admin electrode_app Apply Corneal Electrodes compound_admin->electrode_app stimulus Deliver Electrical Stimulus electrode_app->stimulus observation Observe Seizure Response stimulus->observation endpoint Record Protection observation->endpoint calc_ed50 Calculate ED50 endpoint->calc_ed50

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to this core structure can significantly enhance its anticancer, antimicrobial, and anticonvulsant activities. Future research should focus on a multi-pronged approach:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent derivatives will be crucial for rational drug design.

  • Pharmacokinetic Profiling: In-depth ADME (absorption, distribution, metabolism, and excretion) studies are necessary to assess the drug-like properties of lead compounds.

  • In Vivo Efficacy and Toxicity: Promising candidates identified from in vitro screens must be rigorously evaluated in relevant animal models to determine their in vivo efficacy and safety profiles.

By leveraging the insights from SAR studies and employing a systematic approach to drug discovery and development, the full therapeutic potential of this compound derivatives can be realized.

References

A Comparative Guide to Heterocyclic Corrosion Inhibitors: The Case for 3,5-Diphenyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against metallic corrosion, a significant challenge across countless industries, the deployment of organic corrosion inhibitors stands as a cornerstone of material preservation. Among these, heterocyclic compounds, distinguished by the presence of heteroatoms such as nitrogen, sulfur, and oxygen within their cyclic structures, have garnered considerable attention for their exceptional efficacy, particularly in acidic environments.[1] This guide provides an in-depth technical comparison of a prominent member of this class, 3,5-Diphenyl-4H-1,2,4-triazole (DHT), against other notable heterocyclic corrosion inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their relative performance, supported by experimental data and elucidated through mechanistic insights.

The Fundamental Principle: Adsorption and Protective Film Formation

The efficacy of heterocyclic corrosion inhibitors is fundamentally linked to their ability to adsorb onto a metal's surface, thereby creating a protective barrier against corrosive agents.[1] This adsorption process is multifaceted and can occur through two primary mechanisms:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: This is a stronger interaction involving the sharing of electrons between the heteroatoms of the inhibitor and the vacant d-orbitals of the metal, leading to the formation of a coordinate bond.[1]

The presence of lone pair electrons on heteroatoms and π-electrons in the heterocyclic rings are crucial for facilitating this adsorption.[2][3] The strength and nature of this adsorbed layer dictate the inhibitor's efficiency.

Unveiling the Champion: this compound (DHT)

This compound is a notable corrosion inhibitor belonging to the triazole family. Its molecular structure, featuring a five-membered ring with three nitrogen atoms and two phenyl substituents, endows it with excellent corrosion-inhibiting properties.

Mechanism of Action

The corrosion inhibition mechanism of DHT on a metal surface, such as mild steel in an acidic medium, is a prime example of effective surface protection. The process can be visualized as a multi-step interaction:

cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Mild Steel) cluster_inhibition Inhibition Mechanism H+ H⁺ Metal Fe H+->Metal Attacks surface Cl- Cl⁻ Cl-->Metal Accelerates corrosion DHT DHT Molecule DHT->Metal Adsorbs CorrosionReduction Corrosion Rate Reduction Adsorption Adsorption of DHT ProtectiveFilm Formation of Protective Film Adsorption->ProtectiveFilm ProtectiveFilm->CorrosionReduction

Caption: Corrosion inhibition mechanism of DHT.

The nitrogen atoms in the triazole ring, with their lone pair electrons, act as active centers for adsorption onto the metal surface. The phenyl groups, with their π-electron clouds, further enhance this adsorption process. This leads to the formation of a stable, protective film that isolates the metal from the corrosive environment, thereby significantly reducing the corrosion rate. Studies have shown that DHT can achieve an impressive inhibition efficiency of up to 98% for mild steel in hydrochloric acid solutions.[4][5]

A Comparative Analysis: DHT vs. Other Heterocyclic Inhibitors

To provide a clear perspective on the performance of DHT, we will now compare it with other prominent classes of heterocyclic corrosion inhibitors: imidazole, pyridine, and pyrazole derivatives.

Performance Metrics

The inhibition efficiency (IE%) is the most common metric used to evaluate the performance of a corrosion inhibitor. It is calculated using the following formula:

IE% = [(CR₀ - CRᵢ) / CR₀] x 100

Where:

  • CR₀ is the corrosion rate in the absence of the inhibitor.

  • CRᵢ is the corrosion rate in the presence of the inhibitor.

Corrosion rates can be determined through various experimental techniques, including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).

Comparative Data

The following table summarizes the inhibition efficiencies of DHT and other selected heterocyclic inhibitors for mild steel in 1 M HCl, as determined by various experimental methods.

Inhibitor ClassSpecific CompoundConcentration (M)MethodInhibition Efficiency (%)Reference
Triazole This compound (DHT) 1 x 10⁻³Potentiodynamic Polarization98[4][5]
3,5-bis(4-pyridyl)-4H-1,2,4-triazole5 x 10⁻⁴Weight Loss95.3[5]
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol80 x 10⁻⁵Potentiodynamic Polarization>90[6]
Imidazole (N,N'E,N,N'E)-N,N'-(thiophene-2,5-diylbis(methanylylidene))bis(1H- benzo[d]imidazol-2-amine)0.5 x 10⁻³Potentiodynamic Polarization96[7]
Pyridine 2-phenylimidazo[1,2-a]pyridine1 x 10⁻³Weight Loss95.3[3]
4-[4-(1H-imidazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl]methylbenzophenone1 x 10⁻³EIS87[2]
Pyrazole 3,5-dibromo-N-((3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-amine1 x 10⁻³Weight Loss94.6[1]
Ethyl 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-H-1,2,4-triazol-1-yl) ethan-ol-EIS91.9[8]

Note: The inhibition efficiencies can vary depending on the specific experimental conditions such as temperature, immersion time, and the exact composition of the corrosive medium and the metal.

From the data, it is evident that this compound exhibits one of the highest inhibition efficiencies among the compared heterocyclic compounds, making it a highly effective corrosion inhibitor.

Experimental Protocols for Inhibitor Evaluation

To ensure the scientific integrity of corrosion inhibitor studies, standardized experimental protocols are essential. Here, we provide detailed methodologies for the key techniques used to evaluate the performance of these compounds.

Weight Loss Measurement

This is a straightforward and widely used method for determining corrosion rates.

Protocol:

  • Specimen Preparation: Prepare pre-weighed metal coupons of known surface area. Polish the coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Immersion: Immerse the coupons in the corrosive solution with and without the inhibitor at a specific concentration and temperature for a predetermined period.

  • Cleaning: After the immersion period, remove the coupons, and clean them to remove corrosion products according to standard procedures (e.g., using a specific inhibited acid solution).

  • Final Weighing: Wash the cleaned coupons with distilled water, dry, and re-weigh.

  • Calculation: Calculate the weight loss and determine the corrosion rate (CR) and inhibition efficiency (IE%).

start Start prep Prepare & Weigh Metal Coupon start->prep immerse Immerse in Corrosive Solution (with/without inhibitor) prep->immerse wait Wait for Set Time immerse->wait remove Remove & Clean Coupon wait->remove weigh_final Dry & Reweigh Coupon remove->weigh_final calculate Calculate Weight Loss, CR, and IE% weigh_final->calculate end End calculate->end

Caption: Workflow for Weight Loss Measurement.

Potentiodynamic Polarization

This electrochemical technique provides information about the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.

Protocol:

  • Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Stabilization: Immerse the working electrode in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: Apply a potential scan, typically from a cathodic potential to an anodic potential relative to the OCP, at a slow scan rate (e.g., 1 mV/s).

  • Data Acquisition: Record the resulting current density as a function of the applied potential.

  • Analysis: Plot the potentiodynamic polarization curve (log |current density| vs. potential). Extrapolate the linear Tafel regions of the anodic and cathodic branches to the corrosion potential (Ecorr) to determine the corrosion current density (icorr). Calculate the inhibition efficiency from the icorr values.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.

Protocol:

  • Electrochemical Cell Setup: Use the same three-electrode cell as in the potentiodynamic polarization method.

  • Stabilization: Allow the system to reach a steady state at the OCP in the test solution.

  • EIS Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Acquisition: Measure the impedance response of the system at each frequency.

  • Analysis: Present the data as Nyquist and Bode plots. The Nyquist plot typically shows a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct). A larger Rct value indicates a lower corrosion rate. The inhibition efficiency can be calculated from the Rct values.

cluster_electrochemical Electrochemical Testing Workflow setup Three-Electrode Cell Setup stabilize Stabilize at OCP setup->stabilize pdp Potentiodynamic Polarization stabilize->pdp eis Electrochemical Impedance Spectroscopy stabilize->eis analyze_pdp Analyze Tafel Plots (icorr, IE%) pdp->analyze_pdp analyze_eis Analyze Nyquist/Bode Plots (Rct, IE%) eis->analyze_eis

Caption: General workflow for electrochemical tests.

The Role of Quantum Chemical Calculations

In modern corrosion science, computational methods, particularly quantum chemical calculations based on Density Functional Theory (DFT), play a crucial role in understanding and predicting the inhibition efficiency of molecules.[9] These calculations provide insights into several key parameters:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, leading to better inhibition.

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.

  • ΔE (Energy Gap = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which can lead to stronger adsorption.

  • Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor on the metal surface.

The following table presents a comparison of calculated quantum chemical parameters for different classes of heterocyclic inhibitors.

Inhibitor ClassE_HOMO (eV)E_LUMO (eV)ΔE (eV)Dipole Moment (Debye)
Triazole -5.8 to -6.5-0.8 to -1.54.3 to 5.72.5 to 4.5
Imidazole -5.5 to -6.2-0.5 to -1.24.3 to 5.73.0 to 5.0
Pyridine -6.0 to -6.8-0.7 to -1.44.6 to 6.12.0 to 3.5
Pyrazole -5.7 to -6.4-0.6 to -1.34.4 to 5.82.2 to 4.0

These theoretical parameters, in conjunction with experimental results, provide a powerful tool for the rational design of new and more effective corrosion inhibitors.

Conclusion

This comparative guide has highlighted the superior performance of this compound as a corrosion inhibitor for mild steel in acidic media, demonstrating an inhibition efficiency of up to 98%. When compared to other heterocyclic inhibitors such as derivatives of imidazole, pyridine, and pyrazole, DHT consistently ranks among the most effective. The robust experimental methodologies of weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy provide a solid foundation for evaluating and comparing the performance of these inhibitors. Furthermore, the integration of quantum chemical calculations offers a deeper understanding of the structure-activity relationship, paving the way for the development of next-generation corrosion inhibitors. For researchers and professionals in material science and related fields, a thorough understanding of these principles and techniques is paramount in the ongoing effort to mitigate the costly and destructive impact of corrosion.

References

A Comparative Guide to the In-Vitro Anticancer Potential of 3,5-Diphenyl-4H-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The enduring challenge in oncology is the development of novel therapeutic agents that exhibit high efficacy against cancer cells while minimizing toxicity to healthy tissues. In this pursuit, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, with the 1,2,4-triazole nucleus being a particularly "privileged" scaffold.[1] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its metabolic stability, have led to its incorporation into a wide array of pharmacologically active compounds.[1] This guide provides a comparative analysis of the in-vitro anticancer activity of a specific subclass, the 3,5-Diphenyl-4H-1,2,4-triazole derivatives, against various cancer cell lines. We will delve into their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation, offering a comprehensive resource for researchers in drug discovery.

The 1,2,4-Triazole Scaffold: A Versatile Tool in Anticancer Drug Design

The 1,2,4-triazole ring system is a five-membered heterocycle with three nitrogen atoms. This structure is not only a bioisostere for amide and ester groups, enhancing its ability to interact with biological targets, but it is also a key component in several FDA-approved drugs.[1] The anticancer activity of 1,2,4-triazole derivatives is multifaceted, with evidence suggesting a range of mechanisms including the inhibition of crucial enzymes like kinases and tubulin, interference with DNA, and the induction of apoptosis.[2] The structural versatility of the triazole core allows for extensive chemical modifications, enabling the fine-tuning of their biological activity.

Unraveling the Mechanism of Action: A Multi-pronged Attack on Cancer Cells

While the precise mechanism for every 1,2,4-triazole derivative is compound-specific and can be influenced by the cell line, a general understanding points towards several key signaling pathways being disrupted. The primary modes of action can be broadly categorized as follows:

  • Enzyme Inhibition: A significant number of 1,2,4-triazole derivatives exert their anticancer effects by targeting enzymes that are critical for cancer cell proliferation and survival. This includes:

    • Kinase Inhibition: Many kinases are overexpressed or hyperactivated in cancer cells, leading to uncontrolled cell growth. Triazole derivatives have been shown to inhibit a variety of kinases, including EGFR (Epidermal Growth Factor Receptor) and BRAF, by competing with ATP for the binding site.[2]

    • Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and their disruption is a clinically validated anticancer strategy. Certain 1,2,4-triazole derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

  • Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Some 1,2,4-triazole derivatives have been shown to induce apoptosis, as evidenced by DNA fragmentation assays.[4]

  • Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a major strategy in treating hormone-dependent breast cancer. The 1,2,4-triazole moiety is a hallmark of successful aromatase inhibitors like Letrozole and Anastrozole, where a nitrogen atom of the triazole ring coordinates with the heme iron of the cytochrome P450 component of the enzyme.[3]

Below is a generalized workflow illustrating the potential mechanisms of action of 1,2,4-triazole derivatives in cancer cells.

Mechanism_of_Action cluster_0 1,2,4-Triazole Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Triazole This compound Derivative Kinases Kinases (e.g., EGFR, BRAF) Triazole->Kinases Inhibition Tubulin Tubulin Polymerization Triazole->Tubulin Inhibition Aromatase Aromatase Enzyme Triazole->Aromatase Inhibition DNA DNA Intercalation/ Replication Triazole->DNA Disruption Proliferation Decreased Cell Proliferation Kinases->Proliferation Leads to CellCycleArrest Cell Cycle Arrest (G2/M) Tubulin->CellCycleArrest Leads to Aromatase->Proliferation Impacts (in hormone- dependent cancers) Apoptosis Induction of Apoptosis DNA->Apoptosis Angiogenesis Inhibition of Angiogenesis Proliferation->Angiogenesis CellCycleArrest->Apoptosis NCI-3_Cell_Line_Screening_Workflow Start Start Cell_Culture 1. Cell Culture (MCF7, NCI-H460, SF-268) Start->Cell_Culture Cell_Plating 2. Cell Plating (96-well plates) Cell_Culture->Cell_Plating Compound_Prep 3. Compound Preparation & Addition Cell_Plating->Compound_Prep Incubation 4. Incubation (48 hours) Compound_Prep->Incubation Viability_Assay 5. Cell Viability Assay (Alamar Blue) Incubation->Viability_Assay Data_Analysis 6. Data Analysis (% Growth Calculation) Viability_Assay->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to the Antimicrobial Spectra of Substituted 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often termed "privileged structures" due to their ability to interact with a wide range of biological targets with high affinity. The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, is a quintessential example of such a scaffold.[1][2][3] Its unique electronic properties, hydrogen bonding capacity, and structural rigidity make it an integral component of numerous clinically vital drugs, including the widely-used antifungal agents fluconazole and itraconazole.[1][2][4][5]

The escalating crisis of antimicrobial resistance, however, demands a continuous search for novel agents that can overcome existing resistance mechanisms.[6][7] The versatility of the 1,2,4-triazole nucleus allows for extensive chemical modification, enabling the synthesis of a vast library of derivatives with diverse biological activities. This guide provides a comparative analysis of the antimicrobial spectra of various substituted 1,2,4-triazoles, drawing upon recent experimental data to elucidate key structure-activity relationships (SAR) that govern their efficacy against pathogenic bacteria and fungi. We will delve into the causal relationships behind synthetic strategies and evaluate the quantitative data that underpins the therapeutic potential of these compounds.

Core Mechanism of Action: A Focus on Fungal Targets

The primary and most well-understood mechanism of action for antifungal 1,2,4-triazoles is the inhibition of lanosterol 14α-demethylase.[1] This is a crucial cytochrome P450-dependent enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][5] By binding to the heme iron atom in the enzyme's active site, triazoles disrupt ergosterol production, leading to the accumulation of toxic sterol precursors, increased membrane permeability, and ultimately, the inhibition of fungal growth or cell death.[5][8]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) FungalMembrane Fungal Cell Membrane (Compromised Integrity) Ergosterol->FungalMembrane Essential Component Triazoles 1,2,4-Triazoles Lanosterol_to_Ergosterol_Inhibition INHIBITION

Caption: Mechanism of antifungal action of 1,2,4-triazoles.

Part 1: Comparative Antifungal Activity

The substitution pattern on the 1,2,4-triazole ring is a critical determinant of its antifungal spectrum and potency. Research has shown that specific moieties can significantly enhance activity against various fungal pathogens. For instance, a study involving novel Schiff bases derived from 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrated potent activity against Microsporum gypseum, with several derivatives showing efficacy superior to the standard drug ketoconazole.[4] However, these same compounds were inactive against Candida albicans and Aspergillus niger, highlighting the specificity of their action.[4]

The rationale for creating hybrids, such as carbazole-triazole conjugates, is to combine the functionalities of different pharmacophores to potentially broaden the spectrum or introduce new mechanisms of action.[2] Mechanistic studies on a highly active 3,6-dibromocarbazole hybrid suggested it could depolarize the fungal membrane potential and intercalate with DNA, indicating a multi-target effect beyond simple enzyme inhibition.[2]

Table 1: Quantitative Antifungal Spectrum of Selected 1,2,4-Triazole Derivatives

Compound Series/SubstitutionTarget MicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)Source
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesMicrosporum gypseum1.56 - 12.5Ketoconazole6.25[4]
Quinoline based benzothiazolyl-1,2,4-triazoles (compounds 23f, 23j)Candida albicans6.25Fluconazole12.5[2]
Triazole-oxadiazole derivatives (compound 22i)Candida albicans8Ketoconazole8[2]
Triazole-oxadiazole derivatives (compound 22i)Candida glabrata8Ketoconazole8[2]
Myrtenal derivatives with 1,2,4-triazole-thioether moietyPhysalospora piricola>90% inhibition at 50 µg/mLAzoxystrobin96% inhibition at 50 µg/mL[2]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism.

Part 2: Comparative Antibacterial Activity

While renowned for their antifungal properties, 1,2,4-triazoles have also been extensively explored as antibacterial agents. A common and highly effective strategy in this domain is "molecular hybridization," where the triazole scaffold is chemically fused with established antibacterial pharmacophores, most notably quinolones.[6][7] The rationale behind this approach is to create a single molecule that leverages the mechanisms of both parent structures, potentially overcoming resistance to the original quinolone antibiotic and enhancing overall potency.

Studies on clinafloxacin-triazole hybrids have shown remarkable broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting potency comparable or superior to reference drugs like chloramphenicol and the parent clinafloxacin, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[2] Similarly, hybrids of ofloxacin and ciprofloxacin have demonstrated potent antibacterial effects.[2][7] The substitutions on the triazole ring and associated phenyl rings play a crucial role; for example, the presence of electron-withdrawing groups like difluoro substituents on a phenyl ring often enhances antimicrobial efficacy.[2]

Table 2: Quantitative Antibacterial Spectrum of Selected 1,2,4-Triazole Derivatives

Compound Series/SubstitutionTarget MicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)Source
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol (compound 5e)Staphylococcus aureus3.12Streptomycin6.25[4]
Clinafloxacin-triazole hybrid (compound 28g with 2,4-difluoro phenyl)Staphylococcus aureus (MRSA)0.25 - 1Clinafloxacin0.25 - 2[2]
Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybridsStaphylococcus aureus (MRSA)0.046 - 3.11 µMVancomycin0.68 µM[2]
Ofloxacin-1,2,4-triazole analoguesS. aureus, S. epidermidis, B. subtilis, E. coli0.25 - 1Ofloxacin0.25 - 1[7]
Nalidixic acid-based triazolo-thiadiazole (compound 34b)Pseudomonas aeruginosa16Streptomycin2 - 15[2]
Thiazolo[3,2-b]-1,2,4-triazole (compound 6u)Xanthomonas oryzae pv. oryzae (Xoo)18.8 (EC50)Bismerthiazol93.6 (EC50)[9]
Schiff bases of 1,2,4-triazole (compounds 46-47)Staphylococcus aureus3.125Ceftriaxone3.125[2]

Note: Some studies report EC50 (half maximal effective concentration) instead of MIC. µM denotes micromolar concentration.

Part 3: Key Structure-Activity Relationship (SAR) Insights

The extensive body of research on 1,2,4-triazole derivatives allows for the deduction of several key structure-activity relationships that guide the rational design of new antimicrobial agents.

  • Halogen and Electron-Withdrawing Groups: The presence of halogen atoms (especially fluorine) or other electron-withdrawing groups (like -NO₂) on phenyl rings attached to the triazole core is consistently linked to enhanced antimicrobial activity.[2][10] This is evident in the high potency of 2,4-difluoro substituted clinafloxacin hybrids against MRSA.[2] These groups can influence the molecule's lipophilicity and electronic properties, improving cell penetration and target binding.

  • The Thiol/Thione Moiety: The presence of a sulfur atom, often as a thiol (-SH) or thione (C=S) group at the 3- or 5-position of the triazole ring, is a common feature in many active compounds.[2][7] This group often serves as a reactive handle for further derivatization, leading to the formation of thioethers or fused heterocyclic systems like triazolothiadiazoles, which frequently exhibit potent activity.[2][10]

  • Schiff Bases and Hybridization: The formation of Schiff bases (imines) by condensing an amino-triazole with an aldehyde is a highly effective strategy for generating potent antimicrobial agents.[4] Furthermore, the hybridization of the triazole ring with other known antimicrobial scaffolds (e.g., quinolones, quinazolines, piperazines) is a proven method for developing broad-spectrum agents.[2][6][7][9]

cluster_substitutions Key Substitutions for Enhanced Activity cluster_examples Examples Triazole 1,2,4-Triazole Core Halogens Halogens (F, Cl) on Phenyl Rings Triazole->Halogens Improves Lipophilicity & Target Binding Thiol Thiol/Thione Group (-SH, C=S) Triazole->Thiol Enables Further Derivatization Schiff Schiff Base Linkage (-N=CH-Ar) Triazole->Schiff Often Confers High Potency Hybrid Hybridization with Other Pharmacophores Triazole->Hybrid Broadens Antimicrobial Spectrum Fluoroquinolone Fluoroquinolones Hybrid->Fluoroquinolone Quinazoline Quinazolines Hybrid->Quinazoline Piperazine Piperazines Hybrid->Piperazine

Caption: Key structure-activity relationships for 1,2,4-triazoles.

Part 4: Experimental Protocol - Determination of Minimum Inhibitory Concentration (MIC)

To ensure the trustworthiness and reproducibility of antimicrobial activity data, standardized protocols are essential. The broth microdilution method is a widely accepted technique for determining the MIC of a compound.[11]

Objective: To determine the lowest concentration of a synthesized 1,2,4-triazole derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Synthesized triazole compounds (stock solution in a suitable solvent like DMSO)

  • Bacterial or fungal inoculum, adjusted to a standard concentration (e.g., 0.5 McFarland standard)

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Positive control (broth + inoculum, no compound)

  • Negative control (broth only)

  • Reference antibiotic/antifungal drug

  • Multichannel pipette

Methodology:

  • Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate, except for the first column.

  • Compound Dilution: Add 100 µL of the stock compound solution (at a concentration of 2x the highest desired test concentration) to the first well of a row. This is the highest concentration.

  • Serial Dilution: Using a multichannel pipette, transfer 50 µL from the first column to the second, mixing thoroughly. Repeat this two-fold serial dilution across the plate to the second to last column. Discard the final 50 µL from that column. The last column serves as the growth control.

  • Inoculation: Prepare the microbial inoculum in broth to a concentration that will result in a final concentration of ~5 x 10⁵ CFU/mL (for bacteria) in each well. Add 50 µL of this inoculum to all wells except the negative control.

  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Reading Results: After incubation, visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

start Start prep Prepare 96-well plate with 50µL broth per well start->prep add_cpd Add 100µL of 2x compound stock to Col 1 prep->add_cpd serial_dil Perform 2-fold serial dilution across plate add_cpd->serial_dil inoculate Add 50µL of standardized microbial inoculum to wells serial_dil->inoculate incubate Incubate plate (e.g., 37°C, 24h) inoculate->incubate read Visually assess turbidity to determine MIC incubate->read end_node End read->end_node

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Outlook

The 1,2,4-triazole scaffold remains a highly productive platform for the discovery of new antimicrobial agents. The comparative data clearly indicates that its biological activity is profoundly influenced by the nature and position of its substituents. For antifungal applications, modifications that enhance interaction with lanosterol 14α-demethylase remain a primary goal, while multi-target approaches involving membrane disruption are gaining traction. In the antibacterial realm, the strategy of molecular hybridization with established agents like fluoroquinolones has proven exceptionally fruitful, yielding compounds with potent, broad-spectrum activity, even against drug-resistant strains like MRSA.[2][7]

Future research will likely focus on optimizing these hybrid structures to improve their pharmacokinetic profiles and reduce potential toxicity. The continued exploration of novel substitutions on the triazole ring, guided by the structure-activity relationships outlined here, will undoubtedly lead to the development of next-generation antimicrobial drugs capable of addressing the urgent global challenge of infectious diseases.

References

A Comparative Guide to DFT and Experimental Correlation for Corrosion Inhibition by Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of experimental and theoretical (Density Functional Theory - DFT) approaches used to study the corrosion inhibition properties of triazole derivatives. The insights derived from synthesizing these methodologies are pivotal for researchers and scientists in materials science and drug development, enabling the rational design of novel and more effective corrosion inhibitors. We will delve into the causality behind experimental choices, detail self-validating protocols, and demonstrate how atomic-level computational insights can explain and predict macroscopic experimental outcomes.

Introduction: The Challenge of Corrosion and the Promise of Triazoles

Corrosion, the electrochemical degradation of metals, is a pervasive issue causing significant economic and safety-related challenges across industries. The use of organic corrosion inhibitors, which adsorb onto a metal's surface to form a protective barrier, is a primary strategy for mitigation.[1] Among these, triazole derivatives have emerged as a highly effective class of inhibitors.[2][3] Their efficacy stems from their molecular structure, which typically includes multiple nitrogen atoms within a five-membered heterocyclic ring, and often other heteroatoms like sulfur or oxygen, alongside aromatic systems.[3][4] These features provide electron-rich sites (lone pair electrons and π-electrons) that can readily interact with the vacant d-orbitals of metal atoms, facilitating the formation of a stable, protective film.[2][5][6]

While experimental techniques provide quantitative measures of an inhibitor's effectiveness, they often fall short of explaining the underlying molecular interactions. Conversely, theoretical methods like Density Functional Theory (DFT) offer profound, atomic-level insights into these interactions.[7] The true power lies in the synergy between these two approaches: using DFT to explain experimental trends and to rationally design next-generation inhibitors with enhanced performance. This guide will explore this powerful synergy in detail.

Part 1: Experimental Evaluation of Inhibition Performance

The primary goal of experimental evaluation is to quantify the Inhibition Efficiency (IE) of a triazole derivative and to elucidate its mechanism of action (i.e., whether it primarily prevents the metal from dissolving or stifles the cathodic reaction). A multi-technique approach is crucial for a robust and self-validating assessment.

Key Experimental Techniques

1. Weight Loss Method

This gravimetric technique is the most direct and straightforward method for determining corrosion rate.[8][9] It serves as an excellent initial screening tool due to its simplicity and reliability.[8]

  • Principle of Causality: The method is based on a simple premise: a more effective inhibitor will result in a smaller loss of mass from the metal coupon over a set period. By comparing the mass loss in the presence and absence of the inhibitor, its efficiency can be directly calculated.

  • Step-by-Step Protocol:

    • Preparation: Precisely weigh pre-cleaned and polished metal coupons.

    • Immersion: Immerse the coupons in the corrosive solution (e.g., 1M HCl) with and without various concentrations of the triazole inhibitor for a specified duration (e.g., 24 hours) at a constant temperature.

    • Cleaning: After immersion, remove the coupons, clean them chemically to remove any corrosion products without removing the base metal, rinse, dry, and re-weigh them.

    • Calculation: The corrosion rate (CR) and Inhibition Efficiency (IE%) are calculated using the following formulas:

      • CR = (k * W) / (A * t * ρ) where k is a constant, W is the weight loss, A is the coupon area, t is immersion time, and ρ is the metal density.[1]

      • IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100

  • Limitations: While reliable for overall corrosion, this method does not provide real-time data or insights into the electrochemical mechanism of inhibition.[8]

2. Electrochemical Methods

Electrochemical techniques are rapid, highly sensitive, and provide detailed mechanistic information. They are performed in a three-electrode electrochemical cell containing the working electrode (the metal being studied), a reference electrode, and a counter electrode.[10][11]

  • Potentiodynamic Polarization (PDP)

    • Principle of Causality: This technique measures how the current flowing through the metal surface changes as the potential is actively scanned. An effective inhibitor will reduce this corrosion current. By observing how the inhibitor affects the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) branches of the polarization curve, one can classify it as an anodic, cathodic, or mixed-type inhibitor.[3][12][13]

    • Step-by-Step Protocol:

      • Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize.

      • Apply a potential scan at a slow, constant rate (e.g., 1 mV/s) from a cathodic potential to an anodic potential relative to the OCP.[7]

      • Record the resulting current density to generate a Tafel plot (log |current density| vs. potential).

      • Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).[7]

    • Data Analysis: The Inhibition Efficiency is calculated from the corrosion current densities with and without the inhibitor: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100. A significant shift in Ecorr (>85 mV) indicates an anodic or cathodic type, while a smaller shift suggests a mixed-type inhibitor.[11]

  • Electrochemical Impedance Spectroscopy (EIS)

    • Principle of Causality: EIS probes the metal-solution interface by applying a small amplitude AC potential signal over a wide frequency range. The resulting impedance provides information about the processes occurring at the interface. A high-performance inhibitor forms a protective film that acts like a capacitor, resisting charge transfer. This is observed as an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl).[10][14]

    • Step-by-Step Protocol:

      • After OCP stabilization, apply a small sinusoidal AC voltage (e.g., 10 mV) at the OCP.

      • Sweep the frequency of the AC signal, typically from high (e.g., 100 kHz) to low (e.g., 0.01 Hz).[10][11]

      • Record the impedance response at each frequency. Data is often presented as Nyquist plots.

    • Data Analysis: The impedance data is fitted to an equivalent electrical circuit to extract parameters. The Inhibition Efficiency is calculated from the charge transfer resistance: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100.[4]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experimental Measurement cluster_analysis Data Analysis & Correlation p1 Select & Prepare Metal Coupons exp_wl Weight Loss (Gravimetric) p1->exp_wl exp_eis EIS (Electrochemical) p1->exp_eis p2 Prepare Corrosive Media & Inhibitor Solutions p2->exp_wl p2->exp_eis a1 Calculate Corrosion Rate & IE% (WL) exp_wl->a1 exp_pdp PDP (Electrochemical) exp_eis->exp_pdp a2 Model with Equivalent Circuit Calculate Rct, Cdl, IE% (EIS) exp_eis->a2 a3 Tafel Extrapolation Calculate icorr, Ecorr, IE% (PDP) exp_pdp->a3 a4 Correlate Results & Determine Mechanism a1->a4 a2->a4 a3->a4

Caption: Workflow for experimental evaluation of corrosion inhibitors.

Part 2: Theoretical Prediction with Density Functional Theory (DFT)

DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of molecules.[15] For corrosion inhibition, it allows us to calculate a set of molecular properties, known as quantum chemical parameters, that correlate with the inhibitor's ability to adsorb onto the metal surface and prevent corrosion.[16]

The "Why" Behind DFT Parameters

The interaction between a triazole inhibitor and a metal surface is fundamentally an electronic one. The molecule can donate electrons from its high-energy occupied orbitals to the metal's vacant orbitals, and potentially accept electrons from the metal into its low-energy unoccupied orbitals (back-donation). DFT quantifies the energies of these orbitals and other electronic properties.

  • EHOMO (Energy of the Highest Occupied Molecular Orbital): This parameter is associated with the electron-donating ability of the molecule. A higher (less negative) EHOMO value indicates a greater tendency to donate electrons to the metal surface, leading to stronger adsorption and higher inhibition efficiency.[4][15][17][18]

  • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This relates to the molecule's ability to accept electrons. A lower ELUMO value suggests a greater ability to accept electrons from the metal atoms, strengthening the bond through back-donation.[4][17][18]

  • Energy Gap (ΔE = ELUMO - EHOMO): This is a critical indicator of molecular reactivity. A smaller energy gap implies that the molecule is more easily polarized and thus more reactive. Lower ΔE values are generally associated with higher inhibition efficiencies because the molecule can more readily interact with the metal surface.[15][17][18][19]

  • Dipole Moment (μ): This parameter measures the overall polarity of a molecule. A higher dipole moment can lead to stronger electrostatic interactions with the charged metal surface, potentially displacing water molecules more effectively and enhancing adsorption.[17][19]

Standard Computational Protocol
  • Inhibitor Modeling: The 3D structure of the triazole derivative is built and its geometry is optimized to find the most stable, lowest energy conformation. This is typically done using a standard basis set like B3LYP/6-311G(d,p).[20]

  • Quantum Calculations: Single-point energy calculations are performed on the optimized structure to compute the electronic properties, including EHOMO, ELUMO, and dipole moment.

  • Correlation Analysis: The calculated quantum chemical parameters for a series of triazole derivatives are then correlated with their experimentally determined inhibition efficiencies.

DFT Correlation Workflow Diagram

G cluster_dft DFT Calculation cluster_params Key Parameters cluster_corr Correlation & Prediction d1 Model Triazole Derivative Structure d2 Geometry Optimization (e.g., B3LYP/6-311G) d1->d2 d3 Calculate Quantum Chemical Parameters d2->d3 p_homo E_HOMO d3->p_homo p_lumo E_LUMO d3->p_lumo p_deltae ΔE d3->p_deltae p_mu Dipole Moment (μ) d3->p_mu c2 Establish Correlation (QSAR Model) p_homo->c2 p_lumo->c2 p_deltae->c2 p_mu->c2 c1 Experimental IE% (from EIS/PDP) c1->c2 c3 Predict Efficiency of New Molecules c2->c3

Caption: Workflow for correlating DFT parameters with experimental data.

Part 3: The Synergy: Correlating Theory with Experiment

The true value of this dual approach is realized when experimental data is rationalized by theoretical calculations. A strong correlation between quantum chemical parameters and experimentally measured inhibition efficiency provides powerful validation for the proposed inhibition mechanism.[7][20]

For instance, if a series of triazole derivatives shows increasing inhibition efficiency in the order A < B < C, DFT calculations should ideally reveal a corresponding trend in their quantum parameters. We would expect to see EHOMO becoming progressively higher (less negative) and ΔE becoming progressively smaller from A to C. This confirms that the observed increase in performance is directly linked to the enhanced electronic ability of the molecules to donate electrons and interact with the metal surface.[16][21]

Comparative Data Summary

The following table presents hypothetical but representative data for three triazole derivatives to illustrate the expected correlation.

InhibitorStructureExperimental IE% (EIS)EHOMO (eV)ELUMO (eV)ΔE (eV)Correlation Insight
Triazole-1 (T1) Simple Triazole75.2%-6.85-0.955.90Baseline performance with moderate electron-donating ability.
Triazole-2 (T2) T1 + Amino Group (-NH2)88.5%-6.20-0.805.40The electron-donating -NH2 group increases EHOMO and reduces ΔE, enhancing reactivity and IE%.
Triazole-3 (T3) T1 + Thiol Group (-SH)95.8%-5.95-1.104.85The thiol group, with its lone pair electrons, significantly raises EHOMO and lowers ΔE, leading to the highest IE%.

This data clearly demonstrates the powerful predictive relationship: as the electron-donating character of the substituent on the triazole ring increases, the EHOMO value rises, the energy gap ΔE decreases, and the experimentally observed inhibition efficiency increases.

Conclusion and Future Outlook

The integrated use of experimental techniques and Density Functional Theory provides a robust, multi-faceted framework for the study of corrosion inhibitors. While weight loss, PDP, and EIS experiments deliver the crucial quantitative data on what an inhibitor's efficiency is, DFT calculations provide the indispensable molecular-level insight into why it performs that way.

This synergistic approach elevates the field from simple screening to rational design. By understanding the structure-property relationships revealed through DFT, researchers can computationally predict the efficacy of novel triazole derivatives before their synthesis, saving significant time and resources. This predictive power is essential for developing the next generation of highly efficient, cost-effective, and environmentally sustainable corrosion inhibitors.[4][19]

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 3,5-Diphenyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Heterocyclic Drug Candidates

In the realm of medicinal chemistry and drug development, 1,2,4-triazole scaffolds are of significant interest due to their diverse pharmacological activities, including antifungal, anti-inflammatory, and anticancer properties.[1] The compound 3,5-Diphenyl-4H-1,2,4-triazole serves as a crucial building block for more complex derivatives. The efficacy and safety of any potential drug substance derived from this scaffold are directly contingent on its purity. Even minute impurities, such as unreacted starting materials, by-products, or isomers, can lead to altered biological activity, increased toxicity, or poor batch-to-batch reproducibility.

This guide provides a comprehensive framework for validating the purity of newly synthesized this compound. We will move beyond a single percentage purity value and embrace an orthogonal analytical approach. By employing multiple techniques that rely on different physicochemical principles, we construct a self-validating system that provides a high-confidence assessment of the compound's identity, purity, and impurity profile. This approach is fundamental to robust quality control and regulatory compliance.

Context: Plausible Synthesis Route and Potential Impurities

To effectively hunt for impurities, one must understand their likely origin. A common synthesis of the this compound core involves the reaction of ethylbenzoate benzoylhydrazone with hydrazine hydrate. This context is critical as it informs our analytical strategy, allowing us to anticipate and specifically look for key process-related impurities.

cluster_reactants Starting Materials cluster_process Reaction cluster_products Outputs R1 Ethylbenzoate Benzoylhydrazone Proc Reflux in Propanol R1->Proc R2 Hydrazine Hydrate R2->Proc P Crude this compound Proc->P Cyclization I1 Impurity A: Unreacted Benzoylhydrazone Proc->I1 Incomplete Reaction I2 Impurity B: Benzohydrazide Proc->I2 Side Reaction/ Degradation

Caption: Potential impurities from a common synthesis route.

The Orthogonal Validation Workflow: A Multi-Technique Strategy

A robust purity validation workflow does not rely on a single measurement. Instead, it integrates data from multiple, independent analytical techniques. Each method provides a unique piece of the puzzle, and together they create a high-fidelity picture of the sample's composition.

cluster_qualitative Identity Checks cluster_chromatographic Purity & Separation cluster_absolute Structure & Quantification A Synthesized & Purified This compound B Qualitative & Identity Confirmation A->B C Chromatographic Purity & Impurity Profile B->C B1 Mass Spectrometry (MS) Confirm [M+H]+ B->B1 B2 FTIR Spectroscopy Confirm Functional Groups B->B2 D Absolute Purity & Structural Verification C->D C1 High-Performance Liquid Chromatography (HPLC-UV) Determine % Area Purity C->C1 E Final Purity Statement & Report D->E D1 1H & 13C NMR Spectroscopy Verify Structure D->D1 D2 Quantitative NMR (qNMR) Determine Absolute Purity (mol/mol) D->D2

Caption: Orthogonal workflow for purity validation.

Comparative Analysis of Orthogonal Methods

The cornerstone of our approach is the comparative analysis of results from different techniques. The following table summarizes hypothetical, yet realistic, data for a synthesized batch of this compound.

Analytical Method Parameter Measured Result for Synthesized Batch Interpretation & Key Insights
HPLC (UV, 254 nm) Relative Purity (% Area)99.82%Excellent chromatographic purity. Two minor impurities detected at 0.11% and 0.07%. Provides a profile but assumes all components have similar extinction coefficients.
LC-MS (ESI+) Mass-to-Charge Ratio (m/z)Major Peak: 222.10 [M+H]⁺Confirms the molecular weight of the target compound (C₁₄H₁₁N₃, Exact Mass: 221.10).[2] The impurity at 0.11% shows m/z consistent with unreacted starting material.
¹H & ¹³C NMR Chemical StructureSpectrum consistent with literature.Unambiguously confirms the chemical structure and connectivity of the main component. No significant impurity signals observed above the noise level (~0.5%).[3]
FTIR Functional GroupsPeaks at 3250 (N-H), 1615 (C=N), 3050 (Ar C-H) cm⁻¹Confirms the presence of key functional groups characteristic of the triazole ring and phenyl substituents.

Experimental Protocols & In-Depth Data Interpretation

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the workhorse for purity assessment in pharmaceutical analysis. It separates the target compound from impurities based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase. This separation by polarity is a powerful tool for resolving structurally similar compounds.[4][5]

Experimental Protocol:

  • System: Agilent 1260 Infinity II or equivalent, equipped with a diode-array detector (DAD).

  • Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0.0 30
    15.0 95
    20.0 95
    20.1 30

    | 25.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of Acetonitrile/Water (50:50) to create a 1 mg/mL stock. Dilute to 0.1 mg/mL for analysis.

Data Interpretation: The primary peak, corresponding to this compound, should be sharp and symmetrical. The % Area purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram. Any other peaks represent impurities. Their retention times can give clues to their polarity relative to the main compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality: Coupling HPLC with a mass spectrometer provides an orthogonal detection method. While UV detection gives quantitative information based on light absorption, MS provides mass information, a fundamental property of the molecule. This is invaluable for confirming the identity of the main peak and tentatively identifying impurities.[6]

Experimental Protocol:

  • LC System: Use the same HPLC method as described above.

  • Mass Spectrometer: Agilent 6120 Single Quadrupole LC/MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Drying Gas Temp: 350 °C.

  • Nebulizer Pressure: 40 psi.

  • Capillary Voltage: 3500 V.

  • Scan Range: m/z 100–500.

Data Interpretation: The mass spectrum extracted from the main chromatographic peak should show a prominent ion at m/z 222.10 , corresponding to the protonated molecule [M+H]⁺ of this compound (C₁₄H₁₁N₃, MW = 221.26).[2] By examining the mass spectra of the minor impurity peaks, one can propose their identities. For instance, an impurity peak with an m/z corresponding to a known starting material provides strong evidence for its presence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for unambiguous structure elucidation. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule, confirming its exact atomic connectivity. It serves as the gold standard for structural verification.

Experimental Protocol:

  • Spectrometer: Bruker Avance 400 MHz or equivalent.

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and allows for the observation of exchangeable N-H protons.

  • ¹H NMR: Acquire 16-32 scans. Expected chemical shifts (δ) are:

    • ~14.0 ppm (broad singlet, 1H): N-H proton of the triazole ring.[7]

    • ~8.1-7.5 ppm (multiplet, 10H): Aromatic protons of the two phenyl rings.

  • ¹³C NMR: Acquire 1024-2048 scans. Expected chemical shifts (δ) are:

    • ~154 ppm: Triazole ring carbons (C3 and C5).[3]

    • ~130-126 ppm: Aromatic carbons.

Data Interpretation: The obtained spectra should be compared against literature data or predicted spectra.[3] The key is the absence of unexpected signals. Any additional peaks that do not belong to the solvent or the target molecule are indicative of impurities. The integration of the ¹H NMR signals should correspond to the expected proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR provides a molecular fingerprint by probing the vibrational frequencies of chemical bonds. It is a rapid and effective method to confirm the presence of key functional groups, ensuring the synthesized molecule belongs to the correct chemical class.

Experimental Protocol:

  • Spectrometer: PerkinElmer Spectrum Two or equivalent with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect a spectrum from 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a scan with no sample.

Data Interpretation: The spectrum should display characteristic absorption bands:

  • ~3250 cm⁻¹: N-H stretching vibration of the triazole ring.

  • ~3050 cm⁻¹: Aromatic C-H stretching.

  • ~1615 cm⁻¹: C=N stretching within the triazole ring.

  • ~1580, 1480 cm⁻¹: C=C stretching of the aromatic rings. The absence of certain bands, such as a strong C=O stretch around 1700 cm⁻¹, can help rule out the presence of certain starting materials or by-products like benzohydrazide.

Conclusion: Synthesizing Data for a Definitive Purity Statement

Validating the purity of a synthesized compound like this compound is a multifaceted task that cannot be satisfied by a single analytical technique. By adopting an orthogonal approach, we create a robust, self-validating system.

  • HPLC provides the primary measure of chromatographic purity and reveals the impurity profile.

  • LC-MS confirms the molecular weight of the main component and offers tentative identification of impurities.

  • NMR provides irrefutable structural confirmation, acting as the ultimate identity test.

  • FTIR offers a rapid and cost-effective confirmation of the compound's functional group identity.

Only when the data from all these techniques are consistent—a high % area purity from HPLC, the correct mass from MS, and clean, unambiguous spectra from NMR and FTIR—can a researcher or drug development professional issue a high-confidence purity statement. This rigorous validation is not merely an academic exercise; it is a prerequisite for reliable, reproducible, and safe scientific advancement.

References

A Researcher's Guide to Spectroscopic Cross-Referencing: The Case of 3,5-Diphenyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of a synthesized compound is a cornerstone of scientific integrity. Spectroscopic analysis provides a molecular fingerprint, but this data is only as valuable as its comparison to established literature values. This guide provides an in-depth, practical comparison of experimentally obtained spectroscopic data for 3,5-Diphenyl-4H-1,2,4-triazole with values reported in scientific literature. We will delve into the causality behind experimental choices and establish a self-validating system for compound verification.

The Imperative of Spectroscopic Verification

In the synthesis of novel compounds, particularly those with potential pharmacological applications, structural confirmation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information about the chemical environment of atoms, functional groups, and the overall molecular weight and fragmentation patterns. Cross-referencing this data with literature values for the parent compound or its closely related analogues serves as a critical validation step, ensuring the correct molecule has been synthesized before proceeding with further biological or chemical evaluation.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines a typical workflow for the acquisition of spectroscopic data for a solid organic compound like this compound.

G cluster_synthesis Compound Synthesis & Purification cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison synthesis Synthesis of this compound purification Recrystallization/Chromatography synthesis->purification nmr_prep Dissolve in CDCl3/DMSO-d6 for NMR purification->nmr_prep ftir_prep Prepare KBr pellet or thin film for FT-IR purification->ftir_prep ms_prep Dissolve in volatile solvent for GC-MS purification->ms_prep nmr ¹H & ¹³C NMR Spectroscopy nmr_prep->nmr ftir FT-IR Spectroscopy ftir_prep->ftir ms Mass Spectrometry (GC-MS) ms_prep->ms data_proc Data Processing & Peak Assignment nmr->data_proc ftir->data_proc ms->data_proc lit_comp Comparison with Literature Values data_proc->lit_comp

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Methodologies for Data Acquisition

Detailed, step-by-step protocols are essential for reproducible and reliable data. The following sections outline the methodologies for acquiring NMR, FT-IR, and Mass Spectrometry data.

¹H and ¹³C NMR Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shift of each proton and carbon is highly sensitive to its electronic environment, allowing for the elucidation of the molecular structure. For 1,2,4-triazole derivatives, NMR is crucial for confirming the substitution pattern on the triazole and phenyl rings.[1][2]

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often used for triazole compounds due to its good solubilizing power.[3]

  • Instrument Setup: Use a spectrometer operating at a frequency of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR to ensure adequate signal dispersion.

  • Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters should be used, with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FT-IR can confirm the presence of the N-H bond, C=N and N-N bonds of the triazole ring, and the characteristic vibrations of the phenyl rings.

Protocol (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the dry, purified compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds like this compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The gas chromatograph will separate the compound from any impurities. A suitable capillary column (e.g., a non-polar column like DB-5ms) and temperature program should be used to achieve good separation.[5]

  • MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) is a common ionization technique for such molecules. The mass spectrometer will record the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

Cross-Referencing: Experimental vs. Literature Data

Due to the limited availability of a complete set of spectroscopic data for the parent this compound in a single source, we will utilize data from its closely related and well-characterized derivative, 4-amino-3,5-diphenyl-4H-1,2,4-triazole , as a primary reference point from the literature.[6] This comparison allows for the validation of the core diphenyl-triazole structure.

The structure of this compound and its 4-amino derivative are shown below.

G cluster_parent This compound cluster_derivative 4-Amino-3,5-diphenyl-4H-1,2,4-triazole parent derivative

Caption: Chemical structures of the target compound and its amino derivative.

¹H NMR Data Comparison
Proton Assignment Expected Chemical Shift (ppm) for this compound Literature Value (ppm) for 4-Amino Derivative (in DMSO-d₆) [7]
Phenyl Protons7.4 - 8.2 (multiplet)7.51-8.05 (multiplet)
N-H (Triazole)14.0 - 15.0 (broad singlet)-
NH₂-5.83 (singlet)

Note: The N-H proton of the 4H-1,2,4-triazole is expected to be a broad, downfield signal and may not always be observed.

¹³C NMR Data Comparison
Carbon Assignment Expected Chemical Shift (ppm) for this compound Literature Value (ppm) for 4-Amino Derivative [6]
C3 & C5 (Triazole)~150-155149.89
Phenyl Carbons125 - 135126.32 - 129.82
FT-IR Data Comparison
Vibrational Mode Expected Wavenumber (cm⁻¹) for this compound Literature Value (cm⁻¹) for 4-Amino Derivative [6]
N-H Stretch3100 - 3300 (broad)3275, 3210 (NH₂ stretch)
C-H Stretch (Aromatic)3000 - 3100Not explicitly stated, but expected
C=N Stretch (Triazole)1600 - 16501619
C=C Stretch (Aromatic)1450 - 1600Not explicitly stated, but expected
N-N Stretch (Triazole)1200 - 1300Not explicitly stated, but expected
Mass Spectrometry Data

For this compound, the expected molecular ion peak [M]⁺ would be at m/z 221, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of stable neutral molecules such as N₂ and HCN. The GC-MS data available on PubChem for the tautomer 3,5-Diphenyl-1H-1,2,4-triazole shows a molecular ion at m/z 221.

Conclusion

This guide provides a comprehensive framework for the cross-referencing of spectroscopic data for this compound. By following the detailed experimental protocols and comparing the obtained data with the provided literature values for a closely related derivative, researchers can confidently verify the structure of their synthesized compound. This rigorous approach to structural elucidation is fundamental to ensuring the reliability and reproducibility of scientific research in the field of drug discovery and development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Diphenyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 3,5-Diphenyl-4H-1,2,4-triazole, grounded in established safety standards and regulatory requirements. Our objective is to empower your laboratory with the knowledge to handle this process with confidence, ensuring the protection of both personnel and the environment.

Hazard Assessment: Understanding the "Why"

Before any disposal procedure can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. This knowledge forms the basis for all safety precautions and regulatory classifications. This compound is an organic compound whose risks must be carefully managed.

Key Hazard Profile:

PropertyDataSource
Molecular Formula C₁₄H₁₁N₃[1][2]
Molecular Weight 221.26 g/mol [1][2]
Physical State Solid[3]
Acute Toxicity LD50 (Intraperitoneal, mouse): 300 mg/kg[1][4]
Combustibility Combustible. Flash Point: 206.8°C[1]
Hazardous Decomposition Upon combustion, may produce hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5]

The reported LD50 value indicates significant toxicity, meaning that even relatively small quantities can be lethal.[1][4] As a solid, the primary routes of exposure are inhalation of dust particles and direct skin or eye contact. Therefore, all handling and disposal procedures must be designed to minimize dust generation and prevent physical contact.

Regulatory Framework: Adherence to Federal Standards

The disposal of laboratory chemicals in the United States is primarily governed by two federal agencies:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for "cradle-to-grave" management of hazardous waste.[6] This includes defining what constitutes a hazardous waste and setting standards for its generation, transportation, treatment, storage, and disposal.[6][7]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates workplace safety standards to protect employees.[8] This includes requirements for Hazard Communication (HazCom), personal protective equipment (PPE), employee training on chemical hazards, and emergency action plans.[6][9][10]

Compliance with these regulations is mandatory. This guide is designed to align with the principles and requirements set forth by both the EPA and OSHA.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to safely managing this compound waste from the point of generation to its final removal by a certified vendor.

Step 1: Personal Protective Equipment (PPE)

Given the compound's toxicity and potential for dust generation, robust PPE is non-negotiable. Before handling the chemical in any form (pure solid, solution, or contaminated materials), personnel must wear:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: A NIOSH-approved respirator is required when dusts may be generated. All handling of the solid chemical should occur within a certified chemical fume hood to minimize inhalation exposure.

Step 2: Waste Characterization

Under RCRA, a chemical waste must be evaluated to determine if it is "hazardous." This determination must be made at the point of generation.[6] A waste is hazardous if it is either "listed" or exhibits hazardous "characteristics."[11]

  • Listed Wastes: this compound is not explicitly found on the P-list (acutely toxic) or U-list (toxic) of discarded commercial chemical products.[11]

  • Characteristic Wastes: The waste must be evaluated for four characteristics:

    • Ignitability: With a flash point of 206.8°C, it is not considered ignitable under standard conditions.[1]

    • Corrosivity: As a neutral organic compound, it is not corrosive.[11]

    • Reactivity: It is stable under normal conditions and does not exhibit explosive reactivity.[5][11]

    • Toxicity: This is the most relevant characteristic. While a formal Toxicity Characteristic Leaching Procedure (TCLP) test is required for a definitive determination, the high acute toxicity (LD50 of 300 mg/kg) strongly suggests the waste should be managed as a toxic hazardous waste .

Step 3: Segregation and Containerization

Proper segregation is vital to prevent dangerous chemical reactions.

  • Waste Stream: Designate a specific waste stream for this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware).

  • Incompatible Materials: Keep this waste stream separate from strong oxidizing agents.[5]

  • Container Selection:

    • Use a container made of a non-reactive material (e.g., high-density polyethylene or glass) with a secure, screw-top lid.[12]

    • The container must be in good condition, with no cracks or leaks.[12]

    • Never use food-grade containers.[12]

    • Ensure the container is compatible with all waste it will hold.

Step 4: Labeling

Accurate labeling is an absolute requirement from the moment the first drop of waste enters the container. The EPA requires that each label clearly displays:

  • The words "Hazardous Waste" .[13]

  • The full chemical name : "this compound". Avoid abbreviations.

  • A clear indication of the hazards (e.g., "Toxic").[13]

  • The accumulation start date (This is applied only when the container is moved to a Central Accumulation Area, not in the lab's Satellite Accumulation Area).[13]

Step 5: Accumulation and Storage

Labs that generate hazardous waste must follow specific rules for on-site accumulation.

  • Satellite Accumulation Area (SAA): This is the location in the lab, at or near the point of waste generation, where waste is initially collected.[12][13]

    • The SAA must be under the control of laboratory personnel.[14]

    • A lab can have more than one SAA.[13]

    • The container must be kept closed at all times except when adding waste.[12]

    • Once a container is full, it must be moved to the facility's Central Accumulation Area (CAA) within three days.[12]

  • Storage Limits: The amount of time waste can be stored on-site depends on the facility's generator status (e.g., 90 days for Large Quantity Generators).[13][14]

Step 6: Final Disposal

Hazardous waste cannot be disposed of in the regular trash or poured down the drain.[12][15]

  • Engage a Licensed Vendor: Your institution's Environmental Health & Safety (EHS) department must arrange for the pickup, transport, and ultimate disposal of the waste by a licensed hazardous waste management company.

  • Method of Disposal: The most common method for this type of organic solid is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.

Emergency Procedures: Spill Management

A prepared response is critical to mitigating the harm from an accidental release.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control and Communicate: If safe to do so, prevent the spill from spreading. Notify your supervisor and your institution's EHS department.

  • Assess the Hazard: For a small spill of solid material, trained laboratory personnel may proceed with cleanup. For large spills, contact EHS or emergency responders.

  • Cleanup Protocol (Small Spill):

    • Don appropriate PPE, including a respirator.

    • Gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep or vacuum the material into a designated hazardous waste container.[16][17] If using a vacuum, it must be HEPA-filtered and approved for hazardous dust.[17]

    • Decontaminate the area with an appropriate solvent and then soap and water.

    • Collect all cleanup materials (gloves, absorbent pads, etc.) in the hazardous waste container.

  • Documentation: Fully document the spill and the cleanup procedure according to your institution's policy.

Visualized Workflow: Disposal Decision Process

The following diagram outlines the logical steps for managing this compound waste in the laboratory.

G Workflow for this compound Waste Disposal cluster_0 In the Laboratory (SAA) cluster_1 Waste Accumulation & Disposal gen Step 1: Waste Generation (e.g., unused reagent, contaminated labware) ppe Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) gen->ppe char Step 3: Characterize as Hazardous Waste (Toxic) ppe->char seg Step 4: Segregate Waste (Keep from oxidizers) char->seg cont Step 5: Place in a Compatible, Closed Waste Container seg->cont label_node Step 6: Label Container 'Hazardous Waste', Chemical Name, Hazard cont->label_node check_full Is Container Full? label_node->check_full Store in SAA check_full->label_node No, continue adding waste move_caa Move to Central Accumulation Area (CAA) within 3 days. Date the label. check_full->move_caa Yes ehs Arrange Pickup via EHS and Licensed Vendor move_caa->ehs dispose Final Disposal via High-Temperature Incineration ehs->dispose

Caption: Decision workflow for handling and disposing of this compound waste.

References

Mastering the Safe Handling of 3,5-Diphenyl-4H-1,2,4-triazole: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, 1,2,4-triazole derivatives are a cornerstone, valued for their diverse biological activities.[1][2][3] The compound 3,5-Diphenyl-4H-1,2,4-triazole, while instrumental in these explorations, necessitates a rigorous approach to laboratory safety. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE), ensuring the well-being of our researchers and the integrity of our work. The following recommendations are synthesized from the safety profiles of structurally related triazole compounds and established best practices in chemical handling.

The Imperative of Proactive Protection: Understanding the Risks

While specific toxicological data for this compound is not extensively documented, the broader family of triazole compounds presents known hazards. These commonly include skin and eye irritation, with some derivatives showing moderate oral toxicity.[4][5][6][7] Therefore, a conservative and comprehensive PPE strategy is not merely a recommendation but a critical component of responsible laboratory practice. The primary routes of potential exposure—inhalation of airborne particles, dermal contact, and accidental ingestion—must be systematically addressed.

Core Protective Measures: Your Essential Armor

A foundational PPE ensemble is mandatory for any procedure involving this compound. This baseline protection is designed to mitigate risks during low-exposure potential tasks.

  • Eye and Face Protection: The eyes are particularly vulnerable to chemical splashes and airborne particulates. At a minimum, chemical safety goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards are required.[8][9] When there is a heightened risk of splashing, such as during bulk transfers or reactions under pressure, a full-face shield should be worn in conjunction with safety goggles.[4][6]

  • Hand Protection: Chemical-resistant gloves are the first line of defense against dermal exposure. Nitrile gloves are a suitable choice for handling solid this compound and its solutions. It is crucial to inspect gloves for any signs of degradation or perforation before each use.[10][11] For prolonged tasks or when working with larger quantities, consider double-gloving to provide an additional protective barrier. Always remove gloves using the proper technique to avoid contaminating your skin.[11]

  • Body Protection: A long-sleeved laboratory coat is essential to protect the skin and personal clothing from accidental spills.[10] For procedures with a significant risk of splashing, a chemically resistant apron over the lab coat is advisable. All protective clothing should be laundered separately from personal attire.[12]

Task-Specific PPE Escalation: A Risk-Based Approach

The level of PPE must be adapted to the specific task at hand. The following table outlines recommended PPE for common laboratory procedures involving this compound.

Laboratory Task Potential Exposure Risk Minimum Required PPE Recommended Additional PPE
Weighing Solid Compound Inhalation of fine dust particlesSafety Goggles, Nitrile Gloves, Lab CoatDust respirator (NIOSH-approved N95 or equivalent)[4][13], especially when weighing larger quantities or if the material is a fine powder.
Preparing Solutions Splashes, skin contactSafety Goggles, Nitrile Gloves, Lab CoatFace shield for larger volumes, chemically resistant apron.
Running Reactions Splashes, potential for aerosol generationSafety Goggles, Nitrile Gloves, Lab CoatFace shield, work within a chemical fume hood.[10]
Post-Reaction Work-up Contact with reaction mixture and solventsSafety Goggles, Nitrile Gloves, Lab CoatChemically resistant apron, consider solvent-appropriate gloves if different from nitrile.
Cleaning Glassware Contact with residual compoundSafety Goggles, Nitrile Gloves, Lab CoatHeavy-duty reusable gloves over nitrile gloves for handling sharp objects.
Visualizing PPE Selection: A Decision Workflow

To aid in the rapid assessment and selection of appropriate PPE, the following workflow provides a clear, logical progression based on the nature of the experimental work.

PPE_Selection_Workflow cluster_start Initial Assessment cluster_procedure Procedure Evaluation cluster_ppe PPE Configuration cluster_environment Engineering Controls Start Handling this compound Procedure Evaluate Procedure: - Scale - Potential for Dust/Aerosol - Splash Risk Start->Procedure BasePPE Baseline PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Procedure->BasePPE All Procedures SplashPPE Add Face Shield & Chem-Resistant Apron Procedure->SplashPPE High Splash Risk RespPPE Add NIOSH-Approved Respirator Procedure->RespPPE Dust/Aerosol Risk Ventilation Work in Well-Ventilated Area or Chemical Fume Hood BasePPE->Ventilation SplashPPE->Ventilation RespPPE->Ventilation

Caption: Decision workflow for selecting appropriate PPE.

Procedural Guide: Donning and Doffing of PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[14]

Donning Procedure (Putting On)
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Goggles/Face Shield: Position your eye and face protection.

  • Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing Procedure (Taking Off)

This process is designed to systematically remove the most contaminated items first.

  • Outer Gloves (if double-gloved): Remove the outer pair of gloves.

  • Lab Coat and Inner Gloves: Remove your lab coat and inner gloves simultaneously, turning the lab coat inside out as you remove it to contain any contaminants. Dispose of the gloves and lab coat in the designated hazardous waste container.[15]

  • Wash Hands: Thoroughly wash your hands with soap and water.

  • Face Shield/Goggles: Remove your face shield or goggles from the back to the front.

  • Respirator: Remove your respirator.

  • Final Hand Washing: Wash your hands again thoroughly.

Decontamination and Disposal: A Critical Final Step

Proper disposal of contaminated PPE is essential to protect both laboratory personnel and the environment.

  • Segregation and Containment: All disposable PPE contaminated with this compound must be considered hazardous waste.[15] It should be immediately placed in a designated, leak-proof container that is clearly labeled as hazardous waste.[15]

  • Waste Disposal: Contaminated waste must be disposed of through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[16] Do not dispose of this waste in the regular trash or down the drain.[16][17]

  • Reusable PPE: Any reusable PPE, such as a face shield or heavy-duty gloves, must be thoroughly decontaminated after use. This can be done by washing with soap and water, followed by a rinse with an appropriate solvent if necessary, and a final water rinse. Ensure all decontamination is performed in a designated area, such as a fume hood, to control any potential exposures.[18]

By adhering to these comprehensive PPE protocols, you are not only ensuring your personal safety but also contributing to a culture of excellence and responsibility in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Diphenyl-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3,5-Diphenyl-4H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.